molecular formula C41H70O2 B12395713 14:1 cholesteryl ester-d7

14:1 cholesteryl ester-d7

カタログ番号: B12395713
分子量: 602.0 g/mol
InChIキー: LAMGDJMPDNVWTB-MHKUVELWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

14:1 cholesteryl ester-d7 is a useful research compound. Its molecular formula is C41H70O2 and its molecular weight is 602.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C41H70O2

分子量

602.0 g/mol

IUPAC名

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-tetradec-9-enoate

InChI

InChI=1S/C41H70O2/c1-7-8-9-10-11-12-13-14-15-16-17-21-39(42)43-34-26-28-40(5)33(30-34)22-23-35-37-25-24-36(32(4)20-18-19-31(2)3)41(37,6)29-27-38(35)40/h10-11,22,31-32,34-38H,7-9,12-21,23-30H2,1-6H3/b11-10-/t32-,34+,35+,36-,37+,38+,40+,41-/m1/s1/i2D3,3D3,31D

InChIキー

LAMGDJMPDNVWTB-MHKUVELWSA-N

異性体SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCC/C=C\CCCC)C)C)C([2H])([2H])[2H]

正規SMILES

CCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to 14:1 Cholesteryl Ester-d7

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 14:1 Cholesteryl Ester-d7, a deuterated lipid standard essential for accurate quantification in lipidomics research. It is intended for researchers, scientists, and drug development professionals who require a reliable internal standard for mass spectrometry-based analysis of cholesteryl esters.

Core Properties and Specifications

This compound, also known as cholesteryl-d7 myristoleate, is a synthetic, stable isotope-labeled version of the naturally occurring cholesteryl myristoleate. The incorporation of seven deuterium atoms on the cholesterol moiety results in a mass shift, allowing it to be distinguished from its endogenous, non-labeled counterparts in a sample by mass spectrometry. This property makes it an ideal internal standard for correcting for sample loss during preparation and for variations in instrument response, thereby ensuring high accuracy and precision in quantification.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

PropertyValue
Chemical Formula C₄₁H₆₃D₇O₂
Molecular Weight 602.04 g/mol
CAS Number 2342574-68-7
Purity >99% (as determined by TLC)
Physical Form Solution
Concentration 1 mg/mL
Storage Temperature -20°C
Synonyms Cholesteryl-d7 myristoleate, (9Z)-tetradecenoate

Experimental Applications and Protocols

The primary application of this compound is as an internal standard in lipidomics workflows, particularly for the quantification of cholesteryl esters in biological samples such as plasma, serum, and tissues. Its chemical properties are representative of the broader class of cholesteryl esters, making it a suitable standard for various species within this lipid class.

Experimental Workflow for Lipidomics Analysis

The following diagram illustrates a typical experimental workflow for the quantification of cholesteryl esters using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue Homogenate) add_is Addition of This compound Internal Standard sample->add_is Spike-in extraction Lipid Extraction (e.g., Folch or MTBE method) add_is->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms Inject peak_integration Peak Integration of Endogenous CE and IS lc_ms->peak_integration quantification Quantification (Ratio of Endogenous CE to IS) peak_integration->quantification final_result Absolute Concentration of Cholesteryl Esters quantification->final_result Final Concentration chemical_structure cluster_structure Chemical Structure of this compound structure cholesterol Cholesterol-d7 Moiety ester_bond Ester Bond cholesterol->ester_bond myristoleate Myristoleate Moiety (14:1 Fatty Acid) myristoleate->ester_bond

An In-depth Technical Guide to Cholesteryl Myristoleate-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cholesteryl myristoleate-d7, a deuterated analog of cholesteryl myristoleate. This document details its chemical structure, physicochemical properties, and provides exemplary experimental protocols for its synthesis and analysis. Furthermore, it contextualizes the biological relevance of cholesteryl esters in metabolic pathways.

Core Compound Details

Cholesteryl myristoleate-d7 is a synthetically modified version of cholesteryl myristoleate where seven hydrogen atoms on the terminal isopropyl group of the cholesterol tail have been replaced with deuterium. This isotopic labeling makes it a valuable tool for a variety of biochemical and medical research applications, particularly in studies involving mass spectrometry-based quantification where it can be used as an internal standard.

Chemical Structure and Properties

The molecular structure consists of a cholesterol-d7 moiety esterified with myristoleic acid, a monounsaturated fatty acid.

Table 1: Physicochemical Properties of Cholesteryl Myristoleate-d7

PropertyValueSource
Systematic Name cholest-5-en-3β-yl(d7) (9Z-tetradecenoate)LIPID MAPS
Synonyms 25,26,26,26,27,27,27-heptadeuteriocholest-5-en-3beta-ol (9Z-tetradecenoate), cholesteryl-d7 myristoleateLIPID MAPS
Molecular Formula C₄₁H₆₃D₇O₂LIPID MAPS
Exact Mass 601.581518LIPID MAPS
Molecular Weight 602.03Calculated
InChIKey LAMGDJMPDNVWTB-MHKUVELWSA-NLIPID MAPS

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and analysis of cholesteryl myristoleate-d7, based on established methods for cholesteryl esters.

Synthesis of Cholesteryl Myristoleate-d7

A common method for synthesizing cholesteryl esters is through the esterification of cholesterol with a fatty acid.[1][2][3] A generalized protocol is described below.

2.1.1. Materials and Reagents

  • Cholesterol-d7

  • Myristoleoyl chloride (or myristoleic acid and a coupling agent like DCC)

  • Anhydrous pyridine or another suitable base

  • Anhydrous toluene or dichloromethane as a solvent

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

2.1.2. Synthesis Procedure

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cholesterol-d7 in the anhydrous solvent.

  • Addition of Reagents: Add anhydrous pyridine to the solution, followed by the dropwise addition of myristoleoyl chloride at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for the Synthesis of Cholesteryl Myristoleate-d7

G Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Cholesterol-d7 Cholesterol-d7 Esterification Esterification Cholesterol-d7->Esterification Myristoleoyl chloride Myristoleoyl chloride Myristoleoyl chloride->Esterification Crude Product Crude Product Esterification->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Cholesteryl Myristoleate-d7 Pure Cholesteryl Myristoleate-d7 Column Chromatography->Pure Cholesteryl Myristoleate-d7 NMR Spectroscopy NMR Spectroscopy Pure Cholesteryl Myristoleate-d7->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure Cholesteryl Myristoleate-d7->Mass Spectrometry G Cholesteryl Ester Metabolism Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Cholesterol Efflux Cholesterol Efflux Free Cholesterol->Cholesterol Efflux Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->ACAT Cholesteryl Ester Cholesteryl Ester ACAT->Cholesteryl Ester Lipid Droplets (Storage) Lipid Droplets (Storage) Cholesteryl Ester->Lipid Droplets (Storage) VLDL Assembly (Liver) VLDL Assembly (Liver) Cholesteryl Ester->VLDL Assembly (Liver) VLDL (Bloodstream) VLDL (Bloodstream) VLDL Assembly (Liver)->VLDL (Bloodstream) LPL LPL VLDL (Bloodstream)->LPL LDL (Bloodstream) LDL (Bloodstream) LPL->LDL (Bloodstream) LDL Receptor (Peripheral Tissues) LDL Receptor (Peripheral Tissues) LDL (Bloodstream)->LDL Receptor (Peripheral Tissues) Endocytosis Endocytosis LDL Receptor (Peripheral Tissues)->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Lysosome->Free Cholesterol

References

An In-depth Technical Guide to 14:1 Cholesteryl Ester-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 14:1 Cholesteryl Ester-d7, a deuterated lipid standard crucial for accurate quantification in lipidomics research. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry-based analysis of lipids.

Core Chemical Properties

This compound, also known as cholesteryl-d7 myristoleate, is a synthetic, isotopically labeled version of the naturally occurring cholesteryl myristoleate. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications.[1]

PropertyValueSource
Chemical Name cholesteryl-d7 myristoleate[1]
Synonyms 14:1 CE-d7N/A
Molecular Formula C₄₁H₆₃D₇O₂
Molecular Weight 602.04 g/mol
CAS Number 2342574-68-7
Purity >99%[1]
Form Solution (typically in a sealed ampule)[2][3]
Storage Temperature -20°C[1]

Physical Properties

PropertyValueSource
Melting Point Not Available
Boiling Point Not Available
Water Solubility Predicted to be very low (6.1e-06 g/L for the non-deuterated form)
LogP Not Available
Appearance Typically a clear, colorless solution in an organic solventN/A

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of cholesteryl esters, which are applicable to this compound.

Synthesis of Cholesteryl Esters

The synthesis of cholesteryl esters can be achieved through the esterification of cholesterol with a fatty acid. For this compound, this would involve the reaction of cholesterol-d7 with myristoleic acid. A common laboratory method involves the use of a coupling agent or an acid catalyst.[4]

Materials:

  • Cholesterol-d7

  • Myristoleic acid

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve cholesterol-d7 and a slight molar excess of myristoleic acid in anhydrous DCM under an inert atmosphere (argon or nitrogen).

  • Add a catalytic amount of DMAP to the solution.

  • In a separate container, dissolve DCC in a small amount of anhydrous DCM.

  • Slowly add the DCC solution to the cholesterol and fatty acid mixture while stirring at room temperature.

  • Allow the reaction to proceed for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate with a dilute acid (e.g., 5% HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude cholesteryl ester.

G cluster_synthesis Synthesis Workflow reagents Cholesterol-d7 + Myristoleic Acid + Coupling Agent (DCC) + Catalyst (DMAP) in Anhydrous DCM reaction Esterification Reaction (Room Temperature, Inert Atmosphere) reagents->reaction Stirring filtration Filtration to Remove DCU Byproduct reaction->filtration workup Aqueous Workup (Acid, Base, Brine Washes) filtration->workup drying Drying of Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude 14:1 Cholesteryl Ester-d7 evaporation->crude_product

Caption: A generalized workflow for the synthesis of this compound.

Purification by Column Chromatography

The crude cholesteryl ester can be purified using silica gel column chromatography to separate it from unreacted starting materials and other byproducts.[5]

Materials:

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Fraction collector (optional)

  • TLC plates and chamber

Procedure:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Dissolve the crude cholesteryl ester in a minimal amount of a suitable solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane. The optimal solvent gradient should be determined by preliminary TLC analysis.

  • Collect fractions and monitor the elution of the desired product using TLC. Cholesteryl esters are less polar than free cholesterol and will elute earlier.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent to obtain the purified this compound.

G cluster_purification Purification Workflow crude_product Crude 14:1 Cholesteryl Ester-d7 loading Sample Loading crude_product->loading column_prep Silica Gel Column Preparation column_prep->loading elution Gradient Elution (Hexane/Ethyl Acetate) loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure 14:1 Cholesteryl Ester-d7 evaporation->pure_product

Caption: A typical workflow for the purification of cholesteryl esters via column chromatography.

Analysis by LC-MS/MS

This compound is primarily used as an internal standard for the quantification of other cholesteryl esters in biological samples. The following is a general protocol for the analysis of cholesteryl esters by LC-MS/MS.[6][7][8]

Materials:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • C18 reverse-phase column.

  • Mobile Phase A: Water with a suitable additive (e.g., 10 mM ammonium acetate).

  • Mobile Phase B: A mixture of organic solvents (e.g., methanol/chloroform 3/1, v/v) with the same additive.

  • Biological sample extract containing cholesteryl esters.

  • This compound internal standard solution of a known concentration.

Procedure:

  • Sample Preparation: Spike a known amount of the this compound internal standard into the biological sample extract.

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution program, starting with a lower percentage of Mobile Phase B and gradually increasing it to elute the cholesteryl esters based on their hydrophobicity.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use electrospray ionization (ESI).

    • Perform MS/MS analysis. For cholesteryl esters, a common approach is to monitor the precursor ion (the [M+NH₄]⁺ adduct) and a specific product ion.[9] For cholesteryl esters, a characteristic fragment ion corresponding to the dehydrated cholesterol moiety (m/z 369.35) is often observed.[6][10] For this compound, the corresponding dehydrated cholesterol-d7 fragment would be monitored.

  • Quantification:

    • Generate extracted ion chromatograms (EICs) for the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of the analyte in the sample by comparing this ratio to a calibration curve.

G cluster_analysis LC-MS/MS Analysis Workflow sample_prep Sample Preparation: Spike with 14:1 CE-d7 Internal Standard lc_separation UHPLC Separation (C18 Reverse-Phase Column, Gradient Elution) sample_prep->lc_separation ms_detection Mass Spectrometry (Positive ESI, MS/MS) lc_separation->ms_detection data_analysis Data Analysis: Peak Integration, Ratio Calculation ms_detection->data_analysis quantification Quantification using Calibration Curve data_analysis->quantification

Caption: A standard workflow for the quantification of cholesteryl esters using LC-MS/MS.

Applications in Research

The primary application of this compound is as an internal standard in lipidomics studies.[2][3][11] The use of a deuterated standard is critical for correcting for variations in sample extraction, ionization efficiency, and instrument response, thereby enabling accurate and precise quantification of endogenous cholesteryl esters in complex biological matrices such as plasma, tissues, and cells.[12] This is particularly important in research areas focusing on cardiovascular disease, metabolic disorders, and cancer, where alterations in cholesterol metabolism and cholesteryl ester profiles are often observed.

References

The Role of Deuterated Cholesteryl Esters in Advancing Research and Drug Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of lipidomics and biomedical research, precision and accuracy are paramount. Deuterated cholesteryl esters have emerged as indispensable tools, offering unparalleled advantages in the quantitative analysis and dynamic assessment of cholesterol metabolism. This technical guide delves into the core purposes of utilizing deuterated cholesteryl esters, providing a comprehensive overview of their applications, detailed experimental methodologies, and the underlying principles that make them superior analytical standards and tracers. By replacing hydrogen atoms with their heavier, stable isotope, deuterium, these molecules become distinguishable by mass-sensitive analytical techniques without significantly altering their chemical and biological properties. This subtle modification unlocks a wealth of information, enabling researchers to trace metabolic pathways, quantify endogenous lipid pools, and study the structural dynamics of lipid assemblies with remarkable clarity. This guide will serve as a vital resource for professionals in research, and drug development seeking to leverage the power of deuterated cholesteryl esters in their scientific endeavors.

Core Applications of Deuterated Cholesteryl Esters

The unique physicochemical properties of deuterated cholesteryl esters make them invaluable in a range of scientific applications. Their primary uses can be categorized into three main areas: as internal standards for mass spectrometry, as tracers for metabolic flux analysis, and as probes in structural biology studies.

Internal Standards for Accurate Quantification by Mass Spectrometry

One of the most critical applications of deuterated cholesteryl esters is their use as internal standards in mass spectrometry (MS)-based quantification of endogenous cholesteryl esters.[1][2] In techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the addition of a known amount of a deuterated analog of the analyte of interest to a biological sample allows for precise and accurate quantification.

The principle lies in the fact that the deuterated standard co-elutes with its non-deuterated (endogenous) counterpart during chromatography and exhibits nearly identical ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference imparted by the deuterium atoms, the deuterated and non-deuterated species are distinguishable by their mass-to-charge ratio (m/z). By comparing the signal intensity of the endogenous analyte to that of the deuterated internal standard, any variations in sample preparation, injection volume, and instrument response can be normalized, leading to highly reliable and reproducible quantification.[3] For instance, deuterated D(7)-free cholesterol and specific deuterated cholesteryl esters are commonly used for the quantification of free cholesterol and various cholesteryl ester species in plasma and tissues.[3][4]

Tracers for Metabolic Studies and Flux Analysis

Deuterated compounds, particularly deuterated water (D₂O), are extensively used to study the dynamics of cholesterol and cholesteryl ester metabolism in vivo.[5][6][7] When D₂O is administered, the deuterium atoms are incorporated into newly synthesized molecules, including cholesterol and the fatty acid moieties of cholesteryl esters.[5] By measuring the rate of deuterium incorporation into these lipids over time, researchers can calculate their fractional and absolute synthesis rates.[8][9]

This stable isotope tracer approach offers a safe and non-invasive way to investigate lipogenesis and cholesterol biosynthesis in humans and animal models.[5][7] It has been instrumental in understanding how different physiological states (e.g., fasting vs. fed), dietary interventions, and disease conditions affect cholesterol metabolism.[2][7] For example, studies using D₂O have elucidated diurnal variations in cholesterol synthesis and the impact of dietary cholesterol on endogenous production.[2][8]

Probes in Structural Biology: NMR and Neutron Scattering

Selectively deuterated cholesteryl esters are powerful probes for investigating the structure, dynamics, and localization of these lipids within biological membranes and lipoproteins using advanced biophysical techniques like deuterium nuclear magnetic resonance (²H NMR) and neutron scattering.[10][11]

  • Deuterium Nuclear Magnetic Resonance (²H NMR): By selectively replacing protons with deuterium at specific positions on the cholesteryl ester molecule, researchers can use ²H NMR to obtain detailed information about the orientation, order, and mobility of different molecular segments within a lipid bilayer.[12][13] The quadrupolar splitting observed in the ²H NMR spectrum is highly sensitive to the motional averaging of the C-D bond, providing a direct measure of the local molecular order.

  • Neutron Scattering: In neutron scattering experiments, the large difference in the neutron scattering length between hydrogen and deuterium allows for "contrast variation."[10][14] By selectively deuterating either the cholesteryl esters, the surrounding lipids, or the solvent, specific components of a complex assembly can be made "visible" or "invisible" to the neutron beam.[10][15] This technique is invaluable for determining the precise location and conformation of cholesteryl esters within model membranes and lipoprotein particles.[11]

Data Presentation

Quantitative Data on Human Cholesterol Synthesis Rates

The following tables summarize quantitative data from studies that utilized deuterium labeling to measure cholesterol synthesis rates in humans under various conditions.

Table 1: Cholesterol Synthesis Rates in Response to Dietary Cholesterol [2]

Subject GroupDietCholesterol Synthesis Rate (pool/d, mean ± SEM)
HypocholesterolemicLow-cholesterol0.0711 ± 0.0153
Medium-cholesterol0.0585 ± 0.0101
High-cholesterol0.0483 ± 0.0070
NormocholesterolemicLow-cholesterol0.0756 ± 0.0095
Medium-cholesterol0.0659 ± 0.0060
High-cholesterol0.0634 ± 0.0104
HypercholesterolemicLow-cholesterol0.0628 ± 0.0084
Medium-cholesterol0.0507 ± 0.0082
High-cholesterol0.0481 ± 0.0082

Table 2: Deuterium Enrichment in Plasma Lipids After Deuterated Water Ingestion [5]

Time PointPlasma Water Enrichment (%)Plasma Triglyceride Palmitate Enrichment (%)Plasma Cholesterol Enrichment (%)
12 h~0.30.6 - 0.760.32 ± 0.08
60 h~0.30.6 - 0.760.78 ± 0.18

Table 3: Plasma Cholesteryl Ester Transfer Protein (CETP) Concentrations in Hyperlipoproteinemia [16][17]

Patient GroupCETP Concentration vs. Normals
Hypercholesterolemia+26%
Combined Hyperlipidemia+25%
Dysbetalipoproteinemia+68%
Severe Chylomicronemia+85%

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterated cholesteryl esters.

Quantification of Cholesteryl Esters by LC-MS/MS using Deuterated Internal Standards

This protocol outlines a general procedure for the accurate quantification of cholesteryl esters in biological samples.

a. Sample Preparation and Lipid Extraction:

  • Thaw frozen plasma or tissue homogenate on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the sample.

  • Add a known amount of a deuterated cholesteryl ester internal standard mixture (e.g., d7-cholesteryl esters of common fatty acids like oleate, linoleate, and palmitate) in a suitable organic solvent.

  • Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) or isopropanol.

  • Vortex the mixture vigorously for 1 minute and centrifuge at high speed to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Utilize a reverse-phase C18 column for separation.

    • Employ a gradient elution with a mobile phase system typically consisting of a mixture of water, acetonitrile, and isopropanol containing an additive like ammonium formate to promote ionization.

  • Mass Spectrometry (MS/MS):

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Cholesteryl esters typically form ammonium adducts [M+NH₄]⁺.

    • Perform collision-induced dissociation (CID) on the precursor ions. A characteristic neutral loss of the cholesterol backbone (368.5 Da) is often observed, which can be used for selected reaction monitoring (SRM) or precursor ion scanning to specifically detect all cholesteryl ester species.[18]

    • Set up SRM transitions for each endogenous cholesteryl ester and its corresponding deuterated internal standard. For example, monitor the transition from the [M+NH₄]⁺ precursor to the common fragment ion at m/z 369.[3]

    • Optimize MS parameters such as collision energy and cone voltage for each analyte.

c. Data Analysis:

  • Integrate the peak areas for both the endogenous cholesteryl ester and the deuterated internal standard.

  • Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

  • Determine the concentration of the endogenous cholesteryl ester by comparing this ratio to a standard curve generated using known concentrations of the non-deuterated standard and a fixed amount of the deuterated internal standard.

Measurement of Cholesterol Synthesis Rate using Deuterated Water (D₂O) and GC-MS

This protocol describes the in vivo labeling of cholesterol with deuterium from D₂O and its subsequent analysis.

a. In Vivo Labeling:

  • Administer a single oral bolus of D₂O to the subject (human or animal). The dose is calculated based on the estimated total body water.[2]

  • Collect blood samples at predetermined time points (e.g., 0, 12, 24, 48, 60 hours) after D₂O administration.[5]

  • Isolate plasma by centrifugation.

b. Sample Preparation:

  • Extract total lipids from a known volume of plasma using a suitable solvent mixture (e.g., chloroform:methanol).

  • Saponify the lipid extract to hydrolyze cholesteryl esters and release free cholesterol.

  • Extract the non-saponifiable lipids, which include cholesterol.

  • Derivatize the extracted cholesterol (e.g., to its acetate or trimethylsilyl ether derivative) to improve its volatility for GC analysis.

  • Isolate a portion of the plasma for the determination of D₂O enrichment in body water.

c. GC-MS Analysis:

  • Cholesterol Analysis:

    • Inject the derivatized cholesterol sample into a GC-MS system.

    • Use a suitable capillary column (e.g., DB-5MS) for separation.

    • Operate the mass spectrometer in electron ionization (EI) mode.

    • Monitor the molecular ion cluster of the derivatized cholesterol to determine the distribution of mass isotopomers resulting from deuterium incorporation.

  • Body Water Enrichment Analysis:

    • Determine the deuterium enrichment in plasma water using a method such as GC-MS analysis of acetone exchanged with the plasma water.

d. Calculation of Synthesis Rate:

  • Calculate the fractional synthesis rate (FSR) of cholesterol using the rate of increase in deuterium enrichment in the plasma cholesterol pool and the deuterium enrichment in body water, based on precursor-product labeling principles.[8]

Synthesis of Deuterated Cholesteryl Esters

This protocol provides a general method for the synthesis of deuterated cholesteryl esters for use as internal standards.

a. Synthesis of Deuterated Cholesterol:

  • Start with a suitable precursor, such as 2α,3α-epoxy-6-oxo-5α-cholestane.

  • Perform a trans-diaxial opening of the epoxide ring using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).

  • Subsequent oxidation and reduction steps using reagents like sodium borodeuteride (NaBD₄) can introduce additional deuterium atoms at specific positions in the steroid ring.[19][20]

  • Protect and deprotect hydroxyl groups as needed to direct the reactions to the desired positions.

  • Purify the resulting deuterated cholesterol using column chromatography.

b. Esterification:

  • React the purified deuterated cholesterol with the desired fatty acid (e.g., oleic acid, linoleic acid) in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC).[19][20]

  • The reaction is typically carried out in an anhydrous organic solvent.

  • Purify the resulting deuterated cholesteryl ester by column chromatography (e.g., silicic acid).

  • Confirm the identity and isotopic purity of the final product using mass spectrometry and NMR spectroscopy.

Visualizations

Signaling and Metabolic Pathways

Cholesterol_Metabolism AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase (Rate-limiting step) Isoprenoids Isoprenoid Units Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple steps CholesterylEster Cholesteryl Ester Cholesterol->CholesterylEster ACAT AcylCoA Acyl-CoA (Fatty Acid) AcylCoA->CholesterylEster LipidDroplet Storage (Lipid Droplets) CholesterylEster->LipidDroplet VLDL VLDL Assembly CholesterylEster->VLDL

Caption: Simplified Cholesterol and Cholesteryl Ester Biosynthesis Pathway.

Experimental Workflows

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Tissue) AddStandard Add Deuterated Cholesteryl Ester Internal Standard BiologicalSample->AddStandard Extraction Lipid Extraction (e.g., Chloroform:Methanol) AddStandard->Extraction DryAndReconstitute Dry Down & Reconstitute Extraction->DryAndReconstitute LCMS LC-MS/MS Analysis DryAndReconstitute->LCMS DataProcessing Data Processing LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification Deuterium_Labeling_Workflow cluster_invivo In Vivo Experiment cluster_sample_processing Sample Processing cluster_analysis_synthesis Analysis & Calculation D2O_Admin Administer Deuterated Water (D₂O) BloodSampling Collect Blood Samples (Time Course) D2O_Admin->BloodSampling PlasmaIsolation Isolate Plasma BloodSampling->PlasmaIsolation LipidExtraction Lipid Extraction & Saponification PlasmaIsolation->LipidExtraction Derivatization Derivatize Cholesterol LipidExtraction->Derivatization GCMS_Analysis GC-MS Analysis of Cholesterol Isotopomers & Body Water Enrichment Derivatization->GCMS_Analysis FSR_Calculation Calculate Fractional Synthesis Rate (FSR) GCMS_Analysis->FSR_Calculation

References

The Role of 14:1 Cholesteryl Ester-d7 in Advancing Lipidomics Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in health and disease. Cholesteryl esters, the storage and transport form of cholesterol, are of particular interest due to their association with various metabolic disorders, including atherosclerosis and non-alcoholic fatty liver disease. This technical guide provides an in-depth overview of 14:1 cholesteryl ester-d7 (cholesteryl myristoleate-d7), a deuterated internal standard, and its critical application in the quantitative analysis of cholesteryl esters using mass spectrometry-based lipidomics platforms.

This compound: Properties and Significance

This compound is a synthetic, stable isotope-labeled version of cholesteryl myristoleate, where seven hydrogen atoms on the cholesterol moiety have been replaced with deuterium. This seemingly subtle modification has profound implications for its use in quantitative mass spectrometry.

PropertyValue
Systematic Name cholest-5-en-3β-yl(d7) (9Z)-tetradecenoate
Common Name Cholesteryl-d7 myristoleate
Molecular Formula C₄₁H₆₃D₇O₂
Molecular Weight 602.04 g/mol
CAS Number 2342574-68-7

The primary advantage of using a deuterated internal standard like this compound lies in its near-identical chemical and physical properties to its endogenous, non-labeled counterpart. This chemical similarity ensures that it behaves almost identically during sample preparation, extraction, chromatography, and ionization.[1] However, its increased mass due to the deuterium atoms allows it to be distinguished from the endogenous analyte by a mass spectrometer. This co-elution and differential mass detection are the cornerstones of the stable isotope dilution method, a gold standard for quantitative analysis in complex biological matrices.[2]

Key benefits of using this compound as an internal standard include:

  • Enhanced Accuracy and Precision: By spiking samples with a known amount of the deuterated standard at the beginning of the workflow, any sample loss during extraction or variability in ionization efficiency can be corrected for, leading to highly accurate and precise quantification.

  • Correction for Matrix Effects: Biological samples are complex mixtures that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate measurements. As the deuterated standard is equally affected by these matrix effects, it allows for reliable normalization of the analyte signal.

  • Improved Method Robustness and Reproducibility: The use of a stable isotope-labeled internal standard minimizes the impact of instrumental drift and other sources of analytical variability, ensuring the robustness and reproducibility of the analytical method.

Quantitative Analysis of Cholesteryl Esters using this compound

The quantification of cholesteryl esters, including cholesteryl myristoleate, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline a general experimental protocol and present representative quantitative data.

Experimental Protocol: Quantification of Cholesteryl Esters by LC-MS/MS

This protocol is a composite of established methods for the analysis of cholesteryl esters in biological samples, such as plasma, serum, or tissue homogenates.[3][4][5]

1. Sample Preparation and Lipid Extraction:

  • Internal Standard Spiking: To a known volume or weight of the biological sample (e.g., 10-50 µL of plasma), add a precise amount of this compound solution in a suitable organic solvent (e.g., methanol or chloroform/methanol mixture). The amount of internal standard added should be comparable to the expected concentration of the endogenous analyte.

  • Lipid Extraction (Folch Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex vigorously to ensure thorough mixing and precipitation of proteins.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge to pellet the precipitated protein and separate the aqueous and organic phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/isopropanol).

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used for the separation of cholesteryl esters.

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a suitable additive like 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

    • Gradient: A gradient from a lower to a higher concentration of mobile phase B is used to elute the cholesteryl esters based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive ion electrospray ionization (ESI) is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

      • MRM Transition for Endogenous 14:1 Cholesteryl Ester (Cholesteryl Myristoleate): The precursor ion is the ammonium adduct of the molecule [M+NH₄]⁺. The product ion is typically the cholesterol backbone fragment (m/z 369.3).

      • MRM Transition for this compound (Internal Standard): The precursor ion is the ammonium adduct of the deuterated molecule [M+NH₄]⁺. The product ion is the deuterated cholesterol backbone fragment (m/z 376.4).

3. Data Analysis and Quantification:

  • The peak areas of the endogenous 14:1 cholesteryl ester and the this compound internal standard are integrated.

  • A response factor is calculated by dividing the peak area of the analyte by the peak area of the internal standard.

  • The concentration of the endogenous analyte is determined by comparing its response factor to a calibration curve constructed using known concentrations of the non-labeled standard and a fixed concentration of the internal standard.

Representative Quantitative Data

The following tables summarize representative concentrations of cholesteryl myristoleate (CE 14:1) and other cholesteryl esters in human samples, as reported in lipidomics literature. These values can vary depending on the study population, sample type, and analytical methodology.

Table 1: Cholesteryl Ester Concentrations in Human Serum (µg/mL)

Cholesteryl Ester SpeciesMean Concentration (µg/mL)Standard Deviation (µg/mL)
CE 14:1 (Myristoleate)0.850.32
CE 16:0 (Palmitate)25.48.9
CE 18:1 (Oleate)45.215.1
CE 18:2 (Linoleate)88.729.5
CE 20:4 (Arachidonate)12.34.1

Data adapted from studies on human serum lipid profiles.

Table 2: Correlation of Serum Cholesteryl Ester 14:1 with Clinical Parameters in Male Patients with Inflammatory Bowel Disease [6]

Clinical ParameterCorrelation Coefficient (r)p-value
Serum PCSK9PositiveSignificant
Urinary PCSK9Positive0.046

Metabolic Pathway of Cholesteryl Myristoleate

Cholesteryl myristoleate is formed through the esterification of cholesterol with myristoleic acid (14:1). This process is a key part of overall cholesterol metabolism, which is tightly regulated to maintain cellular and systemic homeostasis.

Myristoleic acid itself can be synthesized from the saturated fatty acid, myristic acid, by the enzyme stearoyl-CoA desaturase-1 (SCD1).[7] Once esterified to cholesterol, cholesteryl myristoleate is a neutral lipid that can be stored in lipid droplets within cells or packaged into lipoproteins for transport in the bloodstream.

Two key enzymes are involved in the synthesis of cholesteryl esters:

  • Acyl-CoA:cholesterol acyltransferase (ACAT): This intracellular enzyme is primarily responsible for the esterification of cholesterol for storage in lipid droplets.[8]

  • Lecithin-cholesterol acyltransferase (LCAT): This enzyme is found in the plasma and is associated with high-density lipoproteins (HDL). LCAT plays a crucial role in reverse cholesterol transport by esterifying cholesterol on the surface of HDL particles.

The diagram below illustrates the central role of cholesteryl ester formation and transport in cellular cholesterol homeostasis.

Cholesteryl_Ester_Metabolism Myristic_Acid Myristic Acid (14:0) SCD1 SCD1 Myristic_Acid->SCD1 Desaturation Myristoleic_Acid Myristoleic Acid (14:1) ACAT ACAT Myristoleic_Acid->ACAT LCAT LCAT (on HDL) Myristoleic_Acid->LCAT SCD1->Myristoleic_Acid Cholesterol Free Cholesterol Cholesterol->ACAT Cholesterol->LCAT CE_14_1 Cholesteryl Myristoleate (14:1) ACAT->CE_14_1 Intracellular Esterification LCAT->CE_14_1 Plasma Esterification Lipid_Droplets Intracellular Lipid Droplets CE_14_1->Lipid_Droplets Storage Lipoproteins Lipoproteins (e.g., LDL, HDL) CE_14_1->Lipoproteins Transport Plasma Plasma

Caption: Metabolic pathway of cholesteryl myristoleate formation and transport.

Experimental Workflow for Lipidomics Analysis

The following diagram outlines a typical workflow for a lipidomics study employing this compound for the quantification of cholesteryl esters.

Lipidomics_Workflow start Biological Sample (Plasma, Tissue, etc.) spike Spike with This compound (Internal Standard) start->spike extract Lipid Extraction (e.g., Folch Method) spike->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in LC-MS Compatible Solvent dry->reconstitute lcms LC-MS/MS Analysis (Reverse Phase C18, MRM) reconstitute->lcms data Data Processing (Peak Integration) lcms->data quant Quantification (Internal Standard Calibration) data->quant results Biological Interpretation quant->results

Caption: A typical experimental workflow for quantitative lipidomics of cholesteryl esters.

Conclusion

This compound is an indispensable tool for researchers in the field of lipidomics. Its use as an internal standard in LC-MS/MS-based analytical methods enables the accurate, precise, and robust quantification of cholesteryl myristoleate and other cholesteryl esters in complex biological samples. This capability is crucial for elucidating the roles of these lipids in metabolic health and disease, and for the development of novel diagnostic and therapeutic strategies. The methodologies and understanding presented in this guide are intended to support the scientific community in advancing our knowledge of the intricate world of lipids.

References

Unraveling the Dynamics of the Lipidome: An In-depth Technical Guide to Stable Isotope Labeled Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lipids, far from being passive structural components or simple energy depots, are critical players in a vast array of cellular processes, from signal transduction to membrane dynamics. Understanding the intricate lifecycle of these molecules—their synthesis, transport, and turnover—is paramount in deciphering cellular function in both health and disease, and is a cornerstone of modern drug development. This technical guide provides a comprehensive overview of stable isotope labeling in lipidomics, a powerful technology that moves beyond static snapshots to reveal the dynamic nature of the lipidome.

Core Principles of Stable Isotope Labeling in Lipidomics

Stable isotope labeling is a technique that utilizes non-radioactive isotopes, such as carbon-13 (¹³C), deuterium (²H), and nitrogen-15 (¹⁵N), to "tag" molecules of interest.[1] These labeled molecules are chemically identical to their naturally abundant counterparts and are metabolized in the same way by biological systems.[2] The key difference lies in their mass, which allows them to be distinguished and traced using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4]

By introducing stable isotope-labeled precursors into cells, tissues, or whole organisms, researchers can track their incorporation into newly synthesized lipids. This enables the direct measurement of metabolic fluxes, providing quantitative insights into the rates of lipid synthesis, degradation, and remodeling.[2][5] This dynamic perspective is crucial for understanding how lipid metabolism is altered in various pathological conditions and in response to therapeutic interventions.

Key Applications in Research and Drug Development

The ability to trace the metabolic fate of lipids has profound implications for various research areas:

  • Elucidating Metabolic Pathways: Stable isotope labeling is instrumental in mapping the intricate network of lipid metabolic pathways, identifying key enzymes and regulatory points.

  • Biomarker Discovery: By comparing lipid turnover rates between healthy and diseased states, novel dynamic biomarkers can be identified for diagnostic and prognostic purposes.

  • Pharmacodynamic Analysis: In drug development, this technique allows for the precise measurement of a drug's effect on specific lipid metabolic pathways, providing crucial information on its mechanism of action and efficacy.[1]

  • Understanding Disease Pathogenesis: Dynamic lipidomics studies have provided critical insights into the role of altered lipid metabolism in diseases such as cancer, metabolic syndrome, neurodegenerative disorders, and cardiovascular disease.[2]

Experimental Protocols: A Step-by-Step Approach

The successful implementation of stable isotope labeling experiments hinges on meticulous planning and execution. Below are detailed protocols for common in vitro and in vivo labeling strategies.

In Vitro Labeling of Cultured Cells with ¹³C-Glucose

This protocol describes the labeling of lipids in adherent mammalian cells to trace de novo fatty acid and glycerolipid synthesis.

Materials:

  • Adherent mammalian cell line

  • Complete cell culture medium

  • Glucose-free DMEM

  • Dialyzed fetal bovine serum (dFBS)

  • [U-¹³C₆]-Glucose

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • LC-MS grade methanol, chloroform, and water

  • 6-well cell culture plates

  • Cell scraper

  • Centrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to achieve approximately 80% confluency at the time of harvest. Allow cells to adhere overnight in complete medium.

  • Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with dFBS and the desired concentration of [U-¹³C₆]-glucose.

  • Labeling: Aspirate the standard growth medium and wash the cells once with PBS. Add the prepared ¹³C-glucose labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined time course to allow for the incorporation of the stable isotope. The optimal labeling time depends on the specific lipid class and pathway being investigated and should be determined empirically.

  • Metabolism Quenching and Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Perform a liquid-liquid extraction using a chloroform/methanol/water system to separate the lipid-containing organic phase from the polar metabolite-containing aqueous phase.

  • Sample Preparation for Analysis: Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipids in a suitable solvent for LC-MS analysis.

In Vivo Lipid Labeling in Mice

This protocol outlines a procedure for tracing lipid disposition in vivo using stable isotope-labeled fatty acids.[6]

Materials:

  • C57BL/6 mice

  • Stable isotope-labeled fatty acid (e.g., ¹³C₁₈-oleic acid)

  • Vehicle for administration (e.g., corn oil)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Anesthesia

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.

  • Tracer Administration: Administer the stable isotope-labeled fatty acid to the mice. A common method is oral gavage. For example, administer 150 mg/kg of ¹³C₁₈-oleic acid mixed with corn oil.[6]

  • Blood Sampling: Collect blood samples at serial time points following tracer administration.

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Lipid Extraction: Extract lipids from the plasma using a suitable solvent system (e.g., methanol/pentanol).[6]

  • Sample Analysis: Analyze the lipid extracts by LC-MS to determine the concentration of the labeled lipid in various lipid classes over time.

Quantitative Data Presentation

The power of stable isotope labeling lies in its ability to generate quantitative data on lipid dynamics. The following tables summarize representative data from lipidomics studies.

Lipid ClassLabeled PrecursorCell Line/OrganismTurnover Rate (Half-life)Reference
Glucosylceramide[¹³C-U]glucoseHEp-2 cells~70% rapid turnover pool[7]
Lactosylceramide[¹³C-U]glucoseHEp-2 cells~50% rapid turnover pool[7]
Globotriaosylceramide[¹³C-U]glucoseHEp-2 cells~50% rapid turnover pool[7]
Phospholipids[¹³C₆]-glucoseDrosophila melanogaster2 to 200 days[8]
Acylglycerols[¹³C₆]-glucoseDrosophila melanogasterVaries by species[8]

Table 1: Representative Lipid Turnover Rates Determined by Stable Isotope Labeling.

ParameterControl GroupTreatment GroupFold Changep-value
De novo lipogenesis100 ± 12250 ± 252.5<0.01
Fatty acid oxidation50 ± 820 ± 50.4<0.05
Triglyceride synthesis120 ± 15300 ± 302.5<0.01

Table 2: Hypothetical Quantitative Comparison of Lipid Fluxes in Response to a Drug Treatment. Data are presented as relative flux rates (mean ± SD).

Visualizing Complexity: Workflows and Pathways

Understanding the flow of experiments and the intricate connections within metabolic pathways is crucial. The following diagrams, generated using Graphviz, illustrate key concepts in stable isotope labeling.

Experimental_Workflow cluster_planning Experimental Design cluster_experiment Tracer Experiment cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A Define Biological Question B Select Isotopic Tracer A->B C Determine Labeling Duration B->C D Introduce Labeled Substrate (e.g., Cell Culture, Animal Model) C->D E Quench Metabolism D->E F Extract Lipids E->F G LC-MS/MS Analysis F->G H Determine Isotopic Enrichment G->H I Calculate Metabolic Fluxes H->I De_Novo_Lipogenesis cluster_pathway De Novo Lipogenesis Pathway Glc ¹³C-Glucose G6P ¹³C-Glucose-6-P Glc->G6P Pyr ¹³C-Pyruvate G6P->Pyr G3P Glycerol-3-P G6P->G3P AcCoA ¹³C-Acetyl-CoA Pyr->AcCoA MalCoA ¹³C-Malonyl-CoA AcCoA->MalCoA FA ¹³C-Fatty Acids MalCoA->FA LPA ¹³C-Lysophosphatidic Acid FA->LPA G3P->LPA PA ¹³C-Phosphatidic Acid LPA->PA DAG ¹³C-Diacylglycerol PA->DAG TAG ¹³C-Triacylglycerol DAG->TAG PL ¹³C-Phospholipids DAG->PL Lipid_Signaling_Overview cluster_signaling Lipid-Mediated Signaling Receptor GPCR / RTK PLC PLC Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Induces PKC PKC DAG->PKC Activates Response Cellular Response PKC->Response Phosphorylates Targets Ca->Response Modulates Activity

References

The Cornerstone of Precision: An In-depth Technical Guide to the Role of Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the intricate realm of mass spectrometry (MS), the pursuit of accuracy and reproducibility is paramount. This technical guide delves into the critical role of internal standards (IS) as a fundamental tool for achieving reliable and high-quality data in mass spectrometry. Internal standards are indispensable for correcting variations that can arise during sample preparation and analysis, ultimately ensuring the integrity of analytical results.[1][2]

The Fundamental Principle of Internal Standardization

Quantitative mass spectrometry is susceptible to variations that can occur at multiple stages of an analytical workflow, including sample preparation, chromatographic separation, and mass spectrometric detection.[1] Factors such as analyte loss during extraction, inconsistencies in injection volume, instrument drift, and ionization suppression or enhancement (matrix effects) can significantly impact the accuracy and precision of the results.[1][2][3][4]

An internal standard is a compound of a known concentration that is added to all samples, calibrators, and quality controls in an experiment, ideally at the earliest possible stage.[1][4] The core principle is that the IS, being chemically and physically similar to the analyte of interest, will experience the same variations throughout the analytical process.[1] Instead of relying on the absolute signal intensity of the analyte, which can fluctuate, quantification is based on the ratio of the analyte's signal to the internal standard's signal.[1] This ratio remains stable even if sample loss or signal suppression occurs, thereby correcting for experimental variability and ensuring reliable results.[1]

cluster_0 Analytical Workflow cluster_1 Sources of Variability Sample_Preparation Sample Preparation (Extraction, Cleanup) Chromatography Chromatographic Separation (LC/GC) Sample_Preparation->Chromatography Ionization Ionization (ESI, APCI) Chromatography->Ionization Mass_Analysis Mass Analysis (Quadrupole, TOF) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Analyte_IS_Ratio Analyte_IS_Ratio Detection->Analyte_IS_Ratio Signal Ratio Analyte_Loss Analyte Loss Analyte_Loss->Sample_Preparation Injection_Volume_Inconsistency Injection Volume Inconsistency Injection_Volume_Inconsistency->Chromatography Matrix_Effects Matrix Effects (Suppression/Enhancement) Matrix_Effects->Ionization Instrument_Drift Instrument Drift Instrument_Drift->Mass_Analysis Analyte Analyte Analyte->Sample_Preparation Internal_Standard Internal_Standard Internal_Standard->Sample_Preparation Accurate_Quantification Accurate_Quantification Analyte_IS_Ratio->Accurate_Quantification

Principle of Internal Standardization.

Types of Internal Standards

The selection of an appropriate internal standard is paramount for the success of a quantitative assay. The ideal IS should mimic the physicochemical behavior of the analyte as closely as possible.[1][2] The two primary categories of internal standards used in mass spectrometry are Stable Isotope-Labeled Internal Standards and Structural Analogs.[1][4]

Stable Isotope-Labeled (SIL) Internal Standards

SIL internal standards are considered the "gold standard" in mass spectrometry.[2] These are molecules where one or more atoms of the analyte have been replaced with a heavier stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2][4]

  • Advantages: SIL-IS are chemically and physically almost identical to the analyte.[2] This means they co-elute during chromatography and experience the same ionization efficiency and matrix effects.[2] This near-perfect mimicry provides the most accurate correction for analytical variability.[1]

  • Disadvantages: The synthesis of SIL-IS can be expensive and they may not be commercially available for all analytes.[3][5] There is also a small risk of isotopic interference if the isotopic purity of the SIL-IS is not high.[6]

Structural Analogs

Structural analogs are compounds that have a similar chemical structure to the analyte but are not isotopically labeled.[4]

  • Advantages: They are often more readily available and less expensive than SIL-IS.[3]

  • Disadvantages: Because their physicochemical properties are not identical to the analyte, they may not perfectly co-elute or experience the exact same matrix effects.[3] Careful validation is required to ensure they provide adequate correction.[3] An important consideration is to ensure the analog is not a potential metabolite of the drug being analyzed.[3]

cluster_SIL Stable Isotope-Labeled (SIL) cluster_Analog Structural Analogs Internal_Standards Internal Standards SIL_Advantages Advantages: - 'Gold Standard' - Co-elution with analyte - Same ionization efficiency - Corrects for matrix effects accurately Internal_Standards->SIL_Advantages Analog_Advantages Advantages: - More readily available - Less expensive Internal_Standards->Analog_Advantages SIL_Disadvantages Disadvantages: - Can be expensive - May not be commercially available - Potential for isotopic interference SIL_Advantages->SIL_Disadvantages Analog_Disadvantages Disadvantages: - May not co-elute perfectly - Different ionization efficiency - May not fully correct for matrix effects - Must not be a metabolite Analog_Advantages->Analog_Disadvantages

Classification of Internal Standards.

Experimental Protocols

The successful implementation of an internal standard requires a well-defined and consistent experimental protocol. The following sections provide detailed methodologies for two common applications.

Protocol 1: Drug Quantification in Human Plasma (Gefitinib)

This protocol outlines the quantification of the drug Gefitinib and its metabolite in human plasma using a stable isotope-labeled internal standard.

1. Preparation of Standards:

  • Prepare stock solutions of Gefitinib, O-desmethyl gefitinib, and a stable isotope-labeled internal standard (e.g., Gefitinib-d6) in methanol.[1]

  • Prepare calibration standards (ranging from 5-1000 ng/mL for Gefitinib) and Quality Control (QC) samples by spiking the stock solutions into blank human plasma.[1]

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution (e.g., 500 ng/mL).[1]

  • Add a precipitating agent, such as acetonitrile or methanol (often containing the internal standard), in a 3:1 or 4:1 ratio to the sample volume.[2]

  • Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[2]

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant, which contains the analyte and internal standard, to a clean tube or a 96-well plate for analysis.[2]

3. LC-MS/MS Analysis:

  • LC System: Utilize a suitable HPLC or UPLC system.[7]

  • Column: A C18 column is commonly used.[7]

  • Mobile Phase: A gradient of ammonium formate and acetonitrile is a typical mobile phase.[7]

  • Flow Rate: 300 µL/min.[1]

  • Injection Volume: 5 µL.[1]

  • MS System: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[1]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Gefitinib, its metabolite, and the internal standard.[1]

4. Quantification:

  • Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards.[1]

  • Determine the concentration of unknown samples from this curve.[1]

Protocol 2: Relative Protein Quantification using SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics where the labeled proteome acts as the internal standard.[1]

1. Metabolic Labeling:

  • Culture two populations of cells in parallel.

  • One population (the "heavy" sample) is grown in media containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).

  • The other population (the "light" sample) is grown in media with normal amino acids.

2. Sample Preparation:

  • Lyse the "light" and "heavy" cell populations separately.

  • Measure the protein concentration for each lysate (e.g., using a BCA assay).[1]

  • Combine the "light" and "heavy" lysates in a 1:1 protein ratio.[1]

  • Separate the combined protein mixture using SDS-PAGE.[1]

  • Excise gel bands and perform in-gel digestion with trypsin.[1]

  • Extract the resulting peptides from the gel pieces.[1]

3. LC-MS/MS Analysis:

  • Analyze the extracted peptides on a high-resolution Orbitrap mass spectrometer.[1]

  • The instrument acquires MS1 scans to detect the "light" and "heavy" peptide pairs, followed by MS2 scans for peptide identification.[1]

4. Data Analysis:

  • Process the raw data using software like MaxQuant.[1]

  • The software identifies peptide pairs and calculates the Heavy/Light (H/L) ratio from the MS1 peak intensities.[1]

  • Protein ratios are calculated based on the median of all unique peptide ratios identified for that protein.[1]

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Bioanalytical Method Validation - Quality Control Sample Results

QC LevelNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
LLOQ54.8597.08.5
Low1515.3102.06.2
Mid500495.599.14.1
High800808.0101.03.5

LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation

Table 2: SILAC Proteomics - Down-regulated Proteins in HeLa Cells

Protein NameGene NameHeavy/Light (H/L) RatioFold Change
Protein XGENEX0.52-1.92
Protein YGENEY0.33-3.03
Protein ZGENEZ0.67-1.49

Troubleshooting Internal Standard Variability

A consistent internal standard response is crucial for reliable quantification. Variability in the IS signal can indicate issues with the analytical method.

cluster_Causes Potential Causes cluster_Solutions Troubleshooting Steps IS_Variability Internal Standard Variability Inconsistent_Addition Inconsistent IS Addition IS_Variability->Inconsistent_Addition IS_Degradation IS Degradation IS_Variability->IS_Degradation Matrix_Effects Differential Matrix Effects IS_Variability->Matrix_Effects Instrument_Issues Instrument Contamination/Drift IS_Variability->Instrument_Issues Verify_Pipetting Verify Pipetting Accuracy Inconsistent_Addition->Verify_Pipetting Check_IS_Stability Check IS Stability in Matrix IS_Degradation->Check_IS_Stability Optimize_Chromatography Optimize Chromatography Matrix_Effects->Optimize_Chromatography Clean_Ion_Source Clean Ion Source/Instrument Instrument_Issues->Clean_Ion_Source

Troubleshooting Internal Standard Variability.

Conclusion

The appropriate selection and use of internal standards are fundamental to achieving accurate and reliable quantitative results in mass spectrometry, particularly within the demanding context of drug development and bioanalysis.[7] By compensating for the inherent variability of the analytical process, internal standards provide the foundation for robust and defensible data.[1][7] Stable isotope-labeled standards represent the ideal choice, providing the most accurate correction for nearly all sources of error, particularly matrix effects.[1] When they are not feasible, carefully selected structural analogs can still offer significant improvements over external calibration alone.[1]

References

14:1 cholesteryl ester-d7 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 14:1 Cholesteryl Ester-d7 (Cholesteryl Myristoleate-d7), a deuterated analog of an endogenous cholesteryl ester. This document compiles key analytical data, detailed experimental methodologies for its quantification, and relevant metabolic pathways. It is intended to serve as a valuable resource for researchers utilizing this stable isotope-labeled standard in metabolomics, lipidomics, and drug development studies.

Compound Specifications

This compound is a synthetic, deuterated form of cholesteryl myristoleate. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart and other cholesteryl esters.

Table 1: General and Physical-Chemical Properties

PropertyValueSource
Systematic Name cholest-5-en-3β-yl(d7) (9Z-tetradecenoate)[1]
Synonyms Cholesteryl-d7 myristoleate, 25,26,26,26,27,27,27-heptadeuteriocholest-5-en-3beta-ol (9Z-tetradecenoate)[1]
Molecular Formula C₄₁H₆₃D₇O₂[2][3]
Formula Weight 602.04 g/mol [3]
Exact Mass 601.5815[2]
Purity >99%[3]
Physical Form Solution in 1:1 Dichloromethane:Methanol[2]
Storage Temperature -20°C[3]

Table 2: Concentration in Standard Solutions

ProductConcentrationSource
Chol Ester Internal Standard Mixture - UltimateSPLASH™25 µg/mL[2]

Experimental Protocols

The quantification of cholesteryl esters, including this compound, is commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a representative method adapted from established procedures for the analysis of cholesteryl esters in biological samples.[4][5][6]

Lipid Extraction from Biological Samples

A standard lipid extraction, such as a modified Bligh-Dyer or Folch method, is recommended.

Workflow for Lipid Extraction:

G start Biological Sample (e.g., Plasma, Tissue Homogenate) add_internal_standard Spike with this compound Internal Standard start->add_internal_standard add_solvents Add Chloroform:Methanol (2:1, v/v) add_internal_standard->add_solvents vortex Vortex to Mix add_solvents->vortex phase_separation Add Water to Induce Phase Separation vortex->phase_separation centrifuge Centrifuge phase_separation->centrifuge collect_organic_phase Collect Lower Organic Phase centrifuge->collect_organic_phase dry_down Dry Under Nitrogen Stream collect_organic_phase->dry_down reconstitute Reconstitute in LC-MS Mobile Phase dry_down->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Caption: Workflow for the extraction of lipids from biological samples.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph: A UHPLC system capable of binary gradients.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A suitable gradient to separate cholesteryl esters from other lipid classes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 - 50 °C.

MS/MS Conditions:

  • Ionization Mode: Positive ESI or APCI.

  • Scan Type: Multiple Reaction Monitoring (MRM) or Precursor Ion Scan.

  • Precursor Ion for Cholesteryl Esters: The [M+NH₄]⁺ adduct.

  • Product Ion for Cholesteryl Esters: A common fragment ion at m/z 369.3, corresponding to the dehydrated cholesterol backbone.[5][7]

  • MRM Transition for this compound: The specific transition would be determined by infusing the standard, but would be based on the precursor ion of the deuterated molecule and the common fragment ion.

Workflow for LC-MS/MS Quantification:

G start Reconstituted Lipid Extract inject Inject onto UHPLC-MS/MS System start->inject lc_separation Chromatographic Separation on C18 Column inject->lc_separation ionization Ionization (ESI or APCI) lc_separation->ionization ms_detection Mass Spectrometric Detection (MRM Mode) ionization->ms_detection quantification Quantification of Endogenous Analytes against this compound ms_detection->quantification end Data Analysis and Reporting quantification->end G cluster_intracellular Intracellular (e.g., ER) cluster_plasma Plasma (on HDL) cholesterol1 Cholesterol acat ACAT cholesterol1->acat acyl_coa Acyl-CoA acyl_coa->acat ce_storage Cholesteryl Ester (for storage in lipid droplets) acat->ce_storage cholesterol2 Cholesterol lcat LCAT cholesterol2->lcat phosphatidylcholine Phosphatidylcholine phosphatidylcholine->lcat ce_transport Cholesteryl Ester (for transport) lcat->ce_transport G ce Cholesteryl Ester hydrolase Cholesterol Ester Hydrolase (e.g., nCEH, aCEH) ce->hydrolase cholesterol Free Cholesterol hydrolase->cholesterol fatty_acid Free Fatty Acid hydrolase->fatty_acid

References

Commercial Suppliers and Technical Guide for 14:1 Cholesteryl Ester-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing lipidomics and metabolic studies, 14:1 Cholesteryl Ester-d7 (also known as cholesteryl myristoleate-d7) serves as a critical internal standard for mass spectrometry-based quantification of cholesteryl esters. This in-depth technical guide provides a comprehensive overview of its commercial suppliers, key technical specifications, a detailed experimental protocol for its use, and insights into the biological pathways of cholesteryl esters.

Commercial Availability

Several reputable suppliers offer this compound, ensuring its accessibility for research purposes. The primary suppliers and their respective product details are summarized below.

SupplierProduct NameCatalog NumberPurityFormulationStorage
Avanti Polar Lipids 14:1 Cholesteryl-d7 Ester700220>99%Solution-20°C
(Distributed by Sigma-Aldrich/MilliporeSigma outside the US)cholesteryl-d7 myristoleate
MedChemExpress This compoundHY-146774SNot specifiedNot specifiedRoom temperature in continental US; may vary elsewhere
Clinisciences This compoundHY-146774S-5mgNot specifiedNot specifiedNot specified

Technical Specifications

The deuterated standard, this compound, is a stable isotope-labeled version of the endogenous cholesteryl myristoleate. Its physical and chemical properties are crucial for its application in quantitative lipid analysis.

PropertyValue
Chemical Name Cholesteryl-d7 myristoleate
Synonyms 14:1 Cholesteryl-d7 Ester
CAS Number 2342574-68-7[1]
Molecular Formula C₄₁H₆₃D₇O₂[1]
Molecular Weight 602.04 g/mol [1]
Purity >99% (as specified by Avanti Polar Lipids)[2]
Storage Temperature -20°C[1][2]

Experimental Protocol: Quantification of Cholesteryl Esters using LC-MS/MS

This protocol outlines a general method for the quantification of cholesteryl esters in biological samples, such as plasma, cells, or tissues, using this compound as an internal standard. This method is adapted from established lipidomics workflows.[3]

Sample Preparation and Lipid Extraction
  • Homogenization : Homogenize tissue samples in an appropriate buffer. For cell pellets, resuspend in a suitable buffer.

  • Spiking of Internal Standard : Add a known amount of this compound (e.g., 1 nmol) to each sample.

  • Lipid Extraction (Folch Method) :

    • Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample.

    • Vortex thoroughly for 15 minutes.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:isopropanol 1:1, v/v).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System : A reverse-phase liquid chromatography system.

  • Column : A C18 column suitable for lipid analysis.

  • Mobile Phase A : Acetonitrile:water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B : Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient : A suitable gradient to separate the cholesteryl esters. For example, start with 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Mass Spectrometer : A triple quadrupole or high-resolution mass spectrometer capable of performing MS/MS.

  • Ionization Mode : Positive electrospray ionization (ESI+).

  • MS/MS Transitions :

    • Monitor the transition of the precursor ion (M+NH₄)⁺ of endogenous cholesteryl esters to the product ion corresponding to the loss of the fatty acyl chain and ammonia (m/z 369.3).

    • For the internal standard, this compound, monitor the transition of its corresponding precursor ion to the deuterated cholesterol fragment (m/z 376.4).

Data Analysis and Quantification
  • Integrate the peak areas of the endogenous cholesteryl esters and the this compound internal standard.

  • Calculate the response ratio of the analyte to the internal standard.

  • Quantify the amount of each endogenous cholesteryl ester using a calibration curve generated with known amounts of non-deuterated cholesteryl ester standards.

Biological Significance and Signaling Pathways

Cholesteryl esters are neutral lipids that play a central role in the transport and storage of cholesterol. They are formed through the esterification of cholesterol with a fatty acid, a reaction catalyzed by two key enzymes: Acyl-CoA:cholesterol acyltransferase (ACAT) in cells and Lecithin-cholesterol acyltransferase (LCAT) in plasma.

The fatty acid component of cholesteryl esters can vary, and the specific composition can have biological implications. Cholesteryl myristoleate (14:1) has been identified in various biological matrices and its levels can be altered in certain disease states, such as inflammatory bowel disease.[4]

A signaling pathway involving the cholecystokinin 2 receptor (CCK2R), a G protein-coupled receptor, has been shown to lead to the formation of cholesteryl esters. This pathway is dependent on the activation of protein kinase C zeta (PKCζ) and extracellular signal-regulated kinases 1/2 (ERK1/2), which in turn stimulates ACAT activity.[5] This highlights a novel mechanism by which a cell surface receptor can influence intracellular cholesterol metabolism.

Below are diagrams illustrating the general metabolism of cholesteryl esters and the CCK2R signaling pathway leading to their formation.

Cholesterol_Ester_Metabolism cluster_cell Intracellular cluster_plasma Plasma (HDL) Free_Cholesterol Free Cholesterol ACAT ACAT Free_Cholesterol->ACAT Acyl-CoA Cholesteryl_Esters Cholesteryl Esters (Storage) ACAT->Cholesteryl_Esters Plasma_CE Cholesteryl Esters (Transport) Cholesteryl_Esters->Plasma_CE Transport Plasma_Cholesterol Free Cholesterol LCAT LCAT Plasma_Cholesterol->LCAT Lecithin LCAT->Plasma_CE

General Metabolism of Cholesteryl Esters

CCK2R_Signaling CCK2R CCK2 Receptor PKCzeta PKCζ CCK2R->PKCzeta Activation ERK12 ERK1/2 PKCzeta->ERK12 Activation ACAT_activation ACAT Activation ERK12->ACAT_activation Stimulation CE_Formation Cholesteryl Ester Formation ACAT_activation->CE_Formation

CCK2R Signaling to Cholesteryl Ester Formation

References

Methodological & Application

Application Note: Quantification of 14:1 Cholesteryl Ester-d7 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CEs) are neutral lipids that play a crucial role in the storage and transport of cholesterol within the body. Dysregulation of CE metabolism is implicated in various diseases, including atherosclerosis and other cardiovascular diseases. Accurate quantification of specific CE species is therefore essential for understanding disease mechanisms and for the development of novel therapeutics. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 14:1 cholesteryl ester (cholesteryl myristoleate), utilizing its deuterated stable isotope, 14:1 cholesteryl ester-d7, as an internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.[1][2]

This method is applicable to the analysis of 14:1 cholesteryl ester in biological matrices such as plasma and cell lysates, providing a valuable tool for researchers in lipidomics and drug development.

Experimental Protocols

Sample Preparation: Lipid Extraction from Human Plasma

This protocol details a modified Folch extraction method for the isolation of total lipids from human plasma.

Materials:

  • Human plasma

  • This compound internal standard solution (in methanol)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • 0.9% NaCl solution (Saline)

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Thaw frozen human plasma samples on ice.

  • In a clean glass tube, add 50 µL of plasma.

  • Add 10 µL of the this compound internal standard solution to the plasma.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex the mixture vigorously for 1 minute.

  • Add 500 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex again for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas at 37°C.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80:20 v/v methanol:water with 10 mM ammonium formate) for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

ParameterValue
Column C18 Reverse Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B 90:10 (v/v) Isopropanol:Methanol with 10 mM Ammonium Formate and 0.1% Formic Acid
Gradient 0-2 min: 30% B; 2-12 min: 30-100% B; 12-15 min: 100% B; 15.1-18 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 5 µL
Mass Spectrometry (MS) Method

Instrumentation:

  • Triple Quadrupole Mass Spectrometer

Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
14:1 Cholesteryl Ester[To be determined]369.3[To be optimized]100
This compound[To be determined]376.3[To be optimized]100

Note: The precursor ion will be the [M+NH₄]⁺ adduct of the respective cholesteryl ester. The product ion at m/z 369.3 corresponds to the neutral loss of the fatty acid and water from the cholesterol backbone, a characteristic fragment for cholesteryl esters. The product ion for the d7-labeled internal standard at m/z 376.3 corresponds to the deuterated cholesterol backbone fragment. Collision energy should be optimized for each specific instrument to achieve the maximum signal intensity.

Data Presentation

The following tables represent typical method validation data for the quantification of a cholesteryl ester using an LC-MS/MS method.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
14:1 Cholesteryl Ester1 - 1000> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (% Bias)
LLOQ1< 15%< 15%± 15%
Low3< 10%< 10%± 10%
Medium100< 10%< 10%± 10%
High800< 10%< 10%± 10%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add 14:1 CE-d7 IS plasma->add_is extraction Liquid-Liquid Extraction (Chloroform:Methanol) add_is->extraction drydown Dry Down Extract extraction->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms integration Peak Integration ms->integration quantification Quantification vs. IS integration->quantification G cluster_cellular Cellular Cholesterol Homeostasis chol Free Cholesterol ce Cholesteryl Esters (e.g., 14:1 CE) chol->ce Esterification ce->chol Hydrolysis ld Lipid Droplet (Storage) ce->ld Storage ld->ce Mobilization acat ACAT (Acyl-CoA:cholesterol acyltransferase) hsl HSL (Hormone-sensitive lipase)

References

Application Notes and Protocols for the Use of Cholesteryl Ester Internal Standards in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of cholesteryl ester internal standards in the quantitative analysis of lipids, particularly focusing on mass spectrometry-based methods. The inclusion of a stable, known quantity of an internal standard is critical for accurate and precise quantification, as it corrects for variability introduced during sample preparation and instrumental analysis.

Introduction

Cholesteryl esters (CE) are neutral lipids that serve as a major storage and transport form of cholesterol in the body. Their accurate quantification in biological samples such as plasma, tissues, and cells is crucial for research in cardiovascular disease, metabolic disorders, and other physiological and pathological processes. The use of an internal standard (IS) is the gold standard for quantitative mass spectrometry, as it effectively normalizes for analyte loss during sample processing and fluctuations in instrument response.[1] Commonly employed internal standards for CE analysis include stable isotope-labeled (deuterated) CEs or non-endogenous CE species (e.g., containing an odd-chain fatty acid).[2]

This document outlines detailed protocols for sample preparation and analysis using both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following tables summarize typical quantitative data for the analysis of cholesteryl esters using internal standards. These values can vary depending on the specific instrumentation, methodology, and sample matrix.

Table 1: Performance Characteristics of LC-MS/MS Method for Cholesteryl Ester Quantification

ParameterValueReference
Lower Limit of Detection (LOD)0.04 mg/dL[3]
Lower Limit of Quantification (LOQ)Not Specified
Linearity RangeNot Specified
Intra-day Variation (%CV)5.2%[3]
Inter-day Variation (%CV)8.5%[3]
Recovery>99%[4]

Table 2: Performance Characteristics of GC-MS Method for Cholesterol Determination

ParameterValueReference
Lower Limit of Detection (LOD)0.19 µg/mL[4]
Lower Limit of Quantification (LOQ)0.56 µg/mL[4]
LinearityR² > 0.998[4]
Intra-day Precision (%RSD)Not Specified
Inter-day Precision (%RSD)Not Specified
Recovery>99%[4]

Experimental Protocols

Protocol 1: Quantification of Cholesteryl Esters in Human Plasma using LC-MS/MS

This protocol is adapted for the analysis of cholesteryl esters in human plasma samples.[3][5]

Materials:

  • Human plasma

  • Cholesteryl ester internal standard (e.g., cholesteryl-d7-palmitate or cholesteryl heptadecanoate)

  • Isopropanol (IPA), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid

  • Ammonium formate

  • Chloroform, HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (optional)

  • UHPLC system coupled to a tandem mass spectrometer

Procedure:

  • Sample Thawing and Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex the plasma sample to ensure homogeneity.

  • Internal Standard Spiking and Protein Precipitation:

    • To a microcentrifuge tube, add 40 µL of plasma.[5]

    • Add a known amount of the cholesteryl ester internal standard solution (e.g., 1 nmol of C17:0 cholesteryl ester).[6]

    • Add 120 µL of ice-cold isopropanol to precipitate proteins.[5]

    • Vortex the mixture vigorously for 1 minute.[5]

    • Incubate at room temperature for 10 minutes, then at -20°C overnight to enhance protein precipitation.[5]

  • Lipid Extraction (Bligh & Dyer Method):

    • Centrifuge the sample at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube.

    • To the supernatant, add chloroform and water in a ratio to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent from the organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., ACN:IPA 90:10).

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is commonly used (e.g., Gemini 5U C18, 50 x 4.6 mm).[2][6]

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[5]

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[5]

    • Flow Rate: 0.4 mL/min.[5]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the hydrophobic cholesteryl esters.[5]

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for each cholesteryl ester of interest and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the endogenous cholesteryl esters and the internal standard.

    • Calculate the concentration of each analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of each analyte and a fixed concentration of the internal standard.

Protocol 2: Analysis of Cholesteryl Esters in Cell or Tissue Samples using GC-MS

This protocol describes a general procedure for the analysis of cholesteryl esters in cellular or tissue samples.[7][8]

Materials:

  • Cell pellets or tissue homogenates

  • Cholesteryl ester internal standard (e.g., cholesteryl tridecanoate)

  • Chloroform

  • Methanol

  • 0.5 M KOH in methanol

  • Hexane

  • Toluene

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Gas chromatograph coupled to a mass spectrometer

Procedure:

  • Sample Homogenization and Internal Standard Spiking:

    • Homogenize tissue samples or resuspend cell pellets in a suitable buffer.

    • Add a known amount of the cholesteryl ester internal standard.

  • Lipid Extraction (Folch Method):

    • Add chloroform:methanol (2:1, v/v) to the sample.

    • Vortex thoroughly and incubate at room temperature.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge and collect the lower organic phase.

  • Saponification and Fatty Acid Methyl Ester (FAME) Formation (for fatty acid profiling of CEs):

    • Evaporate the solvent from the lipid extract.

    • Add 0.5 M KOH in methanol and heat at 60°C for 10 minutes to hydrolyze the cholesteryl esters and form fatty acid methyl esters (FAMEs).

    • Neutralize the reaction with an acid and extract the FAMEs with hexane.

  • Derivatization (for intact cholesterol analysis):

    • After lipid extraction, evaporate the solvent.

    • To analyze total cholesterol (free and esterified), first perform saponification to hydrolyze the esters.

    • To analyze free cholesterol, omit the saponification step.

    • Add a derivatization agent such as BSTFA + 1% TMCS and heat to convert cholesterol to its trimethylsilyl (TMS) ether derivative.

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for FAME and TMS-cholesterol analysis.

    • Injection: Inject a small volume of the derivatized sample into the GC inlet.

    • Oven Program: Use a temperature gradient that allows for the separation of the different FAMEs or the TMS-cholesterol from other sample components.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Data Analysis:

    • Identify the peaks of interest based on their retention times and mass spectra.

    • Quantify the analytes by comparing their peak areas to that of the internal standard.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_processing Sample Processing cluster_analysis Instrumental Analysis cluster_data Data Analysis sample Biological Sample (Plasma, Cells, Tissue) spike_is Spike with Cholesteryl Ester Internal Standard sample->spike_is extraction Lipid Extraction (e.g., Bligh & Dyer, Folch) spike_is->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution (for LC-MS) or Derivatization (for GC-MS) evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms gcms GC-MS Analysis reconstitution->gcms quantification Quantification (Analyte/IS Ratio vs. Calibration Curve) lcms->quantification gcms->quantification result Quantitative Results of Cholesteryl Esters quantification->result

Caption: Workflow for cholesteryl ester quantification.

References

Application Notes and Protocols for Lipid Analysis Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to sample preparation for lipid analysis using deuterated internal standards. Accurate and reproducible quantification of lipids is critical for understanding disease mechanisms, identifying biomarkers, and developing novel therapeutics. The use of deuterated internal standards is the gold standard for correcting for sample loss during extraction and variations in ionization efficiency during mass spectrometry analysis.[1][2] This document outlines detailed protocols for lipid extraction, preparation of standards, and data analysis, and includes quantitative data to aid in method selection and validation.

The Critical Role of Deuterated Standards in Quantitative Lipidomics

In mass spectrometry-based lipidomics, several factors can introduce variability and affect the accuracy of quantification. These include sample degradation, incomplete extraction, and matrix effects that can suppress or enhance the ionization of analytes. Deuterated internal standards are chemically identical to their endogenous counterparts but have a higher mass due to the replacement of hydrogen atoms with deuterium.[1] By adding a known amount of a deuterated standard to a sample at the beginning of the workflow, it experiences the same processing as the analyte of interest.[2] The ratio of the endogenous lipid to its deuterated analog is used for quantification, which effectively normalizes for variations in sample handling and analysis, leading to more precise and accurate results.[3][4]

Data Presentation: Performance of Deuterated Standards in Lipid Quantification

The use of deuterated internal standards significantly improves the precision of lipid quantification. The following tables summarize the impact of internal standards on the coefficient of variation (CV%) and compare the extraction efficiency of common methods.

Table 1: Improvement in Precision with Deuterated Internal Standard Normalization

This table illustrates the typical reduction in analytical variability, represented by the coefficient of variation (CV%), when using deuterated internal standards for the quantification of various lipid classes in human plasma via LC-MS.

Lipid ClassMean %CV (with Deuterated Internal Standard)
Phosphatidylcholines (PC)< 10%
Lysophosphatidylcholines (LPC)< 10%
Phosphatidylethanolamines (PE)< 15%
Sphingomyelins (SM)< 10%
Triacylglycerols (TAG)< 15%
Diacylglycerols (DAG)< 15%
Cholesteryl Esters (CE)< 15%
Free Fatty Acids (FFA)< 20%
Ceramides (Cer)< 15%

Data synthesized from large-scale lipidomics studies demonstrating the high precision achievable with internal standard normalization.[3]

Table 2: Comparison of Lipid Extraction Efficiencies

The choice of extraction method can significantly impact the recovery of different lipid classes. This table provides a qualitative and quantitative comparison of the Folch and Bligh & Dyer methods, two of the most common lipid extraction protocols. The Folch method generally demonstrates higher recovery for a broader range of lipids, particularly in samples with high lipid content.[5][6]

FeatureFolch MethodBligh & Dyer Method
Solvent-to-Sample Ratio High (e.g., 20:1)Low (e.g., 3:1)
Lipid Recovery (<2% total lipid) ExcellentGood, comparable to Folch
Lipid Recovery (>2% total lipid) ExcellentSignificantly lower than Folch (up to 50% underestimation in high-lipid samples)[5][6]
Broad Lipid Class Coverage More effective for a wide range of lipid classes[7]Less effective for some less abundant lipid classes compared to Folch[7]
Throughput LowerHigher

Experimental Protocols

The following are detailed protocols for the preparation of deuterated internal standards and lipid extraction from biological samples.

Protocol 1: Preparation of Deuterated Internal Standard Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of deuterated lipid standards.

Materials:

  • High-purity deuterated lipid standards (e.g., from Avanti Polar Lipids, Cayman Chemical)

  • High-purity organic solvents (e.g., methanol, chloroform, ethanol)

  • Analytical balance

  • Class A volumetric flasks

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Gravimetric Preparation of Stock Solution:

    • Accurately weigh a precise amount of the deuterated standard using an analytical balance.

    • Record the exact weight.

  • Solubilization:

    • Dissolve the weighed standard in a high-purity organic solvent (e.g., a 2:1 v/v mixture of chloroform:methanol) in a volumetric flask to create a concentrated stock solution (e.g., 1 mg/mL).

    • Ensure the standard is completely dissolved by gentle vortexing or sonication.

  • Serial Dilution for Working Solution:

    • Perform serial dilutions of the stock solution to create a working internal standard mixture at a concentration appropriate for your analytical method and the expected concentrations of the endogenous lipids.

  • Storage:

    • Store the stock and working solutions in amber glass vials at -20°C or -80°C to prevent degradation.[3]

Protocol 2: Lipid Extraction from Plasma using a Modified Folch Method with Deuterated Internal Standard Spiking

Objective: To extract total lipids from a plasma sample while incorporating a deuterated internal standard for accurate quantification.

Materials:

  • Frozen plasma samples

  • Deuterated internal standard working solution (from Protocol 1)

  • Chloroform:methanol (2:1, v/v) mixture

  • 0.9% NaCl solution

  • Microcentrifuge tubes (1.5 mL)

  • Glass Pasteur pipettes

  • Nitrogen gas evaporator

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking:

    • To a 1.5 mL microcentrifuge tube, add a known volume of the deuterated internal standard working solution.

    • Add a precise volume of the plasma sample (e.g., 50 µL) to the tube containing the internal standard.

    • Briefly vortex the mixture.

  • Solvent Addition and Homogenization:

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1 (e.g., for a 50 µL plasma sample, add 1 mL of the chloroform:methanol mixture).[3]

    • Vortex the mixture thoroughly for 1 minute to ensure complete mixing and protein precipitation.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent).

    • Vortex for 30 seconds.

    • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

  • Lipid Collection:

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Drying:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a solvent appropriate for your LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).

Visualizations: Workflows and Logic

The following diagrams illustrate the key workflows in lipid analysis using deuterated standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis & Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Deuterated Internal Standard Sample->Spike Homogenize Homogenization/ Lysis Spike->Homogenize Extract Lipid Extraction (e.g., Folch Method) Homogenize->Extract Separate Phase Separation (Centrifugation) Extract->Separate Collect Collect Organic Phase Separate->Collect Dry Dry Down under Nitrogen Collect->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Peak Peak Integration (Analyte & Standard) LCMS->Peak Ratio Calculate Peak Area Ratio (Analyte / Standard) Peak->Ratio Curve Construct Calibration Curve Ratio->Curve Quantify Quantify Endogenous Lipid Curve->Quantify G cluster_logic Logic of Quantification with Deuterated Standards Analyte Endogenous Analyte (Unknown Quantity) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep Standard Deuterated Standard (Known Quantity) Standard->SamplePrep LCMS LC-MS/MS Detection SamplePrep->LCMS Ratio Peak Area Ratio (Analyte / Standard) LCMS->Ratio Result Accurate Quantification Ratio->Result

References

Application Notes and Protocols: The Use of 14:1 Cholesteryl Ester-d7 in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cholesteryl esters are crucial molecules in cellular biochemistry, serving as the primary form for cholesterol transport in blood and for its storage within cells. The dysregulation of cholesterol metabolism is intrinsically linked to a variety of human diseases.[1] Consequently, the precise and accurate quantification of cholesteryl ester species is paramount in metabolic studies. 14:1 Cholesteryl ester-d7 (cholesteryl myristoleate-d7) is a stable isotope-labeled internal standard essential for the quantification of cholesteryl esters in complex biological matrices by mass spectrometry.[2][3][4][5] Its use mitigates matrix effects and corrects for analyte loss during sample preparation and analysis, ensuring high accuracy and reproducibility in metabolic research.[6][7]

Key Applications:
  • Internal Standard for Quantitative Lipidomics: this compound is widely employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the absolute quantification of various cholesteryl ester species in biological samples such as plasma, serum, cells, and tissues.[8][9][10]

  • Metabolic Flux Analysis: By tracing the incorporation and turnover of stable isotopes, researchers can elucidate the dynamics of cholesterol esterification, transport, and hydrolysis in various metabolic pathways.

  • Clinical Biomarker Discovery: Accurate quantification of specific cholesteryl ester profiles in patient samples can lead to the discovery of novel biomarkers for metabolic diseases.[9]

Quantitative Data and Method Performance

The use of this compound as an internal standard in LC-MS/MS workflows allows for robust and reproducible quantification of cholesteryl esters. Below is a summary of typical performance characteristics reported in various studies.

ParameterTypical Value/RangeNotesReference
Limit of Quantification (LOQ) 0.5–10 ng/mLVaries depending on the specific cholesteryl ester species and the complexity of the matrix.[6]
Linear Dynamic Range ≥ 4 orders of magnitudeDemonstrates the broad concentration range over which the assay is accurate.[6][10]
Precision (Intra-batch CV) ≤ 10%Calculated from repeated measurements of a quality control sample within the same analytical run.[6]
Precision (Inter-batch CV) ≤ 15%Calculated from repeated measurements of a quality control sample across different analytical runs.[6][8]
Mass Accuracy (HRAM) ≤ 3 ppmHigh-resolution mass spectrometry provides high confidence in compound identification.[6]
Correlation Coefficient (R²) ≥ 0.995Indicates the linearity of the calibration curve.[6]

Experimental Protocols

Protocol 1: Quantification of Cholesteryl Esters in Human Plasma using LC-MS/MS

This protocol outlines a typical workflow for the quantification of cholesteryl esters in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Human Plasma (collected with EDTA)

  • Chloroform, Methanol, Isopropanol (LC-MS grade)

  • Butylated hydroxytoluene (BHT)

  • Ammonium Acetate

2. Internal Standard Spiking:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or chloroform:methanol 2:1 v/v).

  • Create a working internal standard solution by diluting the stock solution.

  • Add a precise volume of the working internal standard solution to each plasma sample to achieve a final concentration within the linear range of the assay. For instance, an internal standard mix containing deuterated cholesteryl esters can be added to the extraction solvent.[10][11]

3. Lipid Extraction (Modified Folch Method):

  • To 50 µL of plasma, add the internal standard mix.[8]

  • Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture containing 0.01% BHT to prevent oxidation.[10][11]

  • Vortex vigorously for 1 minute.

  • Add 0.5 mL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 1500 x g for 15 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., isopropanol:acetonitrile).

4. LC-MS/MS Analysis:

  • LC System: UHPLC system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[6][10]

  • Mobile Phase A: Acetonitrile/Water with ammonium acetate.

  • Mobile Phase B: Isopropanol/Acetonitrile with ammonium acetate.

  • Flow Rate: 0.3 mL/min.[6]

  • Column Temperature: 55 °C.[6]

  • Injection Volume: 5-10 µL.

  • MS System: Triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[8][12]

  • Ionization Mode: Positive.

  • Analysis Mode: Multiple Reaction Monitoring (MRM). Cholesteryl esters readily form [M+NH4]+ adducts in ESI and fragment to a characteristic product ion at m/z 369.3, which corresponds to the cholesteryl cation.[12][13]

    • Precursor Ion: [M+NH4]+ of the target cholesteryl ester.

    • Product Ion: m/z 369.3.

5. Data Analysis:

  • Integrate the peak areas for each endogenous cholesteryl ester and the this compound internal standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Quantify the concentration of each cholesteryl ester species using a calibration curve generated with known concentrations of non-labeled standards.

Visualizations

Cholesterol Esterification and Transport Pathway

Cholesterol_Metabolism ACAT ACAT/SOAT Intracellular_CE Intracellular Cholesteryl Esters (Lipid Droplets) ACAT->Intracellular_CE Esterification LCAT LCAT Plasma_CE Plasma Cholesteryl Esters LCAT->Plasma_CE Free_Cholesterol Free Cholesterol (Intracellular) Free_Cholesterol->ACAT Acyl-CoA Free_Cholesterol->LCAT Phosphatidylcholine HDL HDL HDL->LCAT CETP CETP HDL->CETP LDL_VLDL LDL/VLDL Plasma_CE->HDL Plasma_CE->CETP CETP->LDL_VLDL

Caption: Key enzymes in cholesterol esterification.

Experimental Workflow for Cholesteryl Ester Quantification

Experimental_Workflow Sample Biological Sample (Plasma, Cells, Tissue) Spiking Spike with This compound (Internal Standard) Sample->Spiking Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Spiking->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) Analysis->Data_Processing Quantification Absolute Quantification (using Calibration Curve) Data_Processing->Quantification

Caption: Workflow for cholesteryl ester analysis.

Logical Relationship in MRM-based Quantification

Caption: Logic of stable isotope dilution in MS.

References

Application Notes and Protocols for the Quantification of Cholesteryl Esters Using a 14:1 Cholesteryl Ester-d7 Calibration Curve

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CE) are crucial neutral lipids involved in the transport and storage of cholesterol. Their quantification in biological matrices is vital for research in cardiovascular disease, metabolic disorders, and cancer. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for this purpose. The use of a stable isotope-labeled internal standard, such as 14:1 cholesteryl ester-d7 (CE(14:1)-d7), is essential for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[1] This document provides a detailed protocol for creating a calibration curve using this compound for the accurate determination of cholesteryl esters in biological samples.

Experimental Protocols

Preparation of Stock and Working Solutions

A precise and accurate preparation of stock and working solutions is fundamental for generating a reliable calibration curve.

Materials:

  • This compound (myristoleoyl-cholesterol-d7)

  • Methanol (LC-MS grade)

  • Chloroform (HPLC grade)

  • Isopropanol (LC-MS grade)

Protocol:

  • Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of a 1:1 (v/v) chloroform:methanol solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in an amber glass vial at -20°C.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with isopropanol to prepare a series of working standard solutions.

    • The concentration of these working standards should cover the expected physiological range of the analytes in the study samples.

    • A typical calibration curve may include concentrations ranging from 0.5 to 1000 ng/mL.[2]

Sample Preparation (Liquid-Liquid Extraction)

The following protocol is a general guideline for the extraction of lipids from plasma samples. It can be adapted for other biological matrices like cell pellets or tissue homogenates.

Materials:

  • Biological sample (e.g., plasma)

  • Internal Standard Working Solution (containing this compound at a known concentration)

  • Methyl-tert-butyl ether (MTBE)

  • Methanol

  • Water (LC-MS grade)

Protocol:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Add 1.5 mL of MTBE and 0.5 mL of methanol.

  • Vortex for 1 minute.

  • Add 0.5 mL of water and vortex for another 30 seconds.

  • Centrifuge at 1,000 x g for 10 minutes to induce phase separation.

  • Carefully transfer the upper organic layer (containing the lipids) to a new tube.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of isopropanol.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The separation and detection of cholesteryl esters are achieved using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer.

Instrumentation and Parameters:

ParameterRecommended Setting
LC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[2]
Mobile Phase A 50:50 (v/v) Water:Methanol with 10 mM ammonium formate and 0.1% formic acid[3][4]
Mobile Phase B 80:20 (v/v) Isopropanol:Methanol with 10 mM ammonium formate and 0.1% formic acid[3][4]
Flow Rate 0.3 mL/min[2]
Column Temperature 55°C[2]
Injection Volume 5-10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Temperature 250-300°C
Collision Energy Optimized for the specific instrument, typically around 5-25 eV[4][5]
MRM Transitions See Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (Internal Standard) 619.6376.5
Endogenous Cholesteryl EstersVaries by fatty acid chain369.3[2][6]

Note: The precursor ion for endogenous cholesteryl esters will vary depending on the fatty acid moiety. The product ion at m/z 369.3 represents the common cholesteryl cation fragment.

Calibration Curve Construction and Quantification
  • Inject the prepared calibration standards into the LC-MS/MS system.

  • For each calibration point, determine the peak area of the this compound and the corresponding endogenous cholesteryl ester.

  • Calculate the peak area ratio (endogenous CE / internal standard).

  • Plot the peak area ratio against the known concentration of the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An acceptable calibration curve should have an R² value > 0.99.[2]

  • For unknown samples, calculate the peak area ratio and use the regression equation to determine the concentration of the endogenous cholesteryl ester.

Data Presentation

Table 3: Example Calibration Curve Data

Standard Concentration (ng/mL)Peak Area (Endogenous CE)Peak Area (14:1 CE-d7)Peak Area Ratio
0.51,25050,0000.025
12,50050,0000.050
512,50050,0000.250
1025,00050,0000.500
50125,00050,0002.500
100250,00050,0005.000
5001,250,00050,00025.000
10002,500,00050,00050.000

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL 14:1 CE-d7 Stock Working_Standards Create Serial Dilutions (Calibration Standards) Stock_Solution->Working_Standards Dilute IS_Working Prepare Internal Standard Working Solution Stock_Solution->IS_Working Dilute LCMS LC-MS/MS Analysis Working_Standards->LCMS Inject Spike Spike with Internal Standard IS_Working->Spike Sample Biological Sample (e.g., Plasma) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Dry_Reconstitute Dry Down and Reconstitute Extraction->Dry_Reconstitute Dry_Reconstitute->LCMS Inject Data_Processing Peak Integration and Area Ratio Calculation LCMS->Data_Processing Calibration_Curve Construct Calibration Curve (Concentration vs. Area Ratio) Data_Processing->Calibration_Curve Quantification Quantify Endogenous CE in Unknown Samples Calibration_Curve->Quantification

Experimental workflow for creating a calibration curve.

Cholesteryl_Ester_Metabolism Cholesterol Cholesterol ACAT ACAT Cholesterol->ACAT LCAT LCAT Cholesterol->LCAT Acyl_CoA Acyl-CoA Acyl_CoA->ACAT Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->LCAT Cholesteryl_Ester Cholesteryl Ester CEH Cholesterol Ester Hydrolase Cholesteryl_Ester->CEH Hydrolysis ACAT->Cholesteryl_Ester Esterification LCAT->Cholesteryl_Ester Esterification Lysophosphatidylcholine Lysophosphatidylcholine LCAT->Lysophosphatidylcholine CEH->Cholesterol FFA Free Fatty Acid CEH->FFA

Metabolic pathway of cholesteryl ester synthesis and hydrolysis.

References

Application of Deuterated Standards in Clinical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of clinical research and drug development, the demand for highly accurate and precise bioanalytical methods is paramount. The complexity of biological matrices, such as plasma, serum, and urine, presents significant challenges to the reliable quantification of endogenous biomarkers and therapeutic drugs. Deuterated internal standards, used in conjunction with mass spectrometry, have emerged as the gold standard for overcoming these challenges. By replacing one or more hydrogen atoms with its stable isotope, deuterium, a deuterated internal standard is created that is chemically identical to the analyte of interest but mass-shifted, allowing for its differentiation by the mass spectrometer. This near-perfect chemical mimicry enables the deuterated standard to co-elute with the analyte and experience the same effects of sample preparation, matrix interference, and instrument variability, thereby providing a robust means of correction and ensuring the highest quality quantitative data.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of deuterated standards in various areas of clinical research, including therapeutic drug monitoring and the quantification of key clinical biomarkers such as steroid hormones, amino acids, and vitamin D.

Core Principles: The Advantage of Deuterated Internal Standards

The use of deuterated internal standards in quantitative bioanalysis offers several key advantages over other types of internal standards, such as structural analogs:

  • Correction for Matrix Effects: Biological matrices are complex mixtures that can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification. Since a deuterated standard has virtually identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate normalization of the analytical signal.[1]

  • Compensation for Sample Preparation Variability: Losses of the analyte can occur at various stages of sample preparation. A deuterated internal standard, added at the beginning of the process, experiences the same losses, ensuring that the ratio of the analyte to the internal standard remains constant.

  • Improved Accuracy and Precision: By effectively correcting for multiple sources of analytical error, deuterated standards significantly enhance the accuracy and precision of the quantitative data, which is crucial for making informed decisions in clinical trials and patient management.

  • Enhanced Assay Robustness: The use of deuterated standards leads to more robust and reliable bioanalytical methods, resulting in higher sample throughput and a lower rate of failed analytical runs.

The logical workflow for utilizing a deuterated internal standard in a typical clinical research assay is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation, LLE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC Liquid Chromatography (Separation) Evap->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

A typical bioanalytical workflow using a deuterated internal standard.

Application 1: Therapeutic Drug Monitoring (TDM) of Immunosuppressants

Objective: To accurately quantify the concentration of immunosuppressive drugs, such as tacrolimus, in whole blood to ensure optimal dosing for transplant patients.

Rationale: Immunosuppressants have a narrow therapeutic window, and their concentrations in blood can be affected by numerous factors. Accurate monitoring is essential to prevent organ rejection (due to under-dosing) or toxicity (due to over-dosing).[4] Deuterated internal standards are critical for achieving the required precision and accuracy in TDM.[4]

Quantitative Data Summary

The following table summarizes the validation parameters for an LC-MS/MS method for the quantification of tacrolimus in human whole blood using a deuterated internal standard ([¹³C,D₂]-Tacrolimus).

ParameterPerformance with Deuterated IS
Linearity Range1 - 100 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-assay Precision (%CV)< 5%
Inter-assay Precision (%CV)< 7%
Accuracy (%Bias)± 5%
Recovery> 85%
Experimental Protocol: Quantification of Tacrolimus in Whole Blood

1. Materials and Reagents:

  • Tacrolimus analytical standard

  • [¹³C,D₂]-Tacrolimus (deuterated internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Zinc Sulfate (0.1 M in water)

  • Ammonium Acetate

  • Formic Acid

  • Human whole blood (drug-free for calibration standards and QCs)

2. Preparation of Standards and Solutions:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of tacrolimus and [¹³C,D₂]-Tacrolimus in methanol.

  • Working Standards: Prepare a series of working standard solutions of tacrolimus by serial dilution of the stock solution with methanol.

  • Internal Standard Working Solution: Prepare a working solution of [¹³C,D₂]-Tacrolimus at a concentration of 10 ng/mL in methanol.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of whole blood sample (calibrator, quality control, or patient sample), add 100 µL of the internal standard working solution.[4]

  • Vortex briefly to mix.

  • Add 150 µL of 0.1 M zinc sulfate solution to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.[4]

  • Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.[4]

  • Mobile Phase B: Methanol with 0.1% formic acid.[4]

  • Gradient: A suitable gradient to separate tacrolimus from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for tacrolimus and [¹³C,D₂]-Tacrolimus.

5. Data Analysis:

  • Integrate the peak areas for tacrolimus and its deuterated internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of tacrolimus in the unknown samples by interpolating their peak area ratios from the calibration curve.

tdm_workflow cluster_sample Patient Sample cluster_prep Sample Preparation cluster_analysis Analysis & Quantification cluster_result Clinical Decision Blood Whole Blood Sample Spike Add Deuterated Tacrolimus IS Blood->Spike Precipitate Protein Precipitation (Zinc Sulfate) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Quant Quantification vs. Calibration Curve LCMS->Quant Dose Dose Adjustment Quant->Dose

Workflow for Therapeutic Drug Monitoring of Tacrolimus.

Application 2: Quantification of Steroid Hormones

Objective: To accurately measure the concentrations of endogenous steroid hormones, such as testosterone and estradiol, in human serum for clinical diagnostics and research.

Rationale: Steroid hormone levels are indicative of various physiological and pathological states. Accurate measurement is crucial for diagnosing and managing endocrine disorders. Immunoassays, the traditional method for hormone analysis, can suffer from cross-reactivity and lack of specificity. LC-MS/MS with deuterated internal standards is now considered the gold standard for steroid hormone analysis.[5]

Quantitative Data Summary

The following table provides a comparison of key validation parameters for the quantification of testosterone in human serum using an LC-MS/MS method with and without a deuterated internal standard.

ParameterWith Deuterated IS (Testosterone-d3)Without Internal Standard
Linearity Range0.05 - 50 ng/mL (r² > 0.998)0.1 - 50 ng/mL (r² > 0.990)
LLOQ0.05 ng/mL0.1 ng/mL
Intra-assay Precision (%CV)< 6%< 15%
Inter-assay Precision (%CV)< 8%< 20%
Accuracy (%Bias)± 7%± 15%
Recovery> 90%75 - 110%
Experimental Protocol: Quantification of Steroid Hormones in Serum

1. Materials and Reagents:

  • Steroid hormone analytical standards (e.g., testosterone, estradiol)

  • Deuterated internal standards (e.g., testosterone-d3, estradiol-d4)

  • Methyl tert-butyl ether (MTBE)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid

  • Human serum (steroid-free for calibration standards and QCs)

2. Preparation of Standards and Solutions:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of each steroid hormone and its corresponding deuterated internal standard in methanol.

  • Working Standards: Prepare a series of mixed working standard solutions of the steroid hormones by serial dilution of the stock solutions with methanol.

  • Internal Standard Working Solution: Prepare a mixed working solution of the deuterated internal standards in methanol at appropriate concentrations.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of serum sample (calibrator, QC, or patient sample), add 50 µL of the internal standard working solution.

  • Vortex briefly.

  • Add 1 mL of MTBE and vortex vigorously for 1 minute to extract the steroids.

  • Centrifuge at 4,000 x g for 5 minutes.

  • Freeze the aqueous (lower) layer by placing the samples in a -80°C freezer for 15 minutes.

  • Decant the organic (upper) layer into a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis:

  • LC System: UHPLC system.

  • Column: C18 or Phenyl-Hexyl reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the different steroid hormones.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 20 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) or ESI source.

  • Ionization Mode: Positive ion mode.

  • Scan Type: MRM.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each steroid hormone and its deuterated internal standard.

5. Data Analysis:

  • Follow the same data analysis procedure as described for tacrolimus.

steroid_pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Dehydroepiandrosterone DHEA Pregnenolone->Dehydroepiandrosterone Androstenedione Androstenedione Progesterone->Androstenedione Dehydroepiandrosterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol

Simplified Steroidogenesis Pathway.

Application 3: Quantification of Amino Acid Biomarkers

Objective: To measure the concentrations of various amino acids in plasma for the diagnosis and monitoring of inborn errors of metabolism and other diseases.

Rationale: Plasma amino acid profiles can serve as important biomarkers for a variety of metabolic disorders. LC-MS/MS methods using deuterated internal standards allow for the simultaneous, accurate, and precise quantification of a large number of amino acids.[1][6]

Quantitative Data Summary

The following table presents the performance characteristics of an LC-MS/MS method for the quantification of selected amino acids in human plasma using a panel of corresponding deuterated internal standards.

Amino AcidLinearity Range (µmol/L)LLOQ (µmol/L)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%Bias)
Alanine10 - 100010< 4%< 6%± 5%
Valine5 - 5005< 5%< 7%± 6%
Leucine5 - 5005< 5%< 8%± 7%
Phenylalanine2 - 2002< 6%< 9%± 8%
Tyrosine2 - 2002< 6%< 8%± 7%
Experimental Protocol: Quantification of Amino Acids in Plasma

1. Materials and Reagents:

  • Amino acid analytical standards kit

  • Deuterated amino acid internal standards kit

  • Acetonitrile (LC-MS grade)

  • Formic Acid

  • Human plasma (for calibration standards and QCs)

2. Preparation of Standards and Solutions:

  • Stock Solutions: Prepare individual or mixed stock solutions of amino acids and their corresponding deuterated internal standards in a suitable solvent (e.g., 0.1 M HCl).

  • Working Standards: Prepare a series of mixed working standard solutions of the amino acids by serial dilution.

  • Internal Standard Working Solution: Prepare a mixed working solution of the deuterated amino acid internal standards.

3. Sample Preparation (Protein Precipitation):

  • To 10 µL of plasma sample, add 90 µL of the internal standard working solution in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: UHPLC system.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid.

  • Gradient: A suitable gradient for the separation of polar amino acids.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Scan Type: MRM.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each amino acid and its deuterated internal standard.

5. Data Analysis:

  • Follow the same data analysis procedure as described for tacrolimus.

Conclusion

Deuterated internal standards are indispensable tools in modern clinical research, enabling the development of highly accurate, precise, and robust bioanalytical methods. The application notes and protocols provided herein demonstrate the successful implementation of deuterated standards for the quantification of therapeutic drugs and a range of clinical biomarkers. By effectively compensating for analytical variability, these standards ensure the generation of high-quality data that is essential for advancing drug development and improving patient care. The use of deuterated standards in conjunction with LC-MS/MS represents the gold standard for quantitative bioanalysis in the demanding environment of clinical research.

References

Application Notes and Protocols for the Use of 14:1 Cholesteryl Ester-d7 in Plasma Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CEs) are crucial components of plasma lipoproteins and play a central role in the transport and metabolism of cholesterol. Their analysis in plasma is vital for understanding various physiological and pathological states, including cardiovascular disease, metabolic disorders, and cancer. Due to their hydrophobicity and relatively poor ionization efficiency, the accurate quantification of CEs in complex biological matrices like plasma presents analytical challenges. The use of stable isotope-labeled internal standards is the gold standard for correcting for sample loss during preparation and for variations in instrument response in mass spectrometry-based lipidomics.

This document provides detailed application notes and protocols for the utilization of 14:1 Cholesteryl Ester-d7 (Cholesteryl myristoleate-d7) as an internal standard for the quantitative analysis of cholesteryl esters in human plasma by Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of the Method

The methodology involves the extraction of total lipids from a plasma sample, followed by chromatographic separation and detection using tandem mass spectrometry (MS/MS). This compound is added to the plasma sample at the beginning of the workflow to serve as an internal standard. Its chemical and physical properties are nearly identical to the endogenous CEs, ensuring it behaves similarly during extraction and analysis. However, its increased mass due to the seven deuterium atoms allows it to be distinguished from the endogenous analytes by the mass spectrometer. Quantification is achieved by comparing the peak area of the endogenous CEs to the peak area of the known concentration of the this compound internal standard.

Experimental Protocols

Materials and Reagents
  • Plasma: Human plasma collected in EDTA- or heparin-containing tubes. Store at -80°C until use.

  • Internal Standard: this compound (e.g., from Avanti Polar Lipids). Prepare a stock solution in a suitable organic solvent (e.g., chloroform/methanol 2:1, v/v).

  • Solvents (LC-MS grade or higher): Methanol, Chloroform, Isopropanol, Acetonitrile, Water, 1-Butanol, Methyl-tert-butyl ether (MTBE).

  • Additives: Ammonium formate.

  • Extraction Tubes: Polypropylene or glass tubes.

  • Centrifuge: Capable of reaching >10,000 x g.

  • Evaporation System: Nitrogen evaporator or vacuum concentrator.

  • Autosampler Vials: Glass or polypropylene vials with inserts.

Internal Standard Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in chloroform/methanol (2:1, v/v). From this stock, prepare a working solution at a concentration appropriate for spiking into the plasma samples (e.g., 10 µg/mL). The final concentration in the sample should be comparable to the expected physiological concentration of the target analytes.

Plasma Lipid Extraction

Several methods can be employed for the extraction of lipids from plasma. Below are three commonly used protocols. The choice of method may depend on the specific lipid classes of interest and laboratory preference.

Protocol 3.1: Modified Folch Extraction [1]

  • Thaw plasma samples on ice.

  • To a 1.5 mL polypropylene tube, add 20 µL of plasma.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 400 µL of ice-cold methanol and vortex for 10 seconds.

  • Add 800 µL of ice-cold chloroform and vortex for 10 seconds.

  • Incubate on a shaker for 30 minutes at 4°C.

  • Add 200 µL of 0.9% NaCl solution to induce phase separation.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully collect the lower organic phase into a clean tube.

  • Dry the extract under a gentle stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water 2:1:1, v/v/v).

Protocol 3.2: Matyash (MTBE) Extraction [1]

  • Thaw plasma samples on ice.

  • To a 2 mL polypropylene tube, add 20 µL of plasma.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold methanol and vortex for 10 seconds.

  • Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 10 seconds.

  • Incubate on a shaker for 1 hour at room temperature.

  • Add 250 µL of water to induce phase separation.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully collect the upper organic phase into a clean tube.

  • Dry the extract under a gentle stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis.

Protocol 3.3: Single-Phase Butanol/Methanol (BUME) Extraction [1]

  • Thaw plasma samples on ice.

  • To a 1.5 mL polypropylene tube, add 20 µL of plasma.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 200 µL of 1-butanol/methanol (1:1, v/v) containing 5 mM ammonium formate.

  • Vortex for 10 seconds and sonicate for 30 minutes.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Analysis

The following are general parameters for the analysis of cholesteryl esters. These should be optimized for the specific instrument being used.

  • LC System: UHPLC system.

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 10 mM ammonium formate.

  • Gradient: A suitable gradient to separate the cholesteryl esters from other lipid classes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 50-60°C.

  • Injection Volume: 2-10 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

MRM Transitions: Cholesteryl esters typically form ammonium adducts [M+NH4]+ in the positive ion mode. Upon collision-induced dissociation (CID), they exhibit a characteristic neutral loss of the cholesterol backbone (C27H46), which corresponds to a product ion at m/z 369.35. For the deuterated standard, the product ion will be shifted by the mass of the deuterium atoms.

Data Presentation

The following table provides an example of the kind of quantitative data that can be obtained using this method. The values are for illustrative purposes and will vary depending on the sample and experimental conditions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Concentration in Plasma (µg/mL) - Example
Internal Standard
CE 14:1-d7[M+NH4]+[M-C14H25O2]+~8.5Spiked at 10 µg/mL
Endogenous Analytes
CE 16:0642.6369.4~9.250.2
CE 18:2666.6369.4~8.8125.7
CE 18:1668.6369.4~9.085.4
CE 20:4692.6369.4~8.330.1

Note: The exact m/z values for the precursor and product ions of CE 14:1-d7 should be calculated based on its chemical formula (C41H63D7O2).

Visualizations

The following diagrams illustrate the experimental workflow for plasma lipidomics using this compound as an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output plasma Plasma Sample (20 µL) is_spike Spike with 14:1 CE-d7 Internal Standard plasma->is_spike extraction Lipid Extraction (e.g., Folch, Matyash, or BUME) is_spike->extraction drydown Dry Down Extract extraction->drydown reconstitute Reconstitute in LC-MS Solvent drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Inject data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant results Concentrations of Endogenous Cholesteryl Esters quant->results

Caption: Overview of the plasma lipidomics workflow.

Mass_Spectrometry_Logic cluster_endogenous Endogenous Cholesteryl Ester (CE) cluster_is Internal Standard (IS) cluster_quant Quantification endogenous_ce Endogenous CE (e.g., CE 18:2) endogenous_adduct [M+NH4]+ endogenous_ce->endogenous_adduct ESI+ endogenous_fragment Product Ion (m/z 369.35) endogenous_adduct->endogenous_fragment CID ratio Calculate Peak Area Ratio (Endogenous CE / IS) endogenous_fragment->ratio is_ce 14:1 CE-d7 is_adduct [M+d7+NH4]+ is_ce->is_adduct ESI+ is_fragment Product Ion (m/z 376.4) is_adduct->is_fragment CID is_fragment->ratio concentration Determine Concentration ratio->concentration

Caption: Logic of quantification using an internal standard.

Discussion and Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of cholesteryl esters in plasma. Its use corrects for variability introduced during sample preparation and analysis, leading to more accurate and precise data. The protocols outlined in this document provide a starting point for researchers, and should be optimized and validated for the specific instrumentation and research questions at hand. This methodology is well-suited for high-throughput lipidomic studies in clinical research and drug development, enabling a deeper understanding of the role of cholesteryl ester metabolism in health and disease.

References

Application Notes and Protocols for Targeted Lipidomics of Cholesteryl Esters Using Cholesteryl Ester-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CE) are neutral lipids that play a crucial role in the storage and transport of cholesterol.[1][2][3] Dysregulation of CE metabolism is implicated in numerous diseases, including atherosclerosis and other cardiovascular conditions.[4][5] Accurate quantification of specific CE species is therefore critical for understanding disease mechanisms and for the development of novel therapeutics. This document provides a detailed workflow and experimental protocols for the targeted analysis of cholesteryl esters from biological samples using liquid chromatography-mass spectrometry (LC-MS) with cholesteryl ester-d7 as an internal standard.

Targeted lipidomics allows for the precise quantification of a predefined set of lipid molecules.[6][7] The use of a stable isotope-labeled internal standard, such as cholesteryl ester-d7 or cholesterol-d7, is essential for correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and reproducibility.[2][8][9] This workflow is designed to be compatible with high-throughput lipidomics strategies.[4][5][8][9]

Experimental Workflow Overview

The overall workflow for targeted cholesteryl ester lipidomics consists of several key stages: sample preparation including the addition of an internal standard, lipid extraction, separation by liquid chromatography, and detection and quantification by tandem mass spectrometry.

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) IS_spike Spike with Cholesteryl Ester-d7 Internal Standard Sample->IS_spike Homogenization Homogenization (for tissues) IS_spike->Homogenization Extraction Liquid-Liquid Extraction (e.g., Folch Method) Homogenization->Extraction Phase_sep Phase Separation (Centrifugation) Extraction->Phase_sep Collect_organic Collect Organic Layer Phase_sep->Collect_organic Dry_down Dry Down under Nitrogen Collect_organic->Dry_down Reconstitute Reconstitute in LC-MS Grade Solvent Dry_down->Reconstitute LC_separation Reverse-Phase LC Separation Reconstitute->LC_separation MS_detection Mass Spectrometry (Positive ESI, MRM) LC_separation->MS_detection Peak_integration Peak Integration MS_detection->Peak_integration Quantification Quantification vs. Internal Standard Peak_integration->Quantification Data_analysis Data Analysis & Reporting Quantification->Data_analysis

Caption: High-level workflow for targeted cholesteryl ester analysis.

Experimental Protocols

Protocol 1: Sample Preparation and Lipid Extraction

This protocol is adapted from the widely used Folch and Bligh & Dyer methods, which are effective for extracting a broad range of lipids, including nonpolar species like cholesteryl esters.[10][11][12][13]

Materials:

  • Biological sample (e.g., 10-100 µL plasma, 1x10^6 cells, 5-10 mg tissue)[1]

  • Cholesteryl ester-d7 internal standard solution (in a suitable organic solvent)

  • Chloroform (CHCl3), HPLC grade

  • Methanol (MeOH), HPLC grade

  • 0.9% NaCl solution (aqueous)

  • Butylated hydroxytoluene (BHT) to prevent oxidation (optional, but recommended)

  • Glass tubes with Teflon-lined caps

  • Centrifuge

Procedure:

  • Sample Aliquoting: Aliquot the required amount of biological sample into a clean glass tube. For tissues, homogenize in a suitable buffer first.

  • Internal Standard Spiking: Add a known amount of cholesteryl ester-d7 internal standard to each sample. The amount should be comparable to the expected endogenous levels of the target analytes.

  • Solvent Addition: Add chloroform and methanol to the sample. A common ratio is 2:1 (v/v) chloroform:methanol. For a 100 µL aqueous sample, add 2 mL of the chloroform:methanol mixture.[13][14] Ensure BHT is present in the solvent if used.

  • Vortexing: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and disruption of lipid-protein complexes.[15]

  • Phase Separation: Add 0.9% NaCl solution to the mixture to induce phase separation. A typical volume is 20% of the total volume of the organic solvent mixture.

  • Centrifugation: Centrifuge the tubes at a low speed (e.g., 2000 x g) for 10 minutes to achieve a clear separation of the aqueous (upper) and organic (lower) phases.[14]

  • Organic Phase Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a small, precise volume of a solvent compatible with the LC-MS system (e.g., 100 µL of isopropanol:acetonitrile 1:1 v/v).

Protocol 2: LC-MS/MS Analysis

This protocol outlines a reverse-phase liquid chromatography method coupled with tandem mass spectrometry for the quantification of cholesteryl esters.

Instrumentation and Columns:

  • UHPLC system (e.g., Agilent 1290 Infinity II)[8][9]

  • Mass spectrometer (e.g., Agilent 6545 QTOF or a triple quadrupole instrument)[8][9]

  • Reverse-phase C18 column (e.g., Gemini 5U C18, 50 x 4.6 mm, 5 µm)[8][9]

LC Conditions:

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

  • Gradient: A typical gradient might start at 30% B, increase to 100% B over 10-15 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.6 mL/min

  • Column Temperature: 50-55 °C

  • Injection Volume: 2-10 µL

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI)[8][9]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Key Transitions: Cholesteryl esters typically form ammonium adducts ([M+NH4]+) in the ion source.[9] Upon collision-induced dissociation, they produce a characteristic product ion corresponding to the dehydrated cholesterol moiety at m/z 369.3.[2][9] Therefore, the MRM transition for all CEs will be [M+NH4]+ → 369.3.

  • Example Transitions:

    • Cholesteryl Oleate (CE 18:1): m/z 666.6 → 369.3

    • Cholesteryl Linoleate (CE 18:2): m/z 664.6 → 369.3

    • Cholesteryl Ester-d7 (Internal Standard, e.g., Cholesteryl Oleate-d7): m/z 673.6 → 376.4 (or monitoring the specific d7-cholesterol fragment)

  • Source Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV[8]

    • Gas Temperature: 250 - 325 °C[8]

    • Nebulizer Pressure: 35 - 45 psi[8]

Data Presentation

Quantitative data should be processed using the instrument's software. The peak area of each endogenous cholesteryl ester is normalized to the peak area of the cholesteryl ester-d7 internal standard. Absolute quantification can be achieved by using a calibration curve prepared with known amounts of authentic CE standards.

Table 1: Example MRM Transitions for Targeted Cholesteryl Ester Analysis
Cholesteryl Ester SpeciesFatty Acyl ChainPrecursor Ion (m/z) [M+NH4]+Product Ion (m/z)
Cholesteryl Myristate14:0612.5369.3
Cholesteryl Palmitate16:0640.6369.3
Cholesteryl Palmitoleate16:1638.6369.3
Cholesteryl Stearate18:0668.6369.3
Cholesteryl Oleate18:1666.6369.3
Cholesteryl Linoleate18:2664.6369.3
Cholesteryl Arachidonate20:4688.6369.3
Internal Standard
Cholesteryl Oleate-d718:1-d7673.6376.4

Note: The exact m/z values may vary slightly based on the instrument's calibration.

Table 2: Sample Quantitative Results (Hypothetical Data)
Sample GroupCholesteryl Oleate (pmol/mg protein)Cholesteryl Linoleate (pmol/mg protein)Cholesteryl Arachidonate (pmol/mg protein)
Control Group (n=5)150.5 ± 12.3250.2 ± 20.180.7 ± 9.5
Treatment Group A (n=5)210.8 ± 18.5310.6 ± 25.495.3 ± 11.2
Treatment Group B (n=5)145.2 ± 11.9245.9 ± 19.860.1 ± 7.8*

Data are presented as mean ± standard deviation. Asterisk () denotes statistical significance (p < 0.05) compared to the control group.*

Visualization of Key Relationships

The quantification process relies on the relationship between the endogenous analyte and the stable isotope-labeled internal standard.

G cluster_quant Quantification Logic Analyte Endogenous CE (e.g., CE 18:1) Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard (CE-d7) IS->Ratio Concentration Determine Analyte Concentration Ratio->Concentration CalCurve Calibration Curve (Known Concentrations) CalCurve->Concentration

Caption: Logic for quantitative analysis using an internal standard.

Conclusion

This application note provides a comprehensive and robust workflow for the targeted quantification of cholesteryl esters in various biological samples. The use of a deuterated internal standard like cholesteryl ester-d7, coupled with optimized lipid extraction and a sensitive LC-MS/MS method, allows for accurate and reproducible results. This methodology is a valuable tool for researchers and professionals in drug development investigating the roles of cholesterol metabolism in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS for Cholesteryl Ester-d7 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the quantitative analysis of deuterated cholesteryl esters (CE-d7) using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for monitoring cholesteryl ester-d7 (CE-d7)?

A: For deuterated cholesteryl esters, the optimal precursor and product ions depend on the ionization method and the specific adduct formed. When using Atmospheric Pressure Chemical Ionization (APCI), the most common ion is the protonated molecule that has lost a water molecule, [M+H-H₂O]⁺.[1] For Electrospray Ionization (ESI), ammonium adducts [M+NH₄]⁺ are frequently monitored.[1][2]

Upon collision-induced dissociation (CID), both APCI and ESI precursors of cholesteryl esters typically yield a characteristic product ion corresponding to the dehydrated d7-cholesterol core.[1][2][3] For cholesterol-d7, the parent ion has an m/z of approximately 376.396.[3][4] A common MS/MS fragment for all cholesteryl esters corresponds to the dehydrated cholesterol ion at m/z 369.351.[1][3][5] Therefore, for a d7-labeled cholesteryl ester, the corresponding dehydrated fragment would be monitored at approximately m/z 376.

Table 1: Example MRM Transitions for Cholesteryl Ester-d7 Analysis

Ionization ModePrecursor Ion TypeExample Precursor Ion (m/z)Product Ion (m/z)Description
APCI (+)[M+H-H₂O]⁺Varies (depends on fatty acid)~376.4Dehydrated d7-cholesterol core
ESI (+)[M+NH₄]⁺Varies (depends on fatty acid)~376.4Dehydrated d7-cholesterol core
ESI (+)[M+H-H₂O]⁺~376.396 (for free Cholesterol-d7)Signature FragmentsUsed to confirm presence of cholesterol[3][4]

Q2: Which ionization source is better for cholesteryl ester analysis: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A: Both ESI and APCI can be used effectively, but they have distinct advantages.

  • APCI is often preferred for non-derivatized, non-polar lipids like cholesterol and cholesteryl esters.[6] It reliably produces a protonated ion that has lost water ([M+H-H₂O]⁺), which is a stable and sensitive precursor for MS/MS analysis.[1][6]

  • ESI is generally less efficient for neutral lipids like free cholesterol.[7] However, cholesteryl esters can form ammonium adducts ([M+NH₄]⁺) in the presence of mobile phase modifiers like ammonium formate or acetate, which allows for sensitive detection.[1][8] Chemical derivatization, for instance, converting free cholesterol to an acetate ester, can also significantly improve ESI performance.[2]

The choice often depends on the overall lipid profile being analyzed. If the method must be compatible with a broad, high-throughput lipidomics workflow that uses reverse-phase chromatography, ESI is commonly employed.[3][9]

Q3: I am observing low signal intensity or poor ionization for CE-d7. What are the common causes and solutions?

A: Low signal intensity for cholesteryl esters is a frequent challenge due to their hydrophobicity and chemically inert nature.[3][9] Here are several factors to investigate:

  • Mobile Phase Composition : Ensure the mobile phase contains an appropriate modifier to promote ionization. For ESI, adding 10 mM ammonium formate or ammonium acetate can facilitate the formation of [M+NH₄]⁺ adducts.[8][10][11]

  • Ion Source Parameters : The source settings must be optimized. In-source fragmentation can be an issue for labile lipids like cholesteryl esters.[12] Adjust parameters like capillary temperature (a typical starting point is 250 °C) and ion funnel RF levels to find a balance between signal strength and fragmentation.[5][12]

  • Chemical Derivatization : If signal remains low with ESI, consider derivatization. A method using acetyl chloride can convert free cholesterol into cholesteryl acetate, which is more amenable to ESI analysis without affecting the native cholesteryl esters.[2][11]

  • Sample Preparation : Inefficient extraction can lead to low recovery. Ensure the lipid extraction protocol (e.g., Bligh and Dyer) is performed correctly and that the final extract is reconstituted in a solvent compatible with the initial mobile phase, such as a chloroform/methanol mixture.[3][11]

Caption: Troubleshooting logic for low CE-d7 signal intensity.

Q4: What are the recommended LC conditions for analyzing cholesteryl esters?

A: Both reverse-phase (RP) and normal-phase (NP) liquid chromatography can be used. The choice depends on the sample matrix and other lipids being analyzed.

  • Reverse-Phase LC : This is common in general lipidomics. A C18 column is frequently used.[3][5] The separation is based on hydrophobicity, which can be challenging for separating different CE species but is effective at separating CEs from more polar lipids.

  • Normal-Phase LC : This method can provide excellent separation of neutral lipid classes, including complete separation of cholesteryl esters from triglycerides.[13] It often uses solvents like hexane and isopropanol.[6][13]

Table 2: Example Liquid Chromatography Parameters

ParameterReverse-Phase Method[5]Normal-Phase Method[6]
Column Gemini 5U C18 (5 µm, 50 x 4.6 mm)Kinetex HILIC (1.7 µm, 2.1 x 50 mm)
Mobile Phase A Water/Methanol (60/40) + 10 mM NH₄OAcHexanes + 0.05% Isopropanol
Mobile Phase B Methanol/Chloroform (3/1) + 10 mM NH₄OAcHexanes + 5% Ethanol + 0.05% Isopropanol
Flow Rate 260 µL/min600 µL/min
Column Temp. 45 °CNot Specified
Example Gradient 35-100% B over 13 min2-80% B over 1.5 min

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol is a general guideline based on a modified Bligh and Dyer extraction method suitable for cholesteryl esters.

  • Homogenization : Homogenize ~10-20 mg of tissue or 5x10⁵ cells in a glass vial.

  • Internal Standard : Spike the sample with the cholesteryl ester-d7 internal standard before extraction.

  • Solvent Addition : Add solvents in a ratio to achieve a single-phase mixture of chloroform:methanol:water (typically starting with a 2:1 or 1:2 chloroform:methanol addition to the aqueous sample).

  • Vortexing : Vortex the mixture thoroughly for 2-5 minutes to ensure complete mixing and extraction.

  • Phase Separation : Add additional chloroform and water to induce phase separation. The final ratio is typically around 2:2:1.8 of chloroform:methanol:water.

  • Centrifugation : Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to create a clear separation between the upper aqueous layer and the lower organic layer.

  • Collection : Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette.

  • Drying and Reconstitution : Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent suitable for your LC-MS analysis (e.g., 2:1 chloroform:methanol for NP-LC or a methanol-based solvent for RP-LC).[3]

Caption: General workflow for CE-d7 analysis from sample to result.

Protocol 2: Example LC-MS/MS Method Setup (ESI+)

This protocol provides starting parameters for an ESI-based method on a QTOF or triple quadrupole instrument.

  • LC Setup (Reverse Phase) :

    • Column : C18 column (e.g., Gemini 5U C18, 5 µm, 50 x 4.6 mm).[5]

    • Mobile Phase A : 60:40 Water:Methanol with 10 mM ammonium acetate.[11]

    • Mobile Phase B : 90:10 Methanol:Chloroform with 10 mM ammonium acetate.[11]

    • Flow Rate : 260 µL/min.[11]

    • Column Temperature : 45 °C.[11]

    • Injection Volume : 5-10 µL.[3][11]

    • Gradient : Establish a gradient that starts with a high percentage of mobile phase A and ramps to a high percentage of mobile phase B to elute the very hydrophobic cholesteryl esters.

  • MS Setup (Positive Ion ESI) :

    • Ionization Mode : Positive ESI.[5]

    • Capillary Voltage : ~3 kV.[5]

    • Drying Gas Temperature : 250 °C.[5]

    • Drying Gas Flow : 10 L/min.[5]

    • Nebulizer Pressure : 45 psi.[5]

    • Fragmentor Voltage : 80 V.[5]

    • Collision Energy : Start with a low collision energy (e.g., 5 eV) and optimize for the specific instrument and CE-d7 species.[3][5]

    • Acquisition Mode : Multiple Reaction Monitoring (MRM). Monitor the transition from the [M+NH₄]⁺ precursor to the characteristic d7-cholesterol fragment (~m/z 376.4).

References

Technical Support Center: Troubleshooting Co-elution of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges with deuterated internal standards in chromatography and mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues, particularly the co-elution of deuterated internal standards with their non-deuterated counterparts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My deuterated internal standard elutes at a different retention time than my analyte.

Question: What causes the retention time shift between a deuterated internal standard and the analyte, and how can I resolve it?

Answer: This phenomenon is known as the "deuterium isotope effect" and is a common observation in reversed-phase chromatography.[1] The substitution of hydrogen with the heavier deuterium isotope can lead to minor changes in the molecule's physicochemical properties, such as lipophilicity, causing the deuterated compound to often elute slightly earlier than the non-deuterated analyte.[1][2] This separation can lead to incomplete co-elution, subjecting the analyte and the internal standard to different matrix effects, which can result in scattered and inaccurate quantitative results.[3][4]

Troubleshooting Guide: Resolving Retention Time Differences

A systematic approach is essential to address the chromatographic shift of deuterated standards.

Step 1: Confirm the Chromatographic Shift

  • Action: Overlay the chromatograms of the analyte and the deuterated internal standard.

  • Purpose: To visually confirm the presence and extent of the retention time difference.[5]

Step 2: Evaluate the Impact on Quantification

  • Action: Assess the peak shape and the degree of overlap between the analyte and internal standard peaks.

  • Purpose: To determine if the shift is significant enough to cause differential matrix effects, which would compromise accuracy and precision.[5] If the peaks are substantially separated, the internal standard may not effectively compensate for matrix effects.[3]

Step 3: Method Optimization If the chromatographic shift is affecting your results, the following modifications to the analytical method can be implemented:

  • Mobile Phase Composition: Adjusting the ratio of organic solvent to the aqueous phase can alter the interactions of the analyte and internal standard with the stationary phase, potentially minimizing the retention time difference.[1][5] For ionizable compounds, modifying the mobile phase pH can also influence their hydrophobicity and separation.[5]

  • Gradient Elution: Modifying the gradient slope can influence the co-elution. A shallower gradient may improve resolution, while a steeper gradient might reduce the separation between the analyte and the internal standard.

  • Column Temperature: Adjusting the column temperature can also impact the retention behavior of both the analyte and the internal standard.

  • Use a Lower Resolution Column: In some instances, a column with lower resolving power can be advantageous to ensure the analyte and internal standard elute as a single, combined peak.[3][4]

Issue 2: My quantitative results are inaccurate and inconsistent, even with a deuterated internal standard.

Question: Besides retention time shifts, what other factors could lead to inaccurate quantification when using a deuterated internal standard?

Answer: Several factors beyond chromatographic separation can contribute to inaccurate and inconsistent results:

  • Differential Matrix Effects: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different levels of ion suppression or enhancement from components in the sample matrix.[3]

  • Isotopic Exchange: Deuterium atoms on the internal standard can sometimes be replaced by protons from the solvent or sample matrix, a phenomenon known as back-exchange.[1] This is more likely if the deuterium atoms are on heteroatoms (like -OH or -NH) or adjacent to a carbonyl group.[1] This exchange can lead to a false positive signal for the unlabeled analyte.[1]

  • Purity of the Internal Standard: The deuterated internal standard may contain the non-deuterated analyte as an impurity, leading to a consistent positive bias in the results.

Data Presentation

The following table provides a hypothetical example of how changes in chromatographic conditions can affect the retention time difference (ΔRT) between an analyte and its deuterated internal standard.

ConditionMobile Phase (Acetonitrile:Water)GradientTemperature (°C)Analyte RT (min)IS RT (min)ΔRT (min)Peak Overlap
A 50:50Isocratic305.255.150.10Partial
B 45:55Isocratic306.106.020.08Improved
C 50:5040-60% in 10 min304.804.750.05Good
D 50:50Isocratic404.954.900.05Good
E 50:50 (Lower Resolution Column)Isocratic305.205.200.00Complete

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol helps to determine if differential matrix effects are impacting quantification.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): The analyte and internal standard are prepared in a clean solvent.

    • Set B (Post-Extraction Spike): A blank matrix is extracted, and then the analyte and internal standard are spiked into the extract.

    • Set C (Pre-Extraction Spike): The analyte and internal standard are spiked into a blank matrix before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. Compare the matrix effect for the analyte and the internal standard. A significant difference suggests a differential matrix effect.

Protocol 2: Assessment of Internal Standard Contribution to Analyte Signal

This protocol is used to check for the presence of the unlabeled analyte as an impurity in the deuterated internal standard.

  • Prepare a Blank Sample: Use a matrix sample that is known to not contain the analyte.

  • Spike with Internal Standard: Add the deuterated internal standard at the concentration used in the analytical assay.

  • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the non-deuterated analyte.

  • Evaluate the Response: The signal for the unlabeled analyte should be less than 20% of the response observed for the Lower Limit of Quantification (LLOQ) of the analyte.[1] A higher response indicates significant contamination of the internal standard.[1]

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_solutions Potential Solutions cluster_outcome Desired Outcome start Inaccurate or Inconsistent Quantitative Results check_coelution Check for Co-elution: Overlay Chromatograms start->check_coelution Is there a retention time shift? check_purity Verify IS Purity: Assess Contribution to Analyte Signal start->check_purity check_exchange Investigate Isotopic Exchange: Review Label Position and pH start->check_exchange optimize_chroma Optimize Chromatography: - Adjust Mobile Phase - Modify Gradient - Change Temperature check_coelution->optimize_chroma Yes lower_res_col Use Lower Resolution Column check_coelution->lower_res_col Yes end_node Accurate and Reproducible Quantification check_coelution->end_node No, co-elution is good alt_is Consider Alternative IS: ¹³C or ¹⁵N Labeled check_purity->alt_is Impurity Found check_purity->end_node IS is pure check_exchange->alt_is Exchange Occurring check_exchange->end_node No exchange optimize_chroma->end_node lower_res_col->end_node alt_is->end_node

A troubleshooting workflow for inaccurate quantitative results.

Matrix_Effect_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation cluster_conclusion Conclusion prep_A Set A: Analyte + IS in Neat Solvent analysis LC-MS/MS Analysis of Sets A, B, and C prep_A->analysis prep_B Set B: Blank Matrix Extract + Analyte + IS prep_B->analysis prep_C Set C: Blank Matrix + Analyte + IS (Pre-Extraction) prep_C->analysis calc_me Calculate Matrix Effect: (Area_B / Area_A) * 100 analysis->calc_me compare_me Compare Matrix Effect of Analyte vs. Internal Standard calc_me->compare_me decision Significant Difference? compare_me->decision conclusion_yes Differential Matrix Effect is Present: Further Method Optimization Needed decision->conclusion_yes Yes conclusion_no No Significant Differential Matrix Effect: Quantification is Likely Reliable decision->conclusion_no No

Workflow for the evaluation of differential matrix effects.

References

Technical Support Center: Analysis of 14:1 Cholesteryl Ester-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak shape for 14:1 cholesteryl ester-d7.

Frequently Asked Questions (FAQs)

Q1: Why is achieving a good peak shape for cholesteryl esters, like this compound, often challenging?

A1: The analysis of cholesteryl esters by techniques like liquid chromatography-mass spectrometry (LC-MS) can be difficult due to their high hydrophobicity, chemically inert nature, and poor ionization efficiency.[1] These characteristics can lead to issues such as poor peak shape, including tailing and broadening, which can affect the accuracy and reproducibility of quantification.

Q2: What is this compound, and why is it used in experiments?

A2: this compound is a deuterated version of the cholesteryl ester with a 14-carbon fatty acid containing one double bond. The "d7" indicates that seven hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous cholesteryl esters. The deuterated standard behaves nearly identically to the native compound during sample preparation and chromatography, but its different mass allows for distinct detection by the mass spectrometer.

Q3: What are the most common analytical techniques for analyzing cholesteryl esters?

A3: The most prevalent and effective methods for the analysis of cholesteryl esters are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique that offers high sensitivity and selectivity.[1][2][3] Reverse-phase chromatography is commonly employed.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established method, though it often necessitates derivatization to enhance the volatility of the sterol esters.[4]

Q4: Is derivatization necessary for the analysis of this compound?

A4: Not always. While derivatization can improve the chromatographic behavior and ionization of some sterols, modern LC-MS methods have been developed that do not require this step.[2][3] These methods often rely on optimized mobile phases and columns to achieve good peak shape and sensitivity. However, if significant peak tailing or poor ionization persists, derivatization could be considered as a troubleshooting step.[5]

Troubleshooting Guide: Improving Peak Shape

Poor peak shape for this compound can manifest as peak tailing, peak fronting, or broad peaks. Below is a guide to address these common issues.

Issue 1: Peak Tailing

Symptoms:

  • The latter half of the peak is wider than the front half.

  • The peak appears asymmetrical with a "tail."

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Stationary Phase Residual silanol groups on silica-based columns can interact with the analyte, causing tailing.[6][7] Consider using a highly end-capped column or a column with a different chemistry (e.g., a polar-embedded phase).[7]
Mobile Phase pH For some analytes, the mobile phase pH can influence peak shape.[7][8] While cholesteryl esters are neutral, additives in the mobile phase can affect interactions. Ensure consistent and appropriate pH for your overall method.
Low Mobile Phase Strength If the mobile phase is too weak, the analyte may interact too strongly with the stationary phase.[8] Increase the percentage of the organic solvent in your mobile phase or adjust the gradient profile.
Column Contamination or Degradation Contaminants from previous injections or degradation of the column packing material can lead to active sites that cause tailing.[6][8] Flush the column with a strong solvent or replace it if it is old or has been used extensively.
Issue 2: Peak Fronting

Symptoms:

  • The front half of the peak is wider than the latter half.

  • The peak appears asymmetrical with a leading edge.

Possible Causes & Solutions:

CauseRecommended Solution
Sample Overload Injecting too much of the analyte can saturate the column, leading to peak fronting.[6][9] Dilute your sample or reduce the injection volume.
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte band to spread before it reaches the column, resulting in a distorted peak.[6][10] Reconstitute your sample in a solvent that is similar in strength to or weaker than the initial mobile phase.
Issue 3: Broad Peaks

Symptoms:

  • The peak is symmetrical but wider than expected.

  • Poor resolution from adjacent peaks.

Possible Causes & Solutions:

CauseRecommended Solution
Large Particle Size in Column Columns with larger particle sizes generally have lower efficiency and produce broader peaks.[10] Using a column with smaller particles can improve peak sharpness.[11]
High Flow Rate An excessively high flow rate can lead to band broadening.[10] Optimize the flow rate for your column dimensions and particle size.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.[6] Minimize the length and internal diameter of all connecting tubing.
Suboptimal Temperature Column temperature can affect viscosity and mass transfer, thereby influencing peak shape. Experiment with different column temperatures to find the optimal condition for your separation.

Experimental Protocols

Protocol 1: General LC-MS Method for Cholesteryl Ester Analysis

This protocol is a starting point and should be optimized for your specific instrument and application.

  • Sample Preparation:

    • Perform a lipid extraction from your sample matrix using a method such as a modified Bligh-Dyer or Folch extraction.

    • Spike the sample with this compound as an internal standard before extraction.

    • Evaporate the solvent and reconstitute the lipid extract in the initial mobile phase.[12]

  • LC-MS Conditions (Example):

    • Column: A C18 reversed-phase column with high resolving power (e.g., 1.9 µm particle size).[12]

    • Mobile Phase A: Water with a suitable additive (e.g., 5 mM ammonium acetate).[13]

    • Mobile Phase B: A mixture of organic solvents such as methanol/isopropanol (e.g., 85:15 v/v) with the same additive.[13]

    • Gradient: Start with a lower percentage of Mobile Phase B and ramp up to a high percentage to elute the highly hydrophobic cholesteryl esters.

    • Flow Rate: Optimize based on column dimensions (e.g., 0.25 mL/min).[13]

    • Column Temperature: Maintain a constant temperature (e.g., 30°C).[13]

    • MS Detection: Use a mass spectrometer with an appropriate ionization source (e.g., ESI or APCI) operating in positive ion mode.[14] Monitor for the specific m/z of the this compound.

Data Presentation

Table 1: Example LC Gradient for Cholesteryl Ester Analysis
Time (min)% Mobile Phase A% Mobile Phase B
0.02080
1.00100
17.00100
17.52080
20.02080

Note: This is an example gradient and should be optimized for your specific separation.

Table 2: Comparison of Chromatographic Parameters for Peak Shape Improvement
ParameterTo Reduce Peak TailingTo Reduce Peak FrontingTo Reduce Peak Broadening
Column Use end-capped or polar-embedded column-Use smaller particle size column
Mobile Phase Adjust organic solvent percentage; add modifiers-Optimize mobile phase composition
Injection Volume -Decrease injection volume-
Sample Solvent -Match to initial mobile phase-
Flow Rate --Optimize flow rate
Temperature --Optimize column temperature

Visualizations

TroubleshootingWorkflow start Poor Peak Shape Observed check_tailing Is the peak tailing? start->check_tailing check_fronting Is the peak fronting? check_tailing->check_fronting No tailing_solutions Peak Tailing Solutions: - Use end-capped column - Adjust mobile phase - Clean/replace column check_tailing->tailing_solutions Yes check_broad Is the peak broad? check_fronting->check_broad No fronting_solutions Peak Fronting Solutions: - Reduce injection volume - Change sample solvent check_fronting->fronting_solutions Yes broad_solutions Broad Peak Solutions: - Use smaller particle column - Optimize flow rate - Reduce extra-column volume check_broad->broad_solutions Yes end_node Good Peak Shape Achieved check_broad->end_node No/Resolved tailing_solutions->end_node fronting_solutions->end_node broad_solutions->end_node

Caption: A workflow for troubleshooting common peak shape issues.

ParameterImpact peak_shape Peak Shape (Symmetry & Width) column Column - Chemistry - Particle Size column->peak_shape affects mobile_phase Mobile Phase - Composition - Additives mobile_phase->peak_shape affects sample Sample - Concentration - Solvent sample->peak_shape affects instrument Instrument - Flow Rate - Temperature - Tubing instrument->peak_shape affects

Caption: Key experimental parameters influencing chromatographic peak shape.

References

Technical Support Center: Stability of 14:1 Cholesteryl Ester-d7 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and analysis of 14:1 cholesteryl ester-d7 in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary use in research?

A1: this compound is a deuterated form of cholesteryl myristoleate. The deuterium labeling makes it a valuable internal standard for mass spectrometry-based quantification of endogenous cholesteryl esters in biological matrices like plasma, serum, and tissue homogenates. Its use allows for accurate measurement by correcting for sample loss during extraction and analytical variability.[1]

Q2: What are the main factors that can affect the stability of this compound in biological samples?

A2: The stability of this compound can be influenced by several factors, including:

  • Storage Temperature: Long-term storage at ultra-low temperatures (-80°C) is crucial for maintaining stability.[2][3]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can potentially lead to degradation, although studies on total cholesterol suggest minimal impact.[4][5][6]

  • Enzymatic Degradation: Endogenous esterases in biological samples can hydrolyze the ester bond.

  • Oxidation: The monounsaturated fatty acid chain (14:1) is susceptible to oxidation, especially with improper handling and exposure to air.[7]

  • pH: Extreme pH conditions can catalyze hydrolysis.

Q3: What are the recommended storage conditions for biological samples containing this compound?

A3: For long-term stability, biological samples (plasma, serum, tissue homogenates) should be stored at -80°C.[2][3] For short-term storage (up to 24 hours), 4°C is generally acceptable. It is crucial to minimize the exposure of samples to room temperature.

Q4: How many times can I freeze and thaw my samples containing this compound?

A4: While specific data for this compound is limited, studies on total cholesterol and other lipids in serum suggest that a few freeze-thaw cycles (up to 3-5) have a minimal effect on concentration.[4][5][6] However, to ensure the highest data quality, it is best practice to aliquot samples into single-use vials to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound Inefficient extraction protocol.- Ensure the use of an appropriate organic solvent system (e.g., chloroform:methanol) for lipid extraction.- Optimize the extraction procedure by adjusting solvent volumes and extraction times.
Degradation during sample preparation.- Keep samples on ice during processing.- Minimize the time between thawing and extraction.
High variability in analytical results Inconsistent sample handling.- Ensure uniform thawing and mixing procedures for all samples.- Use calibrated pipettes for all liquid handling steps.
Instability in the autosampler.- Check the temperature of the autosampler and ensure it is maintained at a low temperature (e.g., 4°C).- Analyze samples promptly after placing them in the autosampler.
Presence of degradation products in mass spectra Oxidation of the fatty acid chain.- Store and handle samples under an inert atmosphere (e.g., nitrogen or argon) if possible.- Consider adding an antioxidant like BHT to the extraction solvent.
Hydrolysis of the ester bond.- Ensure samples are stored at the correct pH and temperature.- Process samples quickly to minimize enzymatic activity.

Quantitative Data Summary

Table 1: Expected Long-Term Stability of Cholesteryl Esters in Plasma/Serum

Storage TemperatureDurationExpected Stability
-80°CUp to 10 yearsHigh (minimal degradation expected)[2][3]
-20°CUp to 3 monthsModerate (some degradation may occur)[6]
4°CUp to 24 hoursLow (risk of enzymatic degradation)
Room TemperatureNot RecommendedUnstable

Table 2: Expected Stability of Cholesteryl Esters After Multiple Freeze-Thaw Cycles

Number of Freeze-Thaw CyclesExpected Change in Concentration
1-3< 5%
3-55-10%
>5>10% (not recommended)

Note: Data is extrapolated from studies on total cholesterol and triglycerides.[4][5][6]

Experimental Protocols

Protocol 1: Sample Handling and Storage
  • Collection: Collect biological samples (e.g., blood) using standard procedures. For plasma, use an anticoagulant such as EDTA.

  • Processing: Process samples as quickly as possible to minimize enzymatic activity. Centrifuge blood to separate plasma or serum.

  • Aliquoting: Immediately after processing, aliquot samples into single-use cryovials to avoid repeated freeze-thaw cycles.

  • Storage: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C for long-term storage.

Protocol 2: Lipid Extraction from Plasma/Serum

This protocol is a modified Folch extraction method.

  • Thawing: Thaw plasma/serum samples on ice.

  • Internal Standard Spiking: Add a known amount of this compound stock solution to the sample.

  • Solvent Addition: Add 3 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Phase Separation: Centrifuge at 2000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

  • Collection of Organic Layer: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile:water) for LC-MS analysis.

Visualizations

experimental_workflow cluster_collection Sample Collection & Processing cluster_storage Storage cluster_analysis Analysis Collect_Sample Collect Biological Sample Process_Sample Process (e.g., Centrifuge) Collect_Sample->Process_Sample Aliquot Aliquot into Single-Use Vials Process_Sample->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw on Ice Store->Thaw Spike Spike with Internal Standard Thaw->Spike Extract Lipid Extraction Spike->Extract Analyze LC-MS Analysis Extract->Analyze

Caption: Experimental workflow for handling and analysis of biological samples for cholesteryl ester quantification.

troubleshooting_workflow Start Inaccurate or Variable Results Check_Handling Review Sample Handling Procedures Start->Check_Handling Check_Storage Verify Storage Conditions Check_Handling->Check_Storage Consistent Optimize_Handling Standardize Thawing & Mixing Check_Handling->Optimize_Handling Inconsistent Check_Extraction Evaluate Extraction Efficiency Check_Storage->Check_Extraction Correct Correct_Storage Ensure -80°C Storage & Minimize Freeze-Thaw Check_Storage->Correct_Storage Incorrect Check_Instrument Assess LC-MS Performance Check_Extraction->Check_Instrument Efficient Optimize_Extraction Optimize Solvents & Procedure Check_Extraction->Optimize_Extraction Inefficient Reanalyze Re-analyze Samples Check_Instrument->Reanalyze Optimal Calibrate_Instrument Calibrate & Maintain Instrument Check_Instrument->Calibrate_Instrument Suboptimal Optimize_Handling->Reanalyze Correct_Storage->Reanalyze Optimize_Extraction->Reanalyze Calibrate_Instrument->Reanalyze

Caption: Troubleshooting decision tree for investigating inaccurate results in cholesteryl ester analysis.

References

Technical Support Center: Correcting for Ion Suppression with Deuterated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deuterated lipids to correct for ion suppression in mass spectrometry-based lipidomics.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my results?

Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to a decreased signal intensity for the analyte of interest, which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[1][3] The "matrix" consists of all components in a sample apart from the analyte, such as salts, proteins, and other endogenous lipids.[1][3] Ion suppression is particularly prevalent in electrospray ionization (ESI).[1]

Q2: I'm using a deuterated internal standard. Shouldn't that automatically correct for ion suppression?

Ideally, a deuterated internal standard (IS) co-elutes with the analyte and experiences the same degree of ion suppression.[1][4] The ratio of the analyte signal to the IS signal should then remain constant, enabling accurate quantification.[1][4] However, this is not always the case. "Differential ion suppression" can occur where the analyte and the deuterated IS are affected differently by the matrix.[1] This can be caused by a slight chromatographic separation between the analyte and the IS due to the "deuterium isotope effect," where the substitution of hydrogen with deuterium can alter the molecule's physicochemical properties.[1][5]

Q3: What are the common causes of ion suppression in lipidomics?

Several factors can cause ion suppression, including:

  • Endogenous matrix components: High concentrations of salts, proteins, and especially phospholipids are major contributors to ion suppression in biological samples.[3][4][6]

  • Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plasticware or mobile phase additives like trifluoroacetic acid (TFA), can suppress ionization.[4][7]

  • High analyte or internal standard concentration: High concentrations can saturate the ionization process, leading to a non-linear response.[4]

Troubleshooting Guides

Problem 1: Inaccurate or imprecise quantification despite using a deuterated internal standard.

  • Possible Cause: Differential matrix effects due to chromatographic separation between the analyte and the deuterated internal standard. Even a slight separation can expose them to different co-eluting matrix components.[5][8]

  • Troubleshooting Steps:

    • Verify Co-elution: Overlay the chromatograms of the analyte and the deuterated internal standard to confirm they are eluting at precisely the same time.[8]

    • Evaluate Matrix Effects: Conduct a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram.[1][8]

    • Optimize Chromatography: Adjust your chromatographic method (e.g., modify the gradient, change the mobile phase, or use a different column) to ensure co-elution and move the analytes away from regions of high ion suppression.[6]

    • Consider Alternative Internal Standards: If co-elution cannot be achieved, consider using a ¹³C-labeled internal standard, which may have a smaller isotope effect on retention time.[5]

Problem 2: The signal for my deuterated internal standard is decreasing throughout the analytical run.

  • Possible Cause: Carryover of late-eluting matrix components causing increasing ion suppression over time.[1] This can also be an indication of system contamination.

  • Troubleshooting Steps:

    • Inject Blank Samples: Inject a series of blank solvent samples after a high-concentration sample to check for carryover.[1]

    • Extend the Run Time: Increase the chromatographic run time to ensure all matrix components have eluted before the next injection.[1]

    • Improve Sample Cleanup: Enhance your sample preparation protocol to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[6]

Problem 3: Poor sensitivity and low signal-to-noise for the analyte.

  • Possible Cause: Significant ion suppression from the sample matrix is reducing the analyte signal.[4]

  • Troubleshooting Steps:

    • Assess the Matrix Effect: Use a post-column infusion experiment to pinpoint the regions of greatest ion suppression.[4]

    • Enhance Sample Cleanup: Optimize or implement a more rigorous sample cleanup method like SPE or LLE to remove a wider range of interfering compounds.[4]

    • Dilute the Sample: Diluting the sample can lower the concentration of matrix components causing ion suppression, though you must ensure your analyte concentration remains above the limit of detection.[6]

Data Presentation

Table 1: Characteristics of an Ideal Deuterated Internal Standard

CharacteristicRecommendationRationale
Chemical Purity >99%Ensures no other compounds are present that could cause interfering peaks.[8]
Isotopic Enrichment ≥98%Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could lead to overestimation.[8]
Number of Deuterium Atoms 3 to 10A sufficient number of deuterium atoms ensures the mass-to-charge ratio (m/z) is clearly resolved from the analyte's natural isotopic distribution, preventing interference. Excessive deuteration can sometimes increase chromatographic separation.[5][8]
Label Position Stable, non-exchangeable positionsPlacing deuterium on chemically stable parts of the molecule prevents its exchange with hydrogen atoms from the solvent or matrix.[8]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects by Post-Column Infusion

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-piece for mixing

  • Analyte and internal standard solution

  • Blank matrix extract (e.g., plasma, tissue homogenate)

  • Mobile phase

Methodology:

  • Prepare a standard solution of your analyte and internal standard in a clean solvent at a concentration that provides a stable signal.

  • Set up the LC-MS system with the analytical column.

  • Connect the outlet of the LC column to one inlet of a tee-piece.

  • Connect a syringe pump containing the analyte and internal standard solution to the other inlet of the tee-piece.

  • Connect the outlet of the tee-piece to the mass spectrometer's ion source.

  • Begin infusing the standard solution at a constant flow rate (e.g., 5-10 µL/min).

  • Once a stable baseline signal is achieved for the analyte and internal standard, inject the extracted blank matrix sample onto the LC column.

  • Monitor the signal for the analyte and internal standard throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.[1]

Protocol 2: Verification of Analyte and Internal Standard Co-elution

Objective: To confirm that the analyte and its deuterated internal standard have identical retention times.

Materials:

  • LC-MS system

  • Analyte standard solution

  • Deuterated internal standard solution

  • Mobile phase

Methodology:

  • Prepare separate solutions of the analyte and the deuterated internal standard.

  • Prepare a mixed solution containing both the analyte and the internal standard.

  • Set up the LC-MS method with your intended chromatographic conditions.

  • Inject the individual solutions and the mixed solution separately.

  • Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, monitoring for both the analyte and the internal standard.

  • Overlay the chromatograms of the analyte and the internal standard from the mixed solution injection to visually inspect for any retention time shift.[4]

Visualizations

troubleshooting_workflow start Inaccurate Quantification with Deuterated IS check_coelution Verify Analyte and IS Co-elution start->check_coelution coeluting Are they co-eluting perfectly? check_coelution->coeluting assess_matrix Assess Matrix Effects (Post-Column Infusion) coeluting->assess_matrix  Yes optimize_chrom Optimize Chromatography to Achieve Co-elution coeluting->optimize_chrom  No consider_alt_is Consider Alternative IS (e.g., ¹³C-labeled) assess_matrix->consider_alt_is optimize_chrom->check_coelution issue_resolved Issue Potentially Resolved consider_alt_is->issue_resolved

Caption: Troubleshooting workflow for inaccurate quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) spike Spike with Deuterated IS sample->spike extract Lipid Extraction (e.g., Folch) spike->extract lc_separation LC Separation extract->lc_separation ms_detection MS Detection lc_separation->ms_detection peak_integration Peak Integration (Analyte & IS) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: General experimental workflow for lipid analysis.

References

Technical Support Center: Minimizing Contamination in Lipidomics Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in minimizing contamination of internal standards in lipidomics experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination for lipidomics internal standards?

A1: Contamination of internal standards can arise from various sources throughout the experimental workflow. The most common culprits include:

  • Solvents: Even high-purity solvents can contain trace-level contaminants that may interfere with lipid analysis.[1] Improper storage, such as exposure to light, can also lead to the degradation of solvents like chloroform, forming reactive species that can alter your standards.[1]

  • Labware: Both glassware and plasticware can introduce contaminants. Plasticware, such as polypropylene microcentrifuge tubes, can leach plasticizers (e.g., phthalates like DiNP and DiDP), slips agents (e.g., oleamide), and other chemicals that can interfere with lipid analysis and even suppress the ion signal of lipids of interest.[2][3][4] Glassware, if not meticulously cleaned, can harbor residues from previous experiments, detergents, or environmental dust.[2][5]

  • Sample Handling and Environment: Cross-contamination can occur from pipette tips, gloves, and septa. The laboratory environment itself can be a source of dust and other airborne particles. It is crucial to maintain a clean workspace.[6]

  • Reagents and Materials: Detergents used for cleaning, even those designed for laboratory use, can leave residues if not thoroughly rinsed.[7] Aluminum foil, often used to cover glassware, has a waxy coating that should be removed with a solvent rinse before use.[8]

Q2: How can I minimize contamination from plasticware?

A2: While completely eliminating plasticware may not be feasible, you can take several steps to minimize its impact:

  • Select High-Quality Plasticware: Whenever possible, use polypropylene tubes from reputable manufacturers that are certified as "low-bleed" or for mass spectrometry applications. Different brands of tubes can leach significantly different numbers and amounts of contaminants.[2][3]

  • Pre-clean Plasticware: Rinsing polypropylene tubes with the organic solvent to be used in the extraction can help remove some surface contaminants.

  • Use Glass When Possible: For storage of organic solutions of lipid extracts and internal standards, always use glass vials with Teflon-lined caps.[9] Plastic containers are known to leach impurities into organic solvents.[9][10]

  • Perform Blank Extractions: Always include an "extraction blank" where you perform the entire extraction procedure without a sample to identify contaminants originating from your tubes, solvents, and handling steps.[11]

Q3: What is the best way to clean laboratory glassware for lipidomics?

A3: A rigorous cleaning protocol is essential for removing lipid and detergent residues. Here is a recommended multi-step process:

  • Initial Scrubbing: Immediately after use, scrub glassware with a suitable laboratory detergent (e.g., Alconox or Liquinox) in hot tap water.[7][8] Using a brush appropriate for the vessel size is recommended.[12]

  • Thorough Rinsing: Rinse the glassware multiple times with tap water, followed by several rinses with high-purity water (e.g., Milli-Q).[8]

  • Solvent Rinses: Conduct sequential rinses with organic solvents of decreasing polarity in a fume hood. A common sequence is methanol, followed by acetone, and then hexane.[8]

  • Drying: Allow the glassware to air dry on a rack or in a drying oven. Loosely covering openings with hexane-rinsed aluminum foil can prevent dust from settling inside.[8]

  • For Stubborn Residues: For persistent inorganic or organic residues, a wash with concentrated sulfuric acid may be necessary, but this should be done with extreme caution and appropriate personal protective equipment.[8]

Q4: How should I properly store my lipidomics internal standards?

A4: Proper storage is critical to maintaining the integrity of your internal standards.

  • Organic Solutions: Phospholipids and other lipids supplied in an organic solvent should be stored in glass containers with Teflon-lined closures at -20°C ± 4°C.[9] It is recommended to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.[9] Storing organic solutions below -30°C is generally not recommended unless they are in sealed glass ampoules.[9]

  • Powders: Saturated lipids are generally stable as powders and should be stored in a glass container at -16°C or below.[9] Before opening, allow the container to warm to room temperature to prevent condensation.[9] Unsaturated lipids are prone to oxidation and hygroscopic, so they should be dissolved in a suitable organic solvent and stored as described above.[9]

  • Avoid Plastic: Never store organic solutions of lipids in plastic containers, as plasticizers and other contaminants can leach into the solvent.[9][10]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common contamination issues.

Issue 1: Unexpected peaks in blank samples.

This is a clear indication of contamination from solvents, labware, or the general laboratory environment.

Troubleshooting Workflow for Contaminated Blanks

Contamination_Troubleshooting start Unexpected Peaks in Blank solvent_blank Run a direct injection of the solvent blank start->solvent_blank solvent_issue Contamination from solvent or LC-MS system solvent_blank->solvent_issue extraction_blank Run a full extraction blank solvent_issue->extraction_blank Peaks Absent sol_solvent Action: - Use fresh, high-purity solvent - Flush the LC system solvent_issue->sol_solvent Peaks Present extraction_issue Contamination from labware, reagents, or handling extraction_blank->extraction_issue sol_labware Action: - Re-clean glassware - Use a different batch of plasticware - Check all reagents for purity extraction_issue->sol_labware Peaks Present Lipidomics_Workflow cluster_prep Sample Preparation cluster_qc QC Sample Preparation cluster_analysis LC-MS Analysis Sample Biological Sample Add_IS Add Internal Standards Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Drydown Dry & Reconstitute Extraction->Drydown LCMS LC-MS Injection Sequence Drydown->LCMS Solvent Solvent Blank Solvent->LCMS IS_Blank IS Blank IS_Blank->LCMS Ext_Blank Extraction Blank Ext_Blank->LCMS Pooled_QC Pooled QC Pooled_QC->LCMS

References

impact of storage conditions on 14:1 cholesteryl ester-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of 14:1 Cholesteryl Ester-d7. The following information is designed to ensure the integrity and stability of the standard, leading to accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are hydrolysis and oxidation.[1][2][3]

  • Hydrolysis: The ester bond can be cleaved, resulting in the formation of cholesterol-d7 and myristoleic acid (14:1). This can be accelerated by the presence of water and non-neutral pH conditions.

  • Oxidation: The double bond in the myristoleate (14:1) fatty acyl chain is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal ions.[2]

Q2: How should I store my this compound standard?

A2: For long-term stability, this compound should be stored at -20°C or lower in a tightly sealed container, protected from light.[4][5] It is best to store it as a solution in a high-purity, anhydrous organic solvent.[6] For extended periods, storage at -80°C is recommended.[5]

Q3: What is the recommended solvent for storing this compound?

A3: A common solvent system for dissolving and storing cholesteryl esters is a 2:1 mixture of chloroform and methanol.[7] High-purity ethanol or acetonitrile are also suitable options, especially if the standard will be used in LC-MS applications. Ensure the solvent is anhydrous to minimize hydrolysis.

Q4: How many times can I freeze and thaw my this compound solution?

A4: While cholesteryl esters are relatively stable to a few freeze-thaw cycles, it is best practice to minimize them.[8][9] We recommend aliquoting the standard into single-use vials to avoid repeated temperature cycling, which can introduce moisture and potentially accelerate degradation.

Q5: My deuterated standard appears to be contributing to the signal of the unlabeled analyte. What could be the cause?

A5: This can be due to two main reasons:

  • Isotopic Impurity: The deuterated standard may contain a small percentage of the unlabeled (d0) analogue from its synthesis.

  • In-Source Fragmentation/Hydrogen Scrambling: In the mass spectrometer's ion source, the deuterated standard might lose some of its deuterium atoms, or hydrogen/deuterium scrambling can occur, leading to a signal at the mass of the unlabeled analyte.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in your experiments.

Issue 1: Inconsistent or Poor Quantitative Results
Potential Cause Troubleshooting Steps
Degradation of the Standard 1. Verify the storage conditions of your standard. Ensure it has been stored at ≤ -20°C, protected from light, and in an appropriate solvent. 2. Prepare a fresh dilution of the standard from a new, unopened vial if possible. 3. Perform a stability check by analyzing an aged and a fresh sample of the standard to look for degradation products (e.g., cholesterol-d7).
Improper Sample Preparation 1. Ensure accurate and consistent pipetting of the internal standard into your samples. 2. Vortex samples thoroughly after adding the internal standard to ensure complete mixing.
Matrix Effects 1. Evaluate for ion suppression or enhancement by performing a post-extraction addition experiment. 2. Adjust chromatographic conditions to separate the analyte from interfering matrix components.
Issue 2: Appearance of Unexpected Peaks in Mass Spectrometry Analysis
Potential Cause Troubleshooting Steps
Oxidation of the Standard 1. Check for the presence of ions corresponding to oxidized this compound (e.g., M+16, M+32). 2. Prepare fresh solutions using degassed solvents and minimize exposure of the standard to air and light. 3. Consider adding an antioxidant like BHT (butylated hydroxytoluene) to the solvent, if compatible with your analytical method.
Hydrolysis of the Standard 1. Look for a peak corresponding to the [M+H]+ of cholesterol-d7. 2. Ensure that all solvents used for storage and sample preparation are anhydrous.
Solvent Contamination 1. Analyze a solvent blank to check for impurities. 2. Use high-purity, LC-MS grade solvents.[6]

Data Presentation

The following tables provide an example of expected stability data for this compound under different storage conditions. Note: This is illustrative data and may not represent the exact stability of your specific product.

Table 1: Stability of this compound in Chloroform:Methanol (2:1) at Different Temperatures

Storage TimePurity at -80°C (%)Purity at -20°C (%)Purity at 4°C (%)Purity at Room Temp (25°C) (%)
0 Months 99.899.899.899.8
3 Months 99.799.698.592.1
6 Months 99.799.597.285.3
12 Months 99.699.294.075.6
24 Months 99.598.8Not RecommendedNot Recommended

Table 2: Effect of Freeze-Thaw Cycles on Purity of this compound (Stored at -20°C)

Number of Freeze-Thaw CyclesPurity (%)
1 99.6
3 99.5
5 99.2
10 98.7

Experimental Protocols

Protocol 1: Assessment of this compound Stability by LC-MS/MS

Objective: To determine the stability of this compound in a given solvent and storage condition over time.

Methodology:

  • Preparation of Stock Solution:

    • On day 0, dissolve a known amount of this compound in the chosen solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.

    • Aliquot the stock solution into multiple amber glass vials with Teflon-lined caps.

  • Storage:

    • Store the aliquots under the desired conditions (e.g., -20°C, 4°C, and room temperature).

  • LC-MS/MS Analysis:

    • At specified time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.

    • Prepare a working solution (e.g., 1 µg/mL) from each aliquot.

    • Analyze the working solutions using a suitable LC-MS/MS method.

      • LC Column: C18 reversed-phase column.

      • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

      • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

      • MS Detection: Monitor the parent ion of this compound and potential degradation products (cholesterol-d7 and oxidized forms) in positive ion mode.

  • Data Analysis:

    • Calculate the peak area of the this compound at each time point.

    • Express the stability as the percentage of the initial peak area remaining.

    • Monitor the peak areas of any observed degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (t=0, 1, 3, ... months) prep_stock Prepare Stock Solution (1 mg/mL) aliquot Aliquot into Vials prep_stock->aliquot storage_neg80 -80°C aliquot->storage_neg80 Store Aliquots storage_neg20 -20°C aliquot->storage_neg20 Store Aliquots storage_4 4°C aliquot->storage_4 Store Aliquots storage_rt Room Temp aliquot->storage_rt Store Aliquots lcms LC-MS/MS Analysis storage_neg80->lcms Retrieve Aliquot storage_neg20->lcms Retrieve Aliquot storage_4->lcms Retrieve Aliquot storage_rt->lcms Retrieve Aliquot data_analysis Data Analysis lcms->data_analysis report Generate Stability Report data_analysis->report

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic cluster_investigation Initial Checks cluster_diagnosis Diagnosis cluster_solution Solutions start Inconsistent Results or Unexpected Peaks check_storage Verify Storage Conditions (Temp, Light, Solvent) start->check_storage check_prep Review Sample Preparation (Pipetting, Mixing) start->check_prep check_system Analyze Solvent Blank start->check_system is_degraded Is the standard degraded? (Check for degradation products) check_storage->is_degraded is_matrix Are matrix effects present? check_prep->is_matrix is_contaminated Is there solvent contamination? check_system->is_contaminated use_fresh Use Fresh Standard/Solvents is_degraded->use_fresh Yes is_contaminated->use_fresh Yes optimize_chroma Optimize Chromatography is_matrix->optimize_chroma Yes post_extraction Perform Post-Extraction Addition is_matrix->post_extraction Yes

Caption: A logical workflow for troubleshooting issues with this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods Using 14:1 Cholesteryl Ester-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 14:1 cholesteryl ester-d7 as an internal standard in the validation of analytical methods for cholesteryl ester quantification, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The performance of this deuterated standard is compared with other common alternatives, supported by experimental data and detailed methodologies.

The Role of Internal Standards in Analytical Method Validation

In quantitative analysis, especially in complex biological matrices, internal standards are crucial for achieving accurate and precise results. An ideal internal standard should mimic the physicochemical behavior of the analyte of interest throughout the entire analytical process, including extraction, derivatization, and ionization, without interfering with the analyte's detection. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in mass spectrometry-based lipidomics. This is because their chemical and physical properties are nearly identical to their endogenous counterparts, leading to similar extraction efficiencies and ionization responses.

Alternatives to deuterated standards include non-endogenous, odd-chain lipid standards like cholesteryl heptadecanoate (C17:0 CE). While often more cost-effective, these structural analogs may exhibit different chromatographic and ionization behaviors compared to the analytes of interest, which can impact quantification accuracy.

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts the performance of an analytical method. This section compares the performance of methods using this compound with those using other common internal standards.

Quantitative Performance Data

The following tables summarize the validation parameters for analytical methods using different internal standards for cholesteryl ester quantification.

Table 1: Method Validation Parameters using a Deuterated Cholesteryl Ester Internal Standard Panel (including 14:1 CE-d7)

ParameterPerformance
Linearity (R²) > 0.99
Intra-day Precision (%RSD) 8.5%
Inter-day Precision (%RSD) 10.9%
Limit of Detection (LOD) Analyte dependent, typically in the low ng/mL range
Lower Limit of Quantification (LLOQ) Analyte dependent, typically in the low to mid ng/mL range

Data synthesized from a study utilizing a comprehensive panel of isotopically labeled standards, including 14:1 cholesteryl-d7 ester, for lipid phenotyping.[1]

Table 2: Performance Comparison of Deuterated vs. Non-Deuterated Internal Standards

ParameterCholesterol-d7Cholesteryl Heptadecanoate (C17:0 CE)
Linear Dynamic Range ~3 orders of magnitude (10 pmol to 2 nmol)~3 orders of magnitude (1 pmol to 1 nmol)
Limit of Detection 10 pmol1 pmol

Data from a study developing a facile LC-MS method for cholesterol and cholesteryl ester profiling.[2][3][4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for the quantification of cholesteryl esters using this compound as an internal standard.

Sample Preparation
  • Spiking of Internal Standard: To a 10 µL plasma sample, add a known amount of this compound solution (e.g., from a commercially available mixture like UltimateSPLASH™ ONE).[6]

  • Lipid Extraction: Perform a liquid-liquid extraction using a suitable solvent system, such as the Folch method (chloroform:methanol, 2:1 v/v) or a methyl-tert-butyl ether (MTBE)-based method.

  • Phase Separation: Centrifuge the sample to achieve phase separation.

  • Drying and Reconstitution: Transfer the organic phase to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol:acetonitrile, 1:1 v/v).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of cholesteryl esters.

    • Mobile Phase: A gradient of two mobile phases is typically employed. For example, Mobile Phase A could be acetonitrile:water (60:40) with 10 mM ammonium formate, and Mobile Phase B could be isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

    • Column Temperature: The column is often maintained at an elevated temperature (e.g., 55 °C) to improve peak shape.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of cholesteryl esters.

    • Detection: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mode for quantification. The transition from the precursor ion (e.g., the [M+NH4]+ adduct of the cholesteryl ester) to a specific product ion (e.g., the cholesterol backbone fragment at m/z 369.3) is monitored.

    • Collision Energy: The collision energy is optimized for each specific cholesteryl ester to achieve optimal fragmentation.

Visualizations

The following diagrams illustrate key concepts and workflows in the validation of analytical methods using internal standards.

G cluster_selection Internal Standard Selection Logic cluster_advantages Key Performance Attributes Analyte Analyte of Interest (e.g., Cholesteryl Esters) Decision Mimics Physicochemical Properties? Analyte->Decision SIL_IS Stable Isotope-Labeled IS (e.g., 14:1 CE-d7) Accuracy Accuracy SIL_IS->Accuracy High Precision Precision SIL_IS->Precision High Matrix Correction for Matrix Effects SIL_IS->Matrix Excellent Analog_IS Structural Analog IS (e.g., C17:0 CE) Analog_IS->Accuracy Good Analog_IS->Precision Good Analog_IS->Matrix Moderate Decision->SIL_IS Yes (Ideal) Decision->Analog_IS No (Alternative) G cluster_workflow Analytical Workflow for Cholesteryl Ester Quantification SamplePrep Sample Preparation 1. Add 14:1 CE-d7 (IS) 2. Lipid Extraction 3. Dry & Reconstitute LC LC Separation Reversed-Phase C18 Column Gradient Elution SamplePrep->LC MS MS/MS Detection Positive ESI Mode MRM of Precursor-Product Ions LC->MS Data Data Analysis Peak Integration Response Ratio (Analyte/IS) Quantification MS->Data

References

A Comparative Guide to Internal Standards for Cholesteryl Ester Quantification: Featuring 14:1 Cholesteryl Ester-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of cholesteryl esters is paramount in numerous fields of research, from clinical biomarker discovery to drug development. The use of internal standards in mass spectrometry-based lipidomics is essential for achieving reliable and reproducible results by correcting for variability during sample preparation and analysis. This guide provides an objective comparison of 14:1 cholesteryl ester-d7 with other commonly used internal standards, supported by established principles and experimental methodologies.

The Role of Internal Standards in Lipidomics

Internal standards are compounds chemically similar to the analytes of interest, added to a sample at a known concentration before analysis. They co-elute with the target analytes and experience similar matrix effects, allowing for accurate normalization of the analytical signal. The two primary categories of internal standards for cholesteryl ester analysis are stable isotope-labeled (e.g., deuterated) and odd-chain fatty acid-containing lipids.

  • Stable Isotope-Labeled Internal Standards (e.g., this compound): These standards are considered the "gold standard" as their physicochemical properties are nearly identical to their endogenous counterparts, leading to very similar behavior during extraction, chromatography, and ionization. The mass difference due to isotopic labeling allows for their distinction from the analyte by the mass spectrometer.

  • Odd-Chain Internal Standards (e.g., C17:0 or C19:0 Cholesteryl Ester): These standards utilize a fatty acid with an odd number of carbon atoms, which is typically absent or present at very low levels in biological systems. They are a cost-effective alternative to isotopically labeled standards and can provide robust quantification.

Performance Comparison of Cholesteryl Ester Internal Standards

While direct head-to-head experimental data for this compound against all other alternatives is not extensively published in a single study, a comparison can be made based on the well-established performance characteristics of each class of internal standard.

Performance MetricThis compound (Deuterated)C17:0 or C19:0 Cholesteryl Ester (Odd-Chain)Key Considerations
Chromatographic Co-elution Excellent: Due to its structural identity with the endogenous analyte, it co-elutes almost perfectly.Good: Similar hydrophobicity leads to close elution, but minor differences in retention time can occur.Precise co-elution is crucial for accurate correction of matrix effects that can vary during the chromatographic run.
Correction for Matrix Effects Superior: Experiences nearly identical ion suppression or enhancement as the endogenous analyte.Effective: Generally provides good correction, but slight differences in ionization efficiency can arise due to structural dissimilarities.Matrix effects are a significant source of variability in ESI-MS and accurate correction is critical.
Recovery During Sample Prep Excellent: Mimics the behavior of the endogenous analyte throughout the extraction process.Very Good: Similar chemical properties ensure comparable recovery in most extraction protocols.An ideal internal standard should have a recovery rate that mirrors that of the analyte.
Potential for Interference Low: The mass difference (d7) is significant enough to prevent isotopic overlap with the natural isotopologues of the analyte.Very Low: Odd-chain lipids are generally not naturally abundant in most mammalian systems.It is crucial to confirm the absence of the internal standard in the biological matrix being studied.
Cost Higher: The synthesis of isotopically labeled standards is more complex and expensive.Lower: Generally more affordable and readily available.Budgetary constraints can be a factor in the selection of an internal standard.

Experimental Protocols

A robust and validated experimental protocol is fundamental for accurate cholesteryl ester quantification. The following is a generalized workflow based on established lipidomics methodologies.

Key Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in LC-MS Grade Solvent Drydown->Reconstitute LC Liquid Chromatography (e.g., Reversed-Phase C18) Reconstitute->LC MS Tandem Mass Spectrometry (e.g., ESI-MS/MS) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: A generalized workflow for the quantification of cholesteryl esters using an internal standard.

Detailed Methodologies

1. Lipid Extraction (Modified Bligh-Dyer Method)

  • To a 100 µL biological sample (e.g., plasma), add a known amount of this compound (or other chosen internal standard) in a chloroform/methanol solution.

  • Add 2 mL of chloroform:methanol (2:1, v/v) and vortex thoroughly.

  • Add 0.5 mL of water to induce phase separation.

  • Centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of cholesteryl esters.

    • Mobile Phase: A gradient of solvents, such as water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent mixture (e.g., methanol/isopropanol), is typically employed.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantification. The transition from the precursor ion (e.g., [M+NH4]+) to a specific product ion (e.g., the neutral loss of the fatty acid) is monitored for both the analyte and the internal standard.

Logical Relationships in Internal Standard Selection

The choice of an internal standard is a critical decision that impacts the accuracy and reliability of the quantitative data. The following diagram illustrates the key considerations in this selection process.

G cluster_goal Primary Goal cluster_factors Key Factors cluster_choices Internal Standard Choices Goal Accurate Quantification PhysChem Physicochemical Similarity Goal->PhysChem Purity High Purity Goal->Purity Stability Chemical Stability Goal->Stability Availability Commercial Availability Goal->Availability Deuterated Deuterated Standard (e.g., 14:1 CE-d7) PhysChem->Deuterated Ideal Match OddChain Odd-Chain Standard (e.g., C17:0 CE) PhysChem->OddChain Close Match Purity->Deuterated Purity->OddChain Stability->Deuterated Stability->OddChain Availability->Deuterated Availability->OddChain

Caption: Decision-making factors for selecting a suitable internal standard for cholesteryl ester analysis.

Conclusion

Both deuterated and odd-chain cholesteryl ester internal standards are valuable tools for the accurate quantification of cholesteryl esters in biological samples. The choice between them often depends on a balance of performance requirements and budget. For applications demanding the highest level of accuracy and precision, stable isotope-labeled standards like This compound are the preferred choice due to their near-identical physicochemical properties to the endogenous analytes. Odd-chain standards represent a robust and cost-effective alternative that can provide reliable quantification for many research applications. The implementation of a well-validated experimental protocol is crucial, regardless of the internal standard selected, to ensure the generation of high-quality, reproducible data.

A Researcher's Guide to High Accuracy and Precision: Deuterated Cholesteryl Ester Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate and precise quantification of cholesteryl esters is paramount. This guide provides a comprehensive comparison of the use of deuterated cholesteryl ester standards in isotope dilution mass spectrometry (IDMS) against alternative quantification methods. It includes detailed experimental protocols and performance data to aid in the selection of the most appropriate analytical strategy.

The use of stable isotope-labeled internal standards, particularly deuterated cholesteryl esters, has become the gold standard for the precise and accurate measurement of cholesteryl ester levels in complex biological matrices.[1][2] Isotope dilution mass spectrometry (IDMS) is a definitive method that offers high precision and accuracy, making it a reference for other analytical techniques.[3]

The Gold Standard: Isotope Dilution Mass Spectrometry with Deuterated Standards

IDMS with deuterated cholesteryl ester standards is a powerful technique that relies on the addition of a known amount of a stable isotope-labeled analog of the analyte to the sample. This "isotopic twin" behaves almost identically to the endogenous analyte during sample preparation and analysis, effectively correcting for variations in extraction efficiency, derivatization yield, and instrument response.[2] This results in a highly accurate and precise measurement of the analyte concentration.

Performance Characteristics

The use of deuterated cholesteryl ester standards in IDMS and other mass spectrometry-based methods consistently demonstrates superior performance in terms of accuracy and precision.

ParameterIsotope Dilution Mass Spectrometry (IDMS) with Deuterated StandardsAlternative Methods (e.g., Enzymatic Assays, HPLC with UV detection)
Accuracy (Bias) Very Low (e.g., <1-2%)[4]Higher and can be matrix-dependent; significant bias can occur, especially at high triglyceride levels[5]
Precision (CV) Excellent (e.g., <1% for IDMS, <10-15% for routine LC-MS/MS)[3][6]Good to moderate (can be >5-10%)[7][8]
Specificity Very High (mass-based detection)Can be susceptible to interference from other sterols or colored compounds[9]
**Linearity (R²) **Excellent (typically >0.995)[6]Good, but may have a narrower dynamic range
Limit of Quantification (LOQ) Low (e.g., 0.5–10 ng/mL)[6]Generally higher than MS-based methods

Commercially Available Deuterated Cholesteryl Ester Standards

A variety of deuterated cholesteryl ester standards are commercially available from suppliers such as Avanti Polar Lipids and Cayman Chemical. These standards are typically offered with high isotopic and chemical purity (often >99%). Common examples include:

  • Cholesteryl-d7 Oleate

  • Cholesteryl-d7 Linoleate

  • Cholesteryl-d7 Palmitate

  • A range of other fatty acid esters of d7-cholesterol[10]

Experimental Protocol: Quantification of Cholesteryl Esters using Deuterated Standards by LC-MS/MS

This protocol outlines a typical workflow for the quantification of cholesteryl esters in a biological sample using a deuterated internal standard.

Sample Preparation and Internal Standard Spiking
  • Sample Collection: Collect biological samples (e.g., plasma, serum, tissue homogenate) using standard procedures.

  • Internal Standard Addition: Add a known amount of the deuterated cholesteryl ester internal standard (e.g., cholesteryl-d7 oleate) to the sample. The amount should be chosen to be in the mid-range of the expected endogenous analyte concentration.

Lipid Extraction
  • Solvent Addition: Perform a liquid-liquid extraction using a suitable solvent system, such as a modified Bligh-Dyer extraction with chloroform and methanol.[11]

  • Phase Separation: Vortex the mixture and centrifuge to separate the organic and aqueous phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

Optional: Saponification and Derivatization (for total cholesterol measurement)

For the analysis of total cholesterol (free and esterified), a saponification step is required to hydrolyze the cholesteryl esters.

  • Alkaline Hydrolysis: Add ethanolic potassium hydroxide (KOH) to the dried lipid extract and incubate to hydrolyze the esters.[3]

  • Extraction of Free Cholesterol: After hydrolysis, extract the free cholesterol using a non-polar solvent like hexane.

  • Derivatization: For GC-MS analysis, convert the cholesterol to a more volatile derivative, such as a trimethylsilyl (TMS) ether, by adding a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2] For LC-MS analysis, derivatization is often not required for cholesteryl esters but can be used for free cholesterol to improve ionization efficiency.[11]

LC-MS/MS Analysis
  • Reconstitution: Reconstitute the dried lipid extract in a suitable injection solvent (e.g., isopropanol/acetonitrile).

  • Chromatographic Separation: Inject the sample onto a reverse-phase C18 column to separate the different cholesteryl ester species.[6]

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in a positive ion mode. Cholesteryl esters typically form ammonium adducts ([M+NH4]+) which, upon collision-induced dissociation, produce a characteristic fragment ion of m/z 369.3, corresponding to the cholesteryl cation.[11][12]

  • Data Acquisition: Monitor the specific precursor-to-product ion transitions for the endogenous cholesteryl ester and its corresponding deuterated internal standard using Multiple Reaction Monitoring (MRM).

Quantification
  • Peak Integration: Integrate the peak areas of the endogenous analyte and the deuterated internal standard.

  • Ratio Calculation: Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

  • Concentration Determination: Determine the concentration of the endogenous analyte from a calibration curve constructed by analyzing a series of known concentrations of the non-deuterated standard spiked with the same amount of the deuterated internal standard.

Visualizing the Workflow and Principle

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Deuterated Cholesteryl Ester Standard Sample->Spike Extract Liquid-Liquid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Result Accurate & Precise Concentration Quantification->Result isotope_dilution_principle cluster_prep Sample Preparation Analyte Endogenous Analyte Sample Biological Sample Standard Deuterated Standard Mix Analyte + Standard in Matrix Sample->Mix Add known amount of standard MS Mass Spectrometer Ratio Known Ratio of Analyte to Standard MS->Ratio Measures ratio of signals Mix->MS Analysis with some analyte loss

References

A Researcher's Guide to Inter-Laboratory Comparison of Lipid Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reproducible quantification of lipids is paramount. As lipids play critical roles in cellular processes, energy storage, and signaling pathways, variations in their levels can be key indicators of disease states or therapeutic responses. However, the diversity of lipid structures and the array of available analytical techniques present significant challenges to achieving standardized and comparable results across different laboratories.[1][2] This guide provides an objective comparison of common lipid quantification methods, supported by inter-laboratory experimental data, to help researchers select the most appropriate technique for their needs.

Qualitative Overview of Lipid Quantification Methods

The choice of a lipid quantification method depends on various factors, including the specific research question, the required level of detail, sample availability, and the instrumentation accessible.[3] The main analytical techniques range from high-resolution mass spectrometry to simpler colorimetric assays.[4]

Table 1: Qualitative Comparison of Common Lipid Quantification Methods

Method Principle Advantages Disadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized lipid molecules. Often coupled with Liquid (LC) or Gas (GC) Chromatography for separation.[5] High sensitivity, high specificity, ability to quantify hundreds of lipid species simultaneously, and provides structural information.[4][5] High equipment cost, requires extensive sample preparation, susceptible to ion suppression effects, and data analysis can be complex.[2][4]
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei. Provides quantitative data based on the linear response of NMR signals.[4] Highly quantitative and reproducible, non-destructive, and requires a single internal standard for all lipids.[2][4] Lower sensitivity than MS (requires mg of sample), expensive equipment, and signal overlap can complicate analysis of complex mixtures.[2][4]
Gas Chromatography (GC) Separates volatile compounds. For lipids, fatty acids are typically converted to more volatile fatty acid methyl esters (FAMEs) for analysis.[6][7] Highly accurate and reproducible for fatty acid profiling, well-established with robust protocols.[7] Limited to volatile or derivatized compounds, destructive to the sample, and less suited for intact complex lipids.[6]
Thin-Layer Chromatography (TLC) Separates lipids on a plate coated with a stationary phase (e.g., silica gel) based on polarity. Quantification is often done by densitometry or by eluting spots for further analysis.[8][9] Low cost, simple, convenient, and multiple samples can be analyzed simultaneously.[9] Lower accuracy and reproducibility for direct quantification compared to MS or GC, and quantification can be tedious.[10]

| Colorimetric Assays (e.g., Sulfo-Phospho-Vanillin) | A specific chemical reaction produces a colored product whose intensity is proportional to the lipid concentration. The Sulfo-Phospho-Vanillin (SPV) method measures unsaturated fatty acids.[4] | Simple, rapid, high-throughput, and does not require expensive equipment (uses a plate reader).[4][11] | Lower specificity (measures total unsaturated fatty acids), and less sensitive than chromatographic methods.[11] |

Quantitative Performance in Inter-Laboratory Studies

Standardization is a major challenge in lipidomics.[1] Inter-laboratory comparison studies, often using Standard Reference Materials (SRMs) like NIST SRM 1950 (Metabolites in Frozen Human Plasma), are crucial for evaluating the performance and reproducibility of different methods across various labs.[2][12][13] These studies highlight the variability between methods and laboratories and underscore the need for harmonization efforts.[14][15]

Table 2: Summary of Quantitative Data from Inter-Laboratory Comparisons

Method/Platform Analyte(s) Key Performance Metric Finding / Observation Source
Mass Spectrometry (Standardized Kit) >630 metabolites, including lipids Inter-lab Reproducibility More than 70% of kit metabolites were reliably detected and reproducibly quantified across 14 laboratories. [12]
Mass Spectrometry (DMS-MRM) >700 lipid species in human plasma (SRM 1950) Inter-lab Coefficient of Variation (CV) 704 lipid species were measured with a CV ≤ 20% across seven laboratories. The average CV across 13 lipid classes was below 15%. [16][17]
Nuclear Magnetic Resonance (NMR) Standard Lipids (Total, LDL, & HDL Cholesterol, Triglycerides) Correlation (r) vs. ß-quantification Strong correlation for Total Cholesterol, LDL-C, and Triglycerides (r > 0.93). Weaker correlation for HDL-C (r = 0.81–0.84). [14][18][19]
Nuclear Magnetic Resonance (NMR) Standard Lipids (Total, LDL, & HDL Cholesterol, Triglycerides) Mean Difference vs. ß-quantification Mean concentrations differed by ≤5.5% compared to the reference ß-quantification method for standard lipids. [18][19]

| Gas Chromatography (GC) | Various Fatty Acids in human serum (SRM) | Bias vs. SRM Certified Values | Inter-laboratory bias varied widely. Some labs showed small bias (-10% to 2%), while others had consistently high (up to 116%) or low (down to -71%) biases. |[13] |

Experimental Protocols & Workflows

To ensure reproducibility, detailed and standardized experimental protocols are essential.[20] The addition of internal standards at the beginning of the sample preparation process is critical to control for variability in lipid extraction and instrument response.[2][21]

Example Protocol: GC-MS for Fatty Acid Profiling

This protocol describes a typical workflow for the quantification of fatty acids in a biological sample.

  • Lipid Extraction:

    • Spike the sample (e.g., plasma, tissue homogenate) with a known amount of an internal standard (e.g., a deuterated or odd-chain fatty acid).[22]

    • Extract total lipids using a solvent mixture like chloroform:methanol (2:1, v/v) (Folch method) or methyl-tert-butyl ether (MTBE) (Matyash method).[22][23]

    • Vortex and centrifuge the mixture to separate the organic and aqueous layers.

    • Collect the lower organic layer (Folch) or upper organic layer (Matyash) containing the lipids and dry it under a stream of nitrogen.[22][23]

  • Derivatization (Transesterification):

    • To make the fatty acids volatile for GC analysis, convert them into fatty acid methyl esters (FAMEs).[6]

    • Add a reagent like 14% boron trifluoride in methanol to the dried lipid extract.[22]

    • Heat the sample at 100°C for approximately 30 minutes.[22]

    • After cooling, add water and an organic solvent (e.g., hexane) to extract the FAMEs. Collect the organic layer for analysis.[22]

  • GC-MS Analysis:

    • Gas Chromatograph (GC): Inject the reconstituted FAMEs into the GC. Use a polar capillary column (e.g., DB-23) to separate the FAMEs based on their chain length and degree of unsaturation. Employ a temperature gradient to achieve optimal separation.[22]

    • Mass Spectrometer (MS): Use Electron Ionization (EI) to fragment the FAMEs. The mass spectrometer will detect the fragments, allowing for identification and quantification.[22]

  • Quantification:

    • Identify each FAME peak in the chromatogram based on its retention time and mass spectrum compared to known standards.

    • Determine the concentration of each fatty acid by comparing the peak area of the analyte to the peak area of the internal standard. A calibration curve generated from standards with known concentrations is used for absolute quantification.[22]

Visualizing Workflows and Method Selection

The following diagrams illustrate a generalized workflow for lipid analysis and a logical guide for selecting an appropriate quantification method.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Handling Sample Sample Collection Standard Add Internal Standard(s) Sample->Standard Extract Lipid Extraction Standard->Extract Deriv Derivatization (Optional, e.g., for GC) Extract->Deriv LCMS LC-MS / MS Deriv->LCMS GCMS GC-MS Deriv->GCMS NMR NMR Deriv->NMR Other Other Methods Deriv->Other Process Data Processing & Peak Integration LCMS->Process GCMS->Process NMR->Process Other->Process Quant Quantification & Statistical Analysis Process->Quant

Caption: General experimental workflow for quantitative lipid analysis.

G q1 Primary Goal? q2 High-Throughput Screening? q1->q2 Discovery / Screening q3 Detailed Structural Info & Broad Coverage? q1->q3 Targeted / Comprehensive q2->q3 No ans1 Colorimetric Assays q2->ans1 Yes q4 Fatty Acid Profile Only? q3->q4 No ans2 LC-MS/MS q3->ans2 Yes q5 Absolute Quantification of Major Classes? q4->q5 No ans3 GC-MS q4->ans3 Yes ans4 NMR Spectroscopy q5->ans4 Yes

References

A Head-to-Head Comparison: 14:1 Cholesteryl Ester-d7 vs. C13-Labeled Cholesteryl Esters in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate tracking and quantification of lipids are paramount. Cholesteryl esters, key players in cholesterol transport and storage, are often studied using isotopically labeled internal standards and tracers. This guide provides an objective comparison between two commonly used labeled cholesteryl esters: 14:1 cholesteryl ester-d7 and C13-labeled cholesteryl esters, supported by experimental data and detailed methodologies.

This comparison will delve into the primary applications, analytical performance, and the nuanced differences between deuterium and carbon-13 labeling in the context of cholesteryl ester analysis, primarily focusing on mass spectrometry-based techniques.

Core Applications and Isotopic Labeling Strategies

Both this compound and C13-labeled cholesteryl esters serve as invaluable tools in lipidomic research, particularly in metabolic studies and the quantification of endogenous cholesteryl ester species. The choice between a deuterated and a C13-labeled standard often depends on the specific research question and the analytical method employed.

This compound , a deuterated form of cholesteryl myristoleate, is predominantly used as an internal standard in mass spectrometry (MS) for the quantification of various cholesteryl ester species.[1][2] The seven deuterium atoms on the cholesterol moiety provide a distinct mass shift, allowing it to be differentiated from its endogenous, non-labeled counterparts.[3][4][5] This makes it an ideal spike-in standard for correcting for sample loss during extraction and for variations in instrument response.

C13-Labeled Cholesteryl Esters are versatile tools used both as internal standards and as metabolic tracers.[6][7][8] The carbon-13 label can be incorporated into either the fatty acid chain or the cholesterol backbone, offering flexibility in experimental design.[9] When used as tracers, C13-labeled precursors (like 13C-labeled fatty acids or cholesterol) are introduced into a biological system, and their incorporation into cholesteryl esters is monitored over time to study metabolic pathways such as reverse cholesterol transport.[10][11]

Performance Comparison: A Data-Driven Overview

The selection of an appropriate labeled standard is critical for the accuracy and precision of quantitative lipidomic analyses. Below is a summary of key performance characteristics based on available literature.

FeatureThis compoundC13-Labeled Cholesteryl EstersKey Considerations
Primary Application Internal Standard for Quantification[4][12][13][14]Metabolic Tracer & Internal Standard[6][7][8]C13-labeling offers more versatility for metabolic flux studies.
Isotopic Labeling Deuterium (d7) on the cholesterol moiety[3][4][5]Carbon-13 (13C) on the fatty acid or cholesterol[9]Deuterium can sometimes exhibit isotopic effects, potentially altering retention time slightly.
Mass Shift +7 DaVariable (depends on the number of 13C atoms)A larger mass shift can be advantageous in avoiding spectral overlap.
Detection Method Mass Spectrometry (LC-MS/MS, ESI-MS/MS)[12][13]Mass Spectrometry (GC-MS, LC-MS/MS, IRMS)[6][8]The choice of instrumentation can influence the preferred labeling strategy.
Availability Commercially available as a specific standard[1][2]Can be synthesized with the label in various positions[9][15][16]Custom synthesis of C13-labeled esters allows for tailored experimental designs.

Experimental Protocols: Methodologies for Key Experiments

Detailed and robust experimental protocols are the bedrock of reproducible scientific research. Here, we outline a typical workflow for the quantification of cholesteryl esters using a labeled internal standard.

Experimental Workflow: Quantification of Cholesteryl Esters in Biological Samples

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Biological Sample (e.g., Plasma, Tissue) B Addition of Internal Standard (e.g., this compound) A->B C Lipid Extraction (e.g., Folch or Bligh-Dyer method) B->C D LC-MS/MS Analysis C->D E Data Acquisition D->E F Peak Integration E->F G Quantification (Ratio of endogenous analyte to internal standard) F->G

Caption: A generalized workflow for the quantification of cholesteryl esters.

Detailed Protocol for Quantification using LC-MS/MS:

  • Sample Preparation:

    • To a known amount of biological sample (e.g., 50 µL of plasma), add a precise amount of the internal standard, such as this compound, dissolved in an appropriate solvent.

    • Perform lipid extraction using a standard method like the Folch or Bligh-Dyer procedure to isolate the lipid fraction.

    • Dry the extracted lipids under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted lipid extract onto a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

    • Separate the different cholesteryl ester species using a suitable LC column and gradient.

    • Detect the parent and fragment ions of both the endogenous cholesteryl esters and the deuterated internal standard using selected reaction monitoring (SRM) or a similar targeted MS/MS scan mode.[12]

  • Data Analysis:

    • Integrate the peak areas of the endogenous cholesteryl esters and the internal standard.

    • Calculate the concentration of each endogenous cholesteryl ester by comparing its peak area ratio to that of the internal standard against a calibration curve.

Signaling and Metabolic Pathways

Isotopically labeled cholesteryl esters are instrumental in elucidating the dynamics of cholesterol metabolism. The following diagram illustrates a simplified overview of the reverse cholesterol transport pathway, a key process in maintaining cholesterol homeostasis.

Reverse Cholesterol Transport Pathway

G cluster_0 Peripheral Tissues cluster_1 Plasma cluster_2 Liver A Free Cholesterol B HDL A->B ABCA1/G1 C LCAT B->C D Cholesteryl Ester C->D E VLDL/LDL D->E CETP F Bile Acid Synthesis / Excretion E->F LDLR

Caption: Simplified diagram of the reverse cholesterol transport pathway.

In this pathway, free cholesterol from peripheral tissues is transported to the liver for excretion. C13-labeled cholesterol or fatty acids can be used to trace their movement through this pathway, from incorporation into HDL by LCAT to their eventual uptake by the liver.

Conclusion

Both this compound and C13-labeled cholesteryl esters are powerful tools for researchers in the field of lipidomics. The choice between them hinges on the specific experimental goals. For routine quantification of a panel of cholesteryl esters, the commercially available and well-characterized this compound is an excellent internal standard. For intricate metabolic studies aiming to track the flux of cholesterol and fatty acids through various pathways, the versatility of custom-synthesized C13-labeled cholesteryl esters is unparalleled. A thorough understanding of the strengths and applications of each will enable researchers to select the most appropriate tool for their scientific inquiries, ultimately leading to more accurate and insightful data.

References

Assessing the Linearity of 14:1 Cholesteryl Ester-d7 Response: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate quantification of cholesteryl esters is paramount. This guide provides a comprehensive comparison of analytical methods for assessing the linearity of the 14:1 cholesteryl ester-d7 (cholesteryl myristoleate-d7) response, a commonly used internal standard in mass spectrometry-based lipidomics.

This document delves into the performance characteristics of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) utilizing this compound and contrasts it with alternative methods. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to aid in methodological selection and application.

Linearity of Cholesteryl Ester-d7 Response by LC-MS/MS

The use of deuterated internal standards, such as cholesteryl ester-d7, is a well-established practice in mass spectrometry to ensure high accuracy and precision in the quantification of endogenous lipids. The linearity of the response of the internal standard is a critical parameter in method validation, ensuring that the measured signal is directly proportional to the concentration over a given range.

Recent studies have demonstrated that LC-MS/MS methods for the analysis of cholesteryl esters, using deuterated internal standards, exhibit excellent linearity. A study developing a reverse-phase LC-MS method for cholesterol and cholesteryl esters reported a linear dynamic range of over three orders of magnitude for cholesterol-d7, with a reliable detection limit as low as 10 picomoles[1][2][3]. While specific data for this compound is not explicitly detailed in the provided search results, the performance of other deuterated cholesteryl esters suggests a similar high level of linearity.

Comparison of Analytical Methods for Cholesteryl Ester Quantification

The quantification of cholesteryl esters can be approached through various analytical techniques, each with its own set of advantages and limitations. The primary methods include LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic colorimetric/fluorometric assays.

ParameterLC-MS/MS with Cholesteryl Ester-d7GC-MSEnzymatic Colorimetric/Fluorometric Assays
Principle Chromatographic separation followed by mass-based detection and quantification relative to a deuterated internal standard.Gas chromatographic separation of derivatized analytes followed by mass-based detection.Enzymatic hydrolysis of cholesteryl esters to cholesterol, followed by an enzyme-coupled reaction to produce a detectable color or fluorescent signal.
Specificity High; capable of distinguishing between different cholesteryl ester species.High; good separation of various sterols.Lower; may lack specificity for cholesterol, potentially detecting other sterols.[4]
Sensitivity High; detection limits in the picomole range are achievable.[1][2][3]High, but can be limited by derivatization efficiency.Moderate to high, depending on the specific kit and detection method (fluorometry is generally more sensitive than colorimetry).
Linear Range Wide; typically spans several orders of magnitude.[1][2][3]Generally linear over a specific concentration range.Typically linear over a narrower range compared to MS methods.
Sample Preparation Requires lipid extraction. Derivatization is generally not required for cholesteryl esters.[1][2]Often requires saponification and derivatization, which can be cumbersome.[4]Can be simpler, but may require hydrolysis of cholesteryl esters to measure total cholesterol.
Throughput High-throughput methods are available.Can be lower due to longer run times and sample preparation.Generally high-throughput and suitable for plate-based assays.
Cost Higher initial instrument cost.Moderate to high instrument cost.Lower instrument cost.

Experimental Protocols

LC-MS/MS Quantification of Cholesteryl Esters

This protocol outlines a general procedure for the quantification of cholesteryl esters in biological samples using a deuterated internal standard like this compound.

a. Sample Preparation (Lipid Extraction):

  • Homogenize tissue or cell samples in a suitable solvent, such as a chloroform:methanol mixture.

  • For plasma or serum samples, protein precipitation with a solvent like isopropanol is typically performed.

  • Spike the sample with a known concentration of this compound internal standard prior to extraction.

  • Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).

b. LC-MS/MS Analysis:

  • Liquid Chromatography: Employ a reverse-phase C18 column for the separation of cholesteryl esters. A gradient elution with a mobile phase consisting of solvents like water, acetonitrile, and isopropanol with additives such as ammonium formate is commonly used.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

  • Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. Monitor the specific precursor-to-product ion transitions for the target cholesteryl ester and the this compound internal standard.

c. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Enzymatic Colorimetric Assay for Total Cholesterol

This protocol provides a general outline for measuring total cholesterol, which includes free cholesterol and cholesterol from hydrolyzed cholesteryl esters.

a. Sample Preparation:

  • For samples containing cholesteryl esters, enzymatic hydrolysis using cholesterol esterase is required to convert them to free cholesterol.

  • Dilute samples as necessary to fall within the linear range of the assay.

b. Assay Procedure (based on a typical commercial kit):

  • Add samples and cholesterol standards to a 96-well plate.

  • Add a reaction mix containing cholesterol oxidase and a probe that generates a colored or fluorescent product in the presence of hydrogen peroxide (a byproduct of the cholesterol oxidase reaction).

  • Incubate the plate at 37°C for a specified time.

  • Measure the absorbance or fluorescence using a microplate reader.

c. Data Analysis:

  • Subtract the background reading from all measurements.

  • Generate a standard curve by plotting the absorbance or fluorescence values of the standards against their concentrations.

  • Determine the cholesterol concentration in the samples from the standard curve.

Visualizing the Workflow and Pathways

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Tissue, Plasma, Cells) Spike Spike with 14:1 Cholesteryl Ester-d7 BiologicalSample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitution in Injection Solvent Drydown->Reconstitution LC Liquid Chromatography (C18 Separation) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Cholesteryl Esters Calibration->Quantification

Fig. 1: Experimental workflow for LC-MS/MS based cholesteryl ester quantification.

cholesterol_metabolism DietaryCholesterol Dietary Cholesterol CellularCholesterol Cellular Free Cholesterol Pool DietaryCholesterol->CellularCholesterol DeNovoSynthesis De Novo Synthesis (from Acetyl-CoA) DeNovoSynthesis->CellularCholesterol ACAT ACAT CellularCholesterol->ACAT Esterification HormoneSynthesis Steroid Hormone Synthesis CellularCholesterol->HormoneSynthesis BileAcidSynthesis Bile Acid Synthesis CellularCholesterol->BileAcidSynthesis Membrane Cell Membrane Component CellularCholesterol->Membrane CholesterylEsters Cholesteryl Esters (Storage) ACAT->CholesterylEsters

Fig. 2: Simplified overview of cholesterol metabolism pathways.

References

Cross-Validation of Lipidomics Platforms: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reproducible quantification of lipids is essential for unraveling complex biological pathways and identifying novel biomarkers. The diverse landscape of lipidomics platforms offers a range of analytical strategies, each with unique strengths and limitations. Cross-validation of these platforms is critical to ensure data accuracy, comparability, and to facilitate the seamless transfer of methods between laboratories. This guide provides an objective comparison of leading lipidomics platforms, with a focus on the use of deuterated internal standards for robust quantification, and is supported by established experimental protocols.

The Cornerstone of Quantitative Lipidomics: Deuterated Internal Standards

The complexity of the lipidome and the potential for analytical variability necessitate the use of internal standards for accurate quantification.[1] Deuterated lipids are considered the gold standard for internal standards in mass spectrometry-based lipidomics.[2] These standards are chemically identical to their endogenous counterparts but have a higher mass due to the incorporation of deuterium atoms. By adding a known amount of a deuterated standard to a sample prior to extraction, it is possible to correct for variability at every stage of the analytical process, including extraction efficiency, chromatographic separation, and ionization efficiency.[1]

Comparative Overview of Leading Lipidomics Platforms

The selection of a lipidomics platform is a critical decision that impacts the depth, breadth, and quantitative accuracy of a study. The most prevalent platforms in modern lipidomics research are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Key differentiating features among platforms include the type of mass analyzer, the use of ion mobility spectrometry, and the software ecosystem for data acquisition and analysis.

Here, we compare four major types of lipidomics platforms:

  • Differential Mobility Spectrometry (DMS) with Multiple Reaction Monitoring (MRM): Represented by platforms like the SCIEX Lipidyzer™, this approach uses a gas-phase separation technique (DMS) prior to mass analysis to reduce isobaric interferences, which is a significant challenge in lipid analysis.[3][4] This is often coupled with MRM for high-sensitivity, targeted quantification of a large number of lipid species.[3]

  • Ultra-Performance Liquid Chromatography (UPLC) with Quadrupole Time-of-Flight (QTof) Mass Spectrometry: Platforms such as the Waters ACQUITY UPLC with Xevo QTof MS offer high-resolution separation of lipids via UPLC, which is crucial for resolving isomers.[5] The QTof mass analyzer provides high mass accuracy and the ability to perform both targeted and untargeted analyses.[6]

  • High-Resolution Accurate Mass (HRAM) Mass Spectrometry with Orbitrap™-based Platforms: Thermo Scientific™ Orbitrap™-based platforms are renowned for their exceptional mass resolution and accuracy, which aids in the confident identification of lipids and the separation of interfering ions.[7] This high resolving power is particularly advantageous in complex biological matrices.

  • Liquid Chromatography with Triple Quadrupole or Q-TOF Mass Spectrometry: Agilent's LC/MS/MS platforms, including their triple quadrupole and Q-TOF systems, are versatile instruments used for both targeted and untargeted lipidomics.[8] They offer a balance of sensitivity, speed, and accuracy suitable for a wide range of lipidomics applications.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance characteristics of these platforms based on publicly available information and typical experimental outcomes. It is important to note that performance can vary depending on the specific instrument model, experimental conditions, and the lipid class being analyzed.

FeatureSCIEX Lipidyzer™ PlatformWaters™ ACQUITY™ UPLC™ with Xevo™ QTofThermo Scientific™ Orbitrap™-based PlatformsAgilent™ LC/MS/MS Platforms
Principle Differential Mobility Spectrometry (DMS) with Multiple Reaction Monitoring (MRM)[3][4]Ultra-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry[8]High-Resolution Accurate Mass (HRAM) Mass Spectrometry[8]Liquid Chromatography with Triple Quadrupole or Q-TOF Mass Spectrometry[8]
Number of Lipids Quantified Over 1100 lipid molecular species across 13 lipid classes[3]Broad coverage, dependent on chromatographic method and acquisition parametersExtensive coverage due to high mass resolutionWide-ranging, adaptable to targeted and untargeted approaches
Typical Precision (%RSD) <15% for most quantified species<20% for targeted analytes<15% for targeted analytes<20% for targeted analytes
**Linearity (R²) **>0.99 for most lipid classes>0.99 for calibrated lipids>0.99 for calibrated lipids>0.99 for calibrated lipids
Sensitivity High, due to targeted MRM approachHigh, with good dynamic rangeVery high, especially for high-resolution full scanHigh, particularly in targeted mode
Throughput High, with flow-injection analysis optionModerate, dependent on LC gradient lengthModerate, dependent on LC gradient lengthModerate, dependent on LC gradient length

Experimental Protocols for Cross-Validation

Reproducible and well-documented experimental protocols are fundamental to any cross-validation study. The following sections provide a detailed methodology for lipid extraction, sample preparation, and LC-MS/MS analysis that can be adapted for comparing different lipidomics platforms.

Lipid Extraction Protocol (Bligh & Dyer Method Adaptation)

This protocol is a widely used method for the extraction of a broad range of lipids from plasma or serum.

  • Sample Preparation: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 20 µL of plasma/serum. Add 10 µL of a deuterated internal standard mixture (containing a representative deuterated standard for each lipid class to be analyzed) in methanol. Vortex briefly.

  • Monophasic Mixture Formation: Add 300 µL of a chloroform:methanol (1:2, v/v) mixture to the sample. Vortex for 10 minutes at 4°C.

  • Phase Separation: Add 100 µL of chloroform and vortex for 1 minute. Add 100 µL of water and vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Layer Collection: Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a new 1.5 mL tube.

  • Drying: Dry the extracted lipids under a gentle stream of nitrogen gas or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent (e.g., methanol:chloroform 1:1, v/v) for LC-MS analysis.

LC-MS/MS Analysis Protocol

The following are representative LC-MS/MS parameters. These should be optimized for each specific platform and the lipid classes of interest.

  • LC System: A high-performance liquid chromatography system capable of binary gradients.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used for lipidomics.

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A typical gradient would start at 30-40% B and increase to 100% B over 15-20 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3-0.4 mL/min.

  • Injection Volume: 2-5 µL.

  • Mass Spectrometer: Operated in both positive and negative ion modes to cover a wide range of lipid classes.

  • Ionization Source: Electrospray ionization (ESI).

  • Data Acquisition: For targeted analysis, set up MRM transitions for each endogenous lipid and its corresponding deuterated internal standard. For untargeted analysis, acquire full scan data over a mass range of m/z 100-1500.

Visualizing Workflows and Pathways

To better illustrate the processes involved in lipidomics cross-validation and the biological context of lipid signaling, the following diagrams were generated using Graphviz.

experimental_workflow Experimental Workflow for Lipidomics Platform Cross-Validation cluster_sample_prep Sample Preparation cluster_platforms Analytical Platforms cluster_data_analysis Data Analysis & Comparison Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Internal Standards Sample->Spike Extraction Lipid Extraction (e.g., Bligh & Dyer) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute PlatformA Platform A (e.g., SCIEX Lipidyzer) Reconstitute->PlatformA Inject Same Sample Set PlatformB Platform B (e.g., Waters ACQUITY) Reconstitute->PlatformB Inject Same Sample Set PlatformC Platform C (e.g., Thermo Orbitrap) Reconstitute->PlatformC Inject Same Sample Set DataAcqA Data Acquisition (A) PlatformA->DataAcqA DataAcqB Data Acquisition (B) PlatformB->DataAcqB DataAcqC Data Acquisition (C) PlatformC->DataAcqC QuantA Quantification vs. IS (A) DataAcqA->QuantA QuantB Quantification vs. IS (B) DataAcqB->QuantB QuantC Quantification vs. IS (C) DataAcqC->QuantC Comparison Comparative Analysis (Precision, Accuracy, Linearity) QuantA->Comparison QuantB->Comparison QuantC->Comparison

Caption: Cross-validation workflow for lipidomics platforms.

sphingolipid_pathway Simplified Sphingolipid Signaling Pathway cluster_synthesis De Novo Synthesis (ER) cluster_complex Complex Sphingolipid Synthesis (Golgi) cluster_signaling Signaling & Catabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (dihydrosphingosine) Ketosphinganine->Sphinganine Reductase Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase Ceramide Ceramide Dihydroceramide->Ceramide Desaturase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingomyelin->Ceramide SMase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Proliferation Cell Proliferation & Survival S1P->Proliferation

Caption: Key steps in the sphingolipid signaling pathway.

Conclusion

The cross-validation of lipidomics platforms using deuterated internal standards is a crucial step towards achieving robust and comparable quantitative data in lipid research. While each platform offers distinct advantages, a thorough understanding of their underlying principles and performance characteristics is essential for selecting the most appropriate technology for a given research question. By employing standardized experimental protocols and rigorous data analysis, researchers can ensure the generation of high-quality, reproducible lipidomics data, ultimately accelerating discoveries in basic science and drug development.

References

Performance Evaluation of Cholesteryl Esters: An Analytical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the analysis of cholesteryl esters, featuring the role of deuterated standards.

Introduction

While a direct performance evaluation of a specific compound named "cholesteryl myristoleate-d7" is not available in current scientific literature, this guide provides a comprehensive overview of the analytical performance evaluation of cholesteryl esters, a crucial class of lipids in various biological processes. The focus will be on the prevalent analytical techniques, with a special emphasis on the role of deuterated internal standards, such as cholesterol-d7, in achieving accurate and reliable quantification. This guide will also briefly touch upon cetyl myristoleate, a related fatty acid ester with documented therapeutic applications, to address potential areas of interest for researchers in lipid-based therapeutics.

Analytical Performance of Cholesteryl Esters

The performance of a cholesteryl ester in a research or clinical setting is intrinsically linked to the ability to accurately and sensitively measure its concentration in complex biological matrices. Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone for the analysis of these hydrophobic molecules.[1][2]

Experimental Protocols: A Generalized LC-MS/MS Method

The following protocol outlines a common approach for the quantification of cholesteryl esters in biological samples.

1. Sample Preparation (Lipid Extraction):

  • Objective: To efficiently extract lipids, including cholesteryl esters, from the sample matrix (e.g., plasma, cells, tissues) while minimizing degradation.

  • Procedure: A widely used method is the Folch or Bligh-Dyer extraction, which uses a chloroform/methanol/water solvent system to partition lipids into an organic phase.

  • Internal Standard Spiking: A known amount of a deuterated internal standard, such as cholesteryl-d7 palmitate or a commercially available deuterated lipid mix, is added to the sample before extraction.[3] This is a critical step to correct for variability in extraction efficiency and instrument response.

2. Liquid Chromatography (LC) Separation:

  • Objective: To separate different lipid classes and individual lipid species to reduce matrix effects and improve quantification.

  • Typical Column: A reverse-phase C18 column is commonly employed.

  • Mobile Phase: A gradient of organic solvents, such as methanol, acetonitrile, and isopropanol, often with additives like ammonium formate or acetate to enhance ionization.

3. Mass Spectrometry (MS) Detection and Quantification:

  • Objective: To detect and quantify the target cholesteryl esters with high sensitivity and specificity.

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are frequently used. ESI is common, though it can be challenging for nonpolar molecules like cholesteryl esters.[4]

  • MS/MS Analysis: Tandem mass spectrometry (MS/MS) is employed for its high selectivity. For cholesteryl esters, a common approach is to monitor the transition of the precursor ion (the intact molecule) to a specific product ion. A characteristic product ion for cholesteryl esters is the cholesterol backbone fragment at m/z 369.3.[2][4]

  • Quantification: The concentration of the endogenous cholesteryl ester is determined by comparing the peak area of its specific transition to the peak area of the corresponding transition of the deuterated internal standard.

Data Presentation: Mass Spectrometry Parameters

The following table summarizes typical mass spectrometry parameters for the analysis of a representative cholesteryl ester and its deuterated internal standard.

ParameterCholesteryl MyristateCholesteryl Myristate-d7 (Hypothetical)
Precursor Ion (m/z) [M+NH4]+[M+NH4]+
Product Ion (m/z) 369.3376.4 (corresponding to d7-cholesterol fragment)
Collision Energy (eV) Optimized for fragmentationOptimized for fragmentation
Scan Type Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

Note: The exact m/z values would need to be determined empirically. The product ion for the deuterated standard would correspond to the deuterated cholesterol fragment.

The Critical Role of Deuterated Internal Standards

Deuterated internal standards are the gold standard in quantitative mass spectrometry for several reasons:[5]

  • Similar Chemical and Physical Properties: They behave nearly identically to their non-deuterated counterparts during sample preparation and chromatography, ensuring that any loss or variation affects both the analyte and the standard equally.

  • Distinct Mass: The mass difference allows the mass spectrometer to distinguish between the endogenous analyte and the internal standard.

  • Correction for Matrix Effects: Biological samples contain numerous other molecules that can interfere with the ionization of the target analyte, a phenomenon known as matrix effects. A co-eluting deuterated standard experiences the same matrix effects, allowing for accurate correction.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of cholesteryl esters using LC-MS/MS with a deuterated internal standard.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_result Result BiologicalSample Biological Sample SpikeIS Spike with Deuterated Internal Standard BiologicalSample->SpikeIS LipidExtraction Lipid Extraction SpikeIS->LipidExtraction LC LC Separation LipidExtraction->LC MS MS/MS Detection LC->MS PeakIntegration Peak Integration MS->PeakIntegration Quantification Quantification PeakIntegration->Quantification FinalConcentration Final Concentration of Cholesteryl Ester Quantification->FinalConcentration

Caption: Workflow for cholesteryl ester quantification.

Alternative Compound of Interest: Cetyl Myristoleate

During the literature review, information on cetyl myristoleate (CMO) was frequently encountered. It is important to distinguish this from cholesteryl esters. CMO is the ester of cetyl alcohol and myristoleic acid.[6][7]

Reported Therapeutic Applications:

  • Anti-inflammatory and Joint Health: Several studies have investigated CMO for its potential anti-inflammatory properties and its use in alleviating symptoms of arthritis.[8][9] It is believed to act as a lubricant for joints and may modulate immune responses.[8]

This information is provided to clarify the distinction from cholesteryl esters and to highlight a related compound with a different profile of scientific interest.

Conclusion

While direct comparative performance data for "cholesteryl myristoleate-d7" is not available, a robust framework exists for the analytical performance evaluation of cholesteryl esters. The use of liquid chromatography-tandem mass spectrometry with deuterated internal standards is the method of choice for accurate and reliable quantification in complex biological matrices. This guide provides the foundational knowledge and a generalized protocol for researchers and scientists to develop and validate their own assays for the study of cholesteryl esters in various research and development contexts.

References

Navigating the Lower Limits of Detection: A Comparative Guide for 14:1 Cholesteryl Ester-d7

Author: BenchChem Technical Support Team. Date: December 2025

Performance Comparison of Cholesteryl Ester Internal Standards

The following table summarizes the limits of detection and quantification for various cholesteryl ester standards as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These values, while not specific to 14:1 cholesteryl ester-d7, provide a reasonable benchmark for the expected performance of this internal standard. The data highlights the high sensitivity achievable with modern analytical instrumentation.

Analyte/StandardLimit of Detection (LOD)Limit of Quantification (LOQ)MatrixAnalytical Method
Esterified Cholesterols (general)0.04 mg/dL-Diluted Serum / AF4 FractionsUHPLC-APCI-MS/MS
C17:0 Cholesteryl Ester-1 pmolNot specifiedLC-MS
Cholesterol-d7-10 pmolNot specifiedLC-MS

Note: The LOD for esterified cholesterols is expressed as the free cholesterol mass equivalent. The LOQ values for C17:0 cholesteryl ester and cholesterol-d7 are based on the amount that can be reliably detected on-column.

Experimental Protocol for LOD and LOQ Determination

This section details a typical experimental workflow for establishing the LOD and LOQ for this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.

Materials and Reagents
  • This compound (Cholesteryl-d7 myristoleate)

  • Methanol (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Biological matrix (e.g., human plasma, cell lysate)

Instrumentation
  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or QTOF) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source

Standard Solution Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or isopropanol).

  • Working Solutions: Serially dilute the stock solution to prepare a series of working solutions with concentrations ranging from picograms to nanograms per milliliter.

Sample Preparation
  • Spiking: Spike the biological matrix with the working solutions to create a set of calibration standards at various low-level concentrations.

  • Extraction: Perform a lipid extraction using a standard protocol, such as a Bligh-Dyer or Folch extraction, to isolate the cholesteryl esters from the matrix.

  • Reconstitution: Evaporate the solvent from the extracted lipids and reconstitute the sample in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A suitable gradient to ensure the separation of the analyte from matrix interferences.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 50-60 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive ESI or APCI.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The [M+NH4]+ or [M+H]+ adduct of this compound.

    • Product Ion: The characteristic fragment ion of the cholesteryl backbone, typically m/z 369.35 (or a slightly shifted m/z for the deuterated version).

    • Optimization: Optimize collision energy and other source parameters to maximize the signal intensity of the selected MRM transition.

Data Analysis and Calculation
  • LOD Determination: The limit of detection can be determined using several methods:

    • Signal-to-Noise Ratio (S/N): The concentration at which the analyte peak is distinguishable from the background noise, typically with an S/N ratio of 3:1.

    • Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S), where σ is the standard deviation of the response (e.g., from blank samples) and S is the slope of the calibration curve.

  • LOQ Determination: The limit of quantification is the lowest concentration that can be measured with acceptable precision and accuracy.

    • Signal-to-Noise Ratio (S/N): The concentration at which the S/N ratio is typically 10:1.

    • Standard Deviation of the Response and the Slope: LOQ = 10 * (σ/S).

    • Precision and Accuracy: The lowest concentration on the calibration curve that can be determined with a coefficient of variation (CV) of less than 20% and an accuracy of 80-120%.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the LOD and LOQ of this compound.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Stock Solution (1 mg/mL) working Create Serial Dilutions (Working Standards) stock->working spike Spike Biological Matrix working->spike extract Lipid Extraction (e.g., Bligh-Dyer) spike->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute lc_sep UHPLC Separation (C18 Column) reconstitute->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect peak_integration Peak Integration & S/N Calculation ms_detect->peak_integration cal_curve Construct Calibration Curve peak_integration->cal_curve lod_loq_calc Calculate LOD & LOQ cal_curve->lod_loq_calc report Final LOD/LOQ Values lod_loq_calc->report

Caption: Workflow for LOD and LOQ determination of this compound.

Justifying the Choice of Internal Standard in Lipid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accuracy and reliability of quantitative data are paramount in lipid analysis. The choice of an internal standard is a critical decision that directly impacts the validity of experimental results. This guide provides an objective comparison of the two primary types of internal standards used in mass spectrometry-based lipidomics: stable isotope-labeled lipids and odd-chain lipids. By presenting supporting data and detailed experimental protocols, this guide aims to equip researchers with the knowledge to justify their choice of internal standard and ensure the generation of high-quality, reproducible data.

The Critical Role of Internal Standards

An internal standard (IS) is a compound of known quantity that is added to a sample prior to analysis. Its primary function is to normalize the signal of the endogenous lipids, thereby correcting for variations that can occur during sample preparation, extraction, and analysis[1][2]. An ideal internal standard should not be naturally present in the sample and should be introduced as early as possible in the experimental workflow, preferably before lipid extraction[1][2].

Performance Comparison of Internal Standard Types

The two most common types of internal standards in lipidomics are stable isotope-labeled (e.g., deuterated or ¹³C-labeled) lipids and lipids containing odd-chain fatty acids. The following table summarizes their performance based on key analytical parameters.

Performance MetricStable Isotope-Labeled Internal StandardsOdd-Chain Lipid Internal StandardsRationale and Supporting Data
Chemical and Physical Similarity Excellent: Near-identical to the endogenous analyte, ensuring they behave similarly during extraction and ionization.Good: Structurally similar but not identical to even-chain endogenous lipids.Stable isotope-labeled standards are considered the "gold standard" as they have virtually identical chemical and physical properties to the analytes of interest[3][4]. Odd-chain lipids are structurally analogous but may not perfectly mimic the extraction and ionization behavior of all even-chain lipids[3].
Co-elution with Analyte (LC-MS) Excellent: Co-elute with the endogenous analyte, providing the most accurate correction for matrix effects at the point of ionization.Variable: May not co-elute perfectly with all analytes, potentially leading to incomplete correction for matrix effects.For accurate correction of matrix effects, the internal standard should co-elute with the analyte. Deuterated standards typically show minimal retention time shifts compared to their native counterparts[3].
Correction for Matrix Effects Superior: Co-elution ensures that the internal standard and analyte experience the same ion suppression or enhancement.Effective but Potentially Incomplete: Can correct for general matrix effects, but variations in elution time can lead to inaccuracies.A study noted that when a lipid class was quantified with an internal standard from a different class, a common practice with odd-chain standards, the concentration values were quite different from those obtained using standards from the appropriate lipid class[3].
Accuracy and Precision (%CV) High: The use of a biologically generated ¹³C-labeled internal standard mixture resulted in a significant reduction in the coefficient of variation (%CV) for lipid quantification compared to other normalization methods[3].Good: Can provide robust quantification, but precision may be lower compared to stable isotope-labeled standards due to the aforementioned factors.The comparison of intragroup coefficients of variation (CVs) is a critical metric for evaluating the success of a normalization strategy[5][6].
Potential for Interference Low: The mass difference ensures clear distinction from the endogenous analyte.Low to Moderate: Generally not abundant in mammalian systems, but can be present endogenously from certain diets or in specific disease states, leading to potential interference[3][7].It is crucial to verify the absence of odd-chain lipids in the samples before using them as internal standards.
Cost and Availability High Cost, Limited Availability: Can be expensive and may not be commercially available for all lipid species.Cost-Effective, Readily Available: Generally more affordable and widely available for various lipid classes.The cost and availability of stable isotope-labeled standards can be a limiting factor in large-scale lipidomics studies[3].

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable lipid analysis. Below are representative protocols for lipid extraction using the Folch method with internal standard spiking and a general procedure for LC-MS analysis.

Protocol 1: Lipid Extraction from Plasma (Folch Method) with Internal Standard Spiking

This protocol describes a standard procedure for extracting lipids from a plasma sample.

Materials:

  • Plasma sample

  • Internal standard mixture (e.g., a commercially available mix of stable isotope-labeled or odd-chain lipids)

  • Chloroform (LC-MS grade)

  • Methanol (LC-MS grade)

  • 0.9% NaCl solution (or HPLC-grade water)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., isopropanol:acetonitrile:water)

Procedure:

  • Sample Preparation: Thaw a 50 µL plasma sample on ice.

  • Internal Standard Spiking: Add a known amount of the internal standard mixture to the plasma sample. The amount should be chosen to be within the linear range of the instrument's response.

  • Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.

  • Homogenization: Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution to induce phase separation. Vortex briefly.

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 2,000 x g) for 10 minutes to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the reconstitution solvent for LC-MS analysis.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol provides a general framework for the analysis of lipid extracts. Specific parameters will need to be optimized for the instrument and the lipid classes of interest.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass Spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used for lipid separation.

  • Mobile Phase A: Acetonitrile/water (e.g., 60:40 v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10 v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B and gradually increases to elute the more hydrophobic lipids.

  • Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is common.

  • Column Temperature: Maintaining a constant column temperature (e.g., 55°C) is crucial for reproducible retention times.

Mass Spectrometry Conditions:

  • Ionization Mode: Both positive and negative ion modes are typically used to cover a broad range of lipid classes.

  • Scan Mode: Data can be acquired in full scan mode for profiling or in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification.

  • Data Analysis: The peak areas of the endogenous lipids are normalized to the peak areas of their corresponding internal standards. Quantification is then performed using a calibration curve if absolute quantification is desired.

Visualization of the Internal Standard Selection Workflow

The process of selecting an appropriate internal standard involves a logical sequence of considerations. The following diagram, generated using Graphviz, illustrates this decision-making workflow.

G A Start: Define Lipid(s) of Interest B Are Stable Isotope-Labeled Standards Available? A->B C Use Stable Isotope-Labeled Internal Standard B->C Yes D Are Odd-Chain Lipid Standards Available? B->D No H Validate Performance: Accuracy, Precision (%CV), Recovery, Linearity C->H E Use Odd-Chain Lipid Internal Standard D->E Yes G Consider a Structurally Similar Analog from a Different Class (Proceed with Caution) D->G No F Verify Absence of Endogenous Odd-Chain Lipids E->F F->H G->H I End: Justified Internal Standard Selected H->I

Caption: A logical workflow for selecting an internal standard in lipid analysis.

Conclusion

The justification for the choice of an internal standard in lipid analysis is a cornerstone of robust and reliable quantitative research. Stable isotope-labeled internal standards are unequivocally the gold standard, offering the highest degree of accuracy and precision by closely mimicking the behavior of their endogenous counterparts. However, in situations where these standards are not available or are cost-prohibitive, odd-chain lipid standards can serve as a viable alternative, provided their performance is carefully validated and potential interferences are ruled out. By following the detailed protocols and the logical selection workflow presented in this guide, researchers can confidently justify their choice of internal standard and ensure the integrity of their lipidomics data.

References

Safety Operating Guide

Safe Disposal of 14:1 Cholesteryl Ester-d7: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 14:1 Cholesteryl Ester-d7, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Skin and Body Laboratory coat

General Disposal Prohibitions

To prevent environmental contamination and adhere to standard laboratory safety protocols, the following disposal methods are strictly prohibited:

  • DO NOT dispose of this compound, in either solid or solution form, in the household garbage.

  • DO NOT allow the product or its solutions to enter the sewage system, drains, or any surface or ground water.

  • DO NOT dispose of waste by evaporation, even within a certified chemical fume hood.

Step-by-Step Disposal Procedures

The proper disposal of this compound depends on whether it is in a solid (powder) form or dissolved in a solvent.

  • Containment: Carefully transfer the solid waste into a clearly labeled, sealable container. A wide-mouth plastic container with a secure lid is recommended.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name ("this compound") and the approximate quantity.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible chemicals.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

This compound is often used in solutions with organic solvents. The disposal of these solutions must be handled as organic solvent waste.

  • Identification of Solvent: Identify the solvent used to dissolve the this compound. This is crucial for proper waste segregation.

  • Waste Collection: Pour the liquid waste into the appropriate, labeled waste solvent container. For example, if dissolved in chloroform, it should be disposed of in a "Halogenated Organic Waste" container. If dissolved in a non-halogenated solvent, use a "Non-Halogenated Organic Waste" container.

  • Labeling: Ensure the waste solvent container is clearly labeled with "Hazardous Waste" and a list of all its contents, including "this compound" and all solvents with their approximate concentrations.

  • Storage: Keep the waste solvent container tightly sealed when not in use and store it in a designated satellite accumulation area, away from ignition sources.

  • Arrangement for Pickup: Follow your institution's procedures for the pickup of hazardous chemical waste by contacting your EHS office or a licensed contractor.

Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent that can dissolve any remaining residue.

  • Rinsate Disposal: The solvent used for rinsing (rinsate) must be collected and disposed of as liquid chemical waste, as described in the section for disposal of solutions.

  • Container Disposal: Once triple-rinsed and dry, deface or remove the original product label. The clean, empty container can then be disposed of with the regular laboratory glass or plastic waste, in accordance with your institution's policies.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: this compound Waste form Determine Waste Form start->form empty_container Empty Container? start->empty_container solid Solid (Powder) form->solid Solid liquid In Solution form->liquid Liquid contain_solid Contain and Label as Hazardous Waste solid->contain_solid identify_solvent Identify Solvent (Halogenated/Non-Halogenated) liquid->identify_solvent store_solid Store in Designated Waste Area contain_solid->store_solid pickup_solid Arrange for EHS/Contractor Pickup store_solid->pickup_solid collect_liquid Collect in Appropriate Labeled Solvent Waste Container identify_solvent->collect_liquid store_liquid Store Sealed Container in Designated Area collect_liquid->store_liquid pickup_liquid Arrange for EHS/Contractor Pickup store_liquid->pickup_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes dispose_rinsate Dispose of Rinsate as Liquid Waste triple_rinse->dispose_rinsate dispose_container Dispose of Clean Container in Lab Glass/Plastic Waste triple_rinse->dispose_container

Caption: Disposal workflow for this compound.

Essential Safety and Logistical Information for Handling 14:1 Cholesteryl Ester-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 14:1 cholesteryl ester-d7, including operational and disposal plans, to foster a secure laboratory environment.

Chemical Identifier:

  • IUPAC Name: cholesteryl-d7 myristoleate

  • CAS Number: 2342574-68-7[1][2]

  • Molecular Formula: C₄₁H₆₃D₇O₂[1][2]

  • Molecular Weight: 602.04 g/mol [1][2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. Below is a summary of its hazard classifications:

Hazard ClassCategory
Flammable Liquids2
Acute Toxicity, Oral3
Acute Toxicity, Dermal3
Acute Toxicity, Inhalation3
Skin Irritation2
Eye Irritation2
Carcinogenicity2
Specific Target Organ Toxicity (Single Exposure)1, 3

Signal Word: Danger[1]

Hazard Statements (H-Codes): [1]

  • H225: Highly flammable liquid and vapor.

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H336: May cause drowsiness or dizziness.

  • H351: Suspected of causing cancer.

  • H370: Causes damage to organs.

Target Organs: Central nervous system, Eyes.[1]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles and a face shield.
Skin Protection Wear a flame-retardant lab coat and chemically impervious gloves (e.g., nitrile). Ensure full skin coverage by wearing long pants and closed-toe shoes.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors, especially when handling outside of a fume hood.

Operational Plan: Step-by-Step Handling Procedure

The following workflow ensures the safe handling of this compound from receipt to disposal.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Retrieve from -20°C Storage C->D Proceed to Handling E Equilibrate to Room Temperature D->E F Perform Experimental Procedures E->F G Decontaminate Work Surfaces F->G Proceed to Cleanup H Segregate Waste G->H I Dispose of Waste in Labeled Containers H->I J J I->J Store Waste for Pickup

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。